Sparteine Sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDDGBLIALDPB-HTZKOJAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977192 | |
| Record name | Sulfuric acid--sparteine--water (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-12-9, 299-39-8 | |
| Record name | Sulfuric acid--sparteine--water (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sparteine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecane sulfuric acid pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Historical Context of Sparteine Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine sulfate, a quinolizidine alkaloid salt, has a rich history that spans its discovery in the mid-19th century to its use as a pharmacological agent in the 20th century. Initially isolated from Cytisus scoparius (common broom), its journey from a natural product of botanical origin to a compound of medicinal interest provides a fascinating case study in the evolution of pharmacology and pharmaceutical sciences. This technical guide delves into the core aspects of this compound's discovery, its historical context, early experimental protocols, and its mechanism of action, providing valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
Sparteine was first isolated in 1851 by the Scottish chemist John Stenhouse from the common broom (Spartium scoparium, now known as Cytisus scoparius)[1]. His initial investigations involved the reaction of various plant materials with nitric acid[1]. The discovery of sparteine was part of a broader effort in the 19th century to isolate and characterize the active principles of medicinal plants[2].
Following its discovery, sparteine, and later its more stable salt form, this compound, garnered interest for its physiological effects. It was historically used in obstetrics to induce labor and as a cardiac antiarrhythmic agent[3]. Sparteine is classified as a Class 1a antiarrhythmic drug, a group of agents that primarily act by blocking sodium channels in the heart muscle[4]. However, due to the availability of more modern and better-studied alternatives, and for reasons of safety and effectiveness, this compound has been withdrawn from the market in many countries. Despite its decline in clinical use, the study of sparteine continues to be relevant for understanding the pharmacology of sodium channel blockers and for its use as a chiral ligand in asymmetric synthesis.
Physicochemical Properties
Sparteine is a tetracyclic quinolizidine alkaloid. The sulfate salt is typically found as a pentahydrate.
| Property | Value | Reference |
| Molecular Formula (Sparteine) | C15H26N2 | |
| Molecular Weight (Sparteine) | 234.38 g/mol | |
| Molecular Formula (this compound Pentahydrate) | C15H26N2·H2SO4·5H2O | |
| Appearance (Sparteine) | Viscous, colorless, oily liquid |
Experimental Protocols
Historical Isolation of Sparteine (Stenhouse, 1851)
The original method employed by John Stenhouse for the isolation of sparteine from Spartium scoparium was a multi-step process characteristic of 19th-century natural product chemistry.
Protocol:
-
Extraction: The branches of Spartium scoparium were cut into small pieces and exhausted with boiling water.
-
Concentration and Initial Purification: The aqueous extract was concentrated, likely by evaporation.
-
Basification and Distillation: The concentrated liquid was distilled with an excess of sodium carbonate. This step was crucial to liberate the basic alkaloid from its natural salt form in the plant.
-
Collection: Sparteine, being volatile with steam, passed over during distillation and collected as a colorless, basic oil at the bottom of the aqueous liquid in the receiver.
-
Washing: The collected oil was washed with cold water to remove accompanying ammonia.
Historical Structure Elucidation
The determination of the complex tetracyclic structure of sparteine was a gradual process that unfolded over many decades, relying on the classical methods of chemical degradation before the advent of modern spectroscopic techniques.
General Approach:
-
Elemental Analysis: Determination of the empirical formula through combustion analysis.
-
Functional Group Analysis: Identification of the nature of the nitrogen atoms (tertiary amines) and the absence of oxygen-containing functional groups.
-
Degradation Studies: The core of early structure elucidation involved breaking down the molecule into smaller, identifiable fragments. Key degradation methods for alkaloids included:
-
Hofmann Exhaustive Methylation: This multi-step process involves reacting the alkaloid with excess methyl iodide to form a quaternary ammonium salt, followed by treatment with a base (like silver oxide) and heat to induce elimination. By repeatedly applying this procedure, the nitrogen-containing rings could be opened, and the carbon skeleton could be analyzed.
-
Emde Degradation: A modification of the Hofmann degradation, particularly useful for reducing quaternary ammonium salts.
-
Oxidative Degradation: Using oxidizing agents like potassium permanganate or chromic acid to break down the molecule at specific points, often at double bonds or next to nitrogen atoms, to yield simpler carboxylic acids or ketones that could be identified.
-
-
Synthesis: The ultimate confirmation of the proposed structure was its total synthesis, which for a complex molecule like sparteine, was a significant undertaking accomplished much later.
Mandatory Visualizations
Experimental Workflow
References
Sparteine Sulfate: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine, a quinolizidine alkaloid, and its more stable salt, sparteine sulfate, are of significant interest in pharmaceutical research and organic synthesis. This technical guide provides an in-depth overview of the natural sources of sparteine, detailing its concentration in various plant species. It further outlines comprehensive experimental protocols for the extraction, purification, and conversion of sparteine to this compound. The guide includes quantitative data for comparative analysis and visual diagrams of the biosynthetic pathway and the extraction and purification workflow to support research and development activities.
Natural Sources of Sparteine
Sparteine is predominantly found in plants belonging to the Fabaceae family, particularly in the genera Lupinus (lupins) and Cytisus. The concentration of sparteine can vary significantly depending on the species, cultivar, and environmental conditions.[1][2]
Lupinus Species
Various species of lupin are primary sources of sparteine. The alkaloid content is often a crucial factor in the context of their use as food and feed, with "bitter" varieties containing higher concentrations.
-
Lupinus mutabilis (Andean Lupin or Tarwi): This species is known for its high alkaloid content. Studies have shown that sparteine is the second most abundant alkaloid in L. mutabilis seeds, with concentrations ranging from 0.2 to 0.9 g per 100 g of dry matter (DM).[2]
-
Lupinus luteus (Yellow Lupin): Sparteine is a characteristic alkaloid in this species.[1] The levels of sparteine in L. luteus cultivars can range from 3.23 mg/kg to 331 mg/kg of dry matter.[1]
-
Lupinus angustifolius (Narrow-leafed Lupin): While wild-type varieties of this species do not typically accumulate significant amounts of sparteine, metabolic engineering has led to the development of knockout mutants that accumulate high levels of (-)-sparteine, reaching up to 1.2% of the mature seed weight.
-
Lupinus albus (White Lupin): This species is a common source for the extraction of lupanine, which can be subsequently converted to sparteine. The natural sparteine content is generally lower compared to other "bitter" lupins.
Cytisus scoparius (Scotch Broom)
Cytisus scoparius is a well-known traditional source for the extraction of (-)-sparteine. The plant contains a variety of quinolizidine alkaloids, with sparteine being a major component.
Other Plant Sources
Sparteine has also been reported in other plant species, including Thermopsis lanceolata and Anabasis aphylla.
Quantitative Data on Sparteine Content
The following table summarizes the sparteine content in various natural sources based on available literature. This data is crucial for selecting appropriate plant material for extraction.
| Plant Species | Plant Part | Sparteine Content (% Dry Weight) | Reference |
| Lupinus mutabilis | Seeds | 0.2 - 0.9% | |
| Lupinus luteus | Seeds | 0.000323 - 0.0331% | |
| Lupinus angustifolius (Wild Type) | Seeds | Not typically accumulated | |
| Lupinus angustifolius (CYP71D189KO Mutant) | Seeds | ~1.2% | |
| Lupinus albus | Seeds | Primarily contains lupanine |
Biosynthesis of Sparteine
Sparteine is a tetracyclic bis-quinolizidine alkaloid derived from the amino acid L-lysine. The biosynthetic pathway involves the enzymatic conversion of lysine to cadaverine, which then serves as the building block for the quinolizidine skeleton. Three units of cadaverine are utilized to form the sparteine molecule. The key intermediate, Δ¹-piperideine, is formed from cadaverine and undergoes a series of condensation and cyclization reactions to yield the final sparteine structure.
References
- 1. Frontiers | Insights from the yield, protein production, and detailed alkaloid composition of white (Lupinus albus), narrow-leafed (Lupinus angustifolius), and yellow (Lupinus luteus) lupin cultivars in the Mediterranean region [frontiersin.org]
- 2. Profile and Content of Residual Alkaloids in Ten Ecotypes of Lupinus mutabilis Sweet after Aqueous Debittering Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical and Physical Properties of Sparteine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparteine sulfate, the salt form of the quinolizidine alkaloid sparteine, has been a subject of scientific interest due to its pharmacological activity, primarily as a Class 1a antiarrhythmic agent.[1] It functions as a sodium channel blocker, impacting cardiac action potentials.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its pentahydrate form, which is the common commercially available variant. The information presented herein is intended to support research, drug development, and quality control activities. This document also details experimental protocols for the determination of key properties and provides visualizations of its mechanism of action and a representative experimental workflow.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. It is important to distinguish between the anhydrous form and the more common pentahydrate form, as their molecular weights and some physical properties differ.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][3][4]diazocine sulfate | |
| Synonyms | This compound, (-)-Sparteine sulfate | |
| Appearance | White to off-white or pale yellow solid | |
| Stability | The sulfate salt is more stable and offers advantages in handling and storage compared to the free base, which can deteriorate even under refrigeration.[3] |
Table 2: Physicochemical Properties of this compound Anhydrous
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₈N₂O₄S | |
| Molecular Weight | 332.46 g/mol | |
| Melting Point | 129-131 °C |
Table 3: Physicochemical Properties of this compound Pentahydrate
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O | |
| Molecular Weight | 422.54 g/mol | |
| Melting Point | 133-140 °C (decomposes) | |
| Solubility | Water: Soluble | |
| Ethanol: Soluble | ||
| DMSO: Soluble (e.g., 10 mM with sonication, 85 mg/mL) | ||
| Ether: Practically insoluble | ||
| Chloroform: Practically insoluble |
Experimental Protocols
This section outlines detailed methodologies for determining key physicochemical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is sealed at one end.
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil) can be used.
-
Procedure:
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the Thiele tube.
-
The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal disappears is recorded as the end of melting.
-
The melting point is reported as a range. For this compound pentahydrate, decomposition is often observed at the melting point.
-
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Methodology (Shake-Flask Method):
-
Materials: this compound, purified water, appropriate buffer solutions (e.g., phosphate-buffered saline, pH 7.4), orbital shaker, centrifuge, and a validated analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the aqueous buffer in a sealed flask.
-
The flask is placed in an orbital shaker and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, the suspension is allowed to settle, and the supernatant is carefully removed and clarified by centrifugation or filtration (using a filter that does not bind the compound).
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method.
-
The experiment is performed in triplicate to ensure accuracy.
-
Spectroscopic Analysis
Objective: To obtain the infrared spectrum of this compound for structural characterization and identification.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Approximately 1-2 mg of finely ground this compound is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Analysis:
-
A background spectrum of the empty sample compartment is collected.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Objective: To obtain ¹H and ¹³C NMR spectra for the elucidation and confirmation of the molecular structure of this compound.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
For ¹³C NMR, a higher concentration (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.
-
The sample is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Analysis:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
-
Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathway: Sodium Channel Blockade
This compound exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the heart.
Caption: Mechanism of this compound as a sodium channel blocker.
Effect on Ventricular Action Potential
The blockade of sodium channels by this compound alters the shape of the ventricular action potential. Specifically, it decreases the slope of Phase 0, which represents the rapid depolarization of the cardiomyocyte.
Caption: Alteration of the ventricular action potential by this compound.
Experimental Workflow: Extraction from Lupinus montanus
Sparteine can be extracted from various plant sources, including Lupinus montanus. The following diagram illustrates a general workflow for its extraction and conversion to this compound.
Caption: Workflow for the extraction and isolation of this compound.
References
sparteine sulfate mechanism of action in biological systems
An In-depth Technical Guide to the Core Mechanism of Action of Sparteine Sulfate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a quinolizidine alkaloid, exhibits a complex pharmacological profile primarily characterized by its effects on ion channels and cholinergic receptors. This technical guide provides a detailed examination of the molecular mechanisms underpinning the physiological actions of this compound. It consolidates quantitative data on its interactions with various biological targets, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.
Introduction
Sparteine is a plant-derived alkaloid that has been investigated for its therapeutic potential, most notably as a Class Ia antiarrhythmic agent and an oxytocic (uterotonic) agent.[1][2] Its clinical use has been limited due to a narrow therapeutic index and the availability of agents with more favorable safety profiles.[2] Nevertheless, the multifaceted mechanism of action of sparteine continues to be of scientific interest, offering insights into ion channel function and receptor pharmacology. This guide delves into the core mechanisms of this compound, focusing on its interactions with voltage-gated ion channels and acetylcholine receptors.
Primary Pharmacological Targets
The biological effects of this compound are primarily attributed to its interaction with the following targets:
-
Voltage-Gated Sodium Channels (VGSCs)
-
Voltage-Gated Potassium Channels (VGKCs)
-
Nicotinic Acetylcholine Receptors (nAChRs)
-
Muscarinic Acetylcholine Receptors (mAChRs)
-
Uterine Smooth Muscle
Mechanism of Action at the Molecular Level
Voltage-Gated Ion Channels
Sparteine's antiarrhythmic properties are largely due to its modulation of cardiac ion channels.[3] It is classified as a Class Ia antiarrhythmic agent, indicating its primary mechanism involves the blockade of sodium channels.[2]
This compound is a known blocker of voltage-gated sodium channels. This action reduces the influx of sodium ions during the depolarization phase (Phase 0) of the cardiac action potential, thereby stabilizing the cardiac membrane and decreasing excitability. This leads to a decreased conduction velocity in non-nodal tissues.
-
Quantitative Data:
-
Sparteine produces a concentration-dependent reduction in Na+ current with an EC50 value of 110 µM in rat myocytes.
-
It also causes a hyperpolarizing shift of 8 mV for Na+ channel inactivation without affecting channel activation.
-
In addition to its effects on sodium channels, sparteine also blocks potassium channels, which contributes to its antiarrhythmic effects. Specifically, it blocks the sustained plateau K+ current and increases the rate of decay of the transient outward K+ current. This action prolongs the action potential duration.
Cholinergic System Modulation
Sparteine also interacts with the cholinergic system, which contributes to its broader pharmacological profile, including potential effects on the central and autonomic nervous systems.
Sparteine acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors. This ganglionic blocking action can influence heart rate and blood pressure.
Evidence suggests that sparteine may also decrease hyperexcitability through the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors.
Oxytocic Effects
Historically, this compound was used to induce or augment labor due to its oxytocic properties, causing uterine contractions. The precise mechanism of its action on uterine smooth muscle is not fully elucidated but is thought to involve alterations in myometrial cell membrane potential and ion fluxes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of sparteine with its primary targets.
| Target | Parameter | Value | Species/System | Reference |
| Voltage-Gated Sodium Channel (Cardiac) | EC50 (Current Reduction) | 110 µM | Rat Myocytes | |
| Voltage-Gated Sodium Channel (Cardiac) | Inactivation Shift | -8 mV | Rat Myocytes |
Signaling Pathways and Logical Relationships
Caption: Cardiac Electrophysiological Effects of this compound.
Caption: Interaction of this compound with the Cholinergic System.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol is adapted for studying the effects of this compound on voltage-gated sodium and potassium currents in isolated cardiomyocytes.
Objective: To measure the effect of this compound on the amplitude and kinetics of INa and IK.
Materials:
-
Isolated rat ventricular myocytes.
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system.
-
External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Internal (pipette) solution for INa (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
-
Internal (pipette) solution for IK (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols. Allow cells to stabilize in external solution.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with adherent myocytes to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a myocyte with the patch pipette and form a gigaohm seal (>1 GΩ) with gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition (INa):
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Perfuse the cell with varying concentrations of this compound and repeat the voltage protocol to determine the concentration-dependent block.
-
-
Data Acquisition (IK):
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Perfuse with this compound to measure its effect on transient and sustained potassium currents.
-
-
Data Analysis:
-
Measure peak current amplitudes and current-voltage (I-V) relationships.
-
Analyze the kinetics of channel activation, inactivation, and deactivation.
-
Calculate EC50 values for current inhibition using a dose-response curve.
-
Caption: Experimental Workflow for Whole-Cell Patch-Clamp.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific receptor subtype (e.g., nAChRs).
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-epibatidine for nAChRs).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound exerts its biological effects through a multi-target mechanism of action, primarily involving the blockade of voltage-gated sodium and potassium channels and modulation of nicotinic and muscarinic acetylcholine receptors. Its antiarrhythmic properties are well-explained by its effects on cardiac ion channels, while its interactions with the cholinergic system likely contribute to its other physiological and potential central nervous system effects. The oxytocic actions of sparteine highlight its complex pharmacology. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the nuanced molecular interactions of this multifaceted compound. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic agents with improved selectivity and safety profiles.
References
- 1. Antifibrillatory, cardiovascular and toxic effects of sparteine, butylsparteine and pentylsparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 3. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Sparteine Sulfate: A Technical Guide to a Privileged Chiral Diamine Alkaloid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine is a naturally occurring quinolizidine alkaloid extracted from papilionaceous plants like the Scotch broom (Cytisus scoparius).[1][2] It possesses a rigid, cage-like bisquinolizidine structure that makes it an exceptionally effective chiral diamine ligand in asymmetric synthesis.[1] While the free base can degrade over time, its sulfate salt, (-)-sparteine sulfate, is a stable, crystalline solid that offers significant advantages in handling and storage, making it a preferred choice for laboratory use.[3] This technical guide provides an in-depth overview of (-)-sparteine sulfate, focusing on its physicochemical properties, its pivotal role as a chiral ligand in stereoselective transformations, mechanistic insights, and detailed experimental protocols.
Physicochemical Properties and Safety Data
(-)-Sparteine sulfate pentahydrate is the most common commercially available form. Its core properties and safety information are summarized below.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 6160-12-9 | [4] |
| Molecular Formula | C₁₅H₂₈N₂O₄S · 5H₂O | |
| Molecular Weight | 422.54 g/mol | |
| Synonyms | Lupinidine, Sparteine sulfate pentahydrate | |
| Appearance | White crystalline solid | - |
| Storage | Store refrigerated (below 4°C/39°F) in a cool, dry, well-ventilated area. |
Safety and Handling
(-)-Sparteine and its salts are hazardous materials and should be handled with appropriate precautions.
| Hazard Class | Statement | Precautionary Measures | Reference |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. | |
| Handling | - | Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing. | |
| Incompatibilities | - | Strong oxidizing agents. |
Applications in Asymmetric Synthesis
(-)-Sparteine is a privileged chiral ligand, renowned for its ability to induce high stereoselectivity in a vast array of chemical transformations. It is most frequently employed in complexes with organolithium reagents and transition metals such as palladium, copper, and nickel.
The rigid C2-symmetric-like framework chelates to the metal center, creating a well-defined chiral environment that effectively discriminates between enantiotopic faces or groups of a prochiral substrate.
Summary of Key Asymmetric Reactions
The versatility of (-)-sparteine as a chiral ligand is demonstrated in numerous synthetic applications. The following table summarizes key reactions, showcasing the ligand's effectiveness in achieving high yields and enantioselectivities.
| Reaction Type | Metal/Reagent | Substrate Example | Yield | Enantioselectivity/Diastereoselectivity | Reference |
| Asymmetric Deprotonation | s-BuLi | N-Boc-pyrrolidine | Good | >95% ee | |
| Michael Addition | NiCl₂ | Diethyl malonate to β-nitrostyrene | 81-90% | Good | |
| Aldol Reaction (Titanium-mediated) | TiCl₄ | Thiazolidinethione propionates | - | 97:3 to >99:1 dr (syn) | |
| Aldol Reaction (Palladium-mediated) | PdCl₂ | Aldehydes with silyloxyethene | Good | High enantioselectivity | |
| Addition to Imines | MeLi | N-anisyl aldimines | 81-99% | Up to 95.5:4.5 er | |
| Oxidative Kinetic Resolution | PdCl₂ / O₂ | Secondary Alcohols | - | High selectivity | |
| Sonogashira-type Coupling | CuI | Phenylacetylenes with aryl halides | Good | - |
Mechanism of Action
The efficacy of (-)-sparteine in asymmetric synthesis stems from its ability to form stable, conformationally rigid chelate complexes with metallic reagents, particularly organolithiums. This complexation deaggregates the typically oligomeric organolithium species into more reactive monomeric or dimeric forms and, crucially, imparts a chiral environment around the reactive center.
Asymmetric Deprotonation-Substitution Pathway
In the classic example of asymmetric deprotonation of N-Boc pyrrolidine, the sec-butyllithium/(-)-sparteine complex selectively abstracts one of the two prochiral α-protons. The resulting chiral organolithium intermediate is stabilized by the ligand and reacts with an electrophile with retention of configuration, leading to a highly enantioenriched product.
Basis of Stereochemical Control
The stereochemical outcome is determined by the differential activation barriers of the competing transition states. The rigid coordination of (-)-sparteine to the lithium ion creates a sterically demanding environment. The substrate approaches this chiral complex in a way that minimizes steric clashes, leading to the preferential formation of one diastereomeric transition state over the other. This difference in energy dictates which enantiotopic proton is abstracted, ultimately controlling the chirality of the final product.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success. The following section provides a representative protocol for the well-established asymmetric lithiation-trapping of N-Boc-pyrrolidine.
Representative Protocol: Asymmetric Lithiation of N-Boc-Pyrrolidine
This procedure is adapted from methodologies reported for (-)-sparteine-mediated asymmetric deprotonations.
Materials:
-
(-)-Sparteine sulfate pentahydrate
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of (-)-Sparteine Free Base: In a separatory funnel, dissolve (-)-sparteine sulfate in water and basify with aqueous NaOH (e.g., 3M) to pH > 12. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (-)-sparteine as a colorless oil. Note: Handle the free base under an inert atmosphere as much as possible.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether (or THF).
-
Complex Formation: Add (-)-sparteine (1.1 equivalents) to the solvent. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add s-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete complex formation.
-
Deprotonation: Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the chiral base solution at -78 °C. The reaction mixture is typically stirred for 2-4 hours at this temperature.
-
Electrophilic Quench: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether. Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched product.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Conclusion
(-)-Sparteine sulfate is a cornerstone chiral ligand in modern asymmetric synthesis. Its commercial availability as a stable salt, combined with the rigid, well-defined structure of the diamine, allows for predictable and high levels of stereochemical control in a multitude of reactions, particularly those involving organolithium and transition metal catalysis. For researchers in synthetic chemistry and drug development, a thorough understanding of its application, mechanism, and handling is essential for leveraging its full potential in the stereoselective construction of complex chiral molecules.
References
An In-depth Technical Guide to the Stereochemistry of Sparteine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of sparteine sulfate, a naturally occurring quinolizidine alkaloid. Sparteine has garnered significant interest in synthetic chemistry as a chiral ligand and has been studied for its pharmacological properties, including its action as a sodium channel blocker. A thorough understanding of its three-dimensional structure is critical for its application in asymmetric synthesis and for structure-activity relationship studies in drug development.
Molecular Structure and Absolute Configuration
Sparteine is a tetracyclic bis-quinolizidine alkaloid. The naturally occurring and most commonly available form is (-)-sparteine. The sulfate salt, (-)-sparteine sulfate pentahydrate, is often used due to its crystalline nature and stability.
The absolute configuration of (-)-sparteine has been determined, and its IUPAC name is (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane[1]. The molecule possesses a rigid cage-like structure.
Crystal Structure and Conformational Analysis
X-ray crystallography of (-)-sparteine sulfate pentahydrate reveals a detailed three-dimensional structure. In the crystalline state, the asymmetric unit contains the diprotonated (-)-sparteine cation, a sulfate anion, and five water molecules[2].
The conformation of the four rings is a key stereochemical feature:
-
Rings A, B, and D adopt stable chair conformations[2].
-
Ring C exists in a boat conformation[2].
-
The junctions between rings A/B and C/D both have a trans configuration[2].
This specific conformation is crucial for its function as a chiral ligand, as it dictates the spatial orientation of the nitrogen lone pairs and the overall shape of the molecule.
The following table summarizes key geometric parameters obtained from the X-ray analysis of a related copper(II) sulfate complex of sparteine, which provides insight into the ligand's structure upon coordination.
| Parameter | Value | Reference |
| N-Cu Bond Length 1 | 1.842 Å | |
| N-Cu Bond Length 2 | 1.856 Å | |
| Cu-O Bond Length 1 | 1.848 Å | |
| Cu-O Bond Length 2 | 1.840 Å | |
| N-N Distance | 2.772 Å |
Stereoisomers of Sparteine
Sparteine can exist as several stereoisomers, including enantiomers and diastereomers. Understanding the relationships between these isomers is fundamental to its stereochemistry.
-
Diastereomers : Diastereomers of sparteine have different spatial arrangements at one or more, but not all, of the chiral centers. Examples include α-sparteine and β-sparteine. These isomers have distinct physical and spectroscopic properties. For instance, α-isosparteine exists solely in an all-chair conformation. In contrast, β-sparteine exhibits conformational flexibility in solution, interconverting between two enantiomeric C1 forms at room temperature, which results in a time-averaged C2 symmetry observed in NMR spectra.
Caption: Relationship between sparteine stereoisomers.
Experimental Protocols for Stereochemical Determination
The stereochemistry of this compound and its derivatives is elucidated through a combination of crystallographic and spectroscopic techniques.
This is the definitive method for determining the solid-state structure and absolute stereochemistry.
Experimental Workflow:
Caption: Workflow for X-ray crystallographic analysis.
Detailed Protocol Steps:
-
Crystal Growth : Single crystals of (-)-sparteine sulfate are grown from a suitable solvent system, such as a methanol/chloroform mixture.
-
Data Collection : A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected using a specific radiation source (e.g., Cu Kα, λ = 1.54178 Å). Frames are collected with defined scan widths and exposure times.
-
Data Processing : The collected reflections are integrated using software like the Bruker SAINT package. Systematic absences and intensity statistics are analyzed to determine the space group (e.g., monoclinic P21).
-
Structure Solution and Refinement : The crystal structure is solved and refined to yield the final atomic coordinates, bond lengths, angles, and thermal parameters.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the structure and conformation in solution.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms. For sparteine, variable-temperature NMR is crucial for studying conformational dynamics, such as the interconversion of β-sparteine conformers. The chemical shifts are sensitive to the conformation of the quinolizidine rings.
4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and purity assessment of sparteine. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum serve as a fingerprint for the molecule. The obtained spectrum can be compared to a reference library, such as the NIST spectrum library, for confirmation.
4.2.3 Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
These techniques are particularly useful for studying sparteine in complexes with metal ions.
-
IR Spectroscopy : Provides information on the vibrational modes of the molecule and how they are affected by protonation or coordination to a metal center.
-
UV-Vis Spectroscopy : In complexes, ligand-to-metal charge transfer bands and d-d transitions can be observed, which give insight into the coordination geometry. For example, in a copper(II) sulfate complex, d-d transitions around 660-770 nm are indicative of a distorted tetrahedral geometry.
Conclusion
The stereochemistry of this compound is well-defined, characterized by a rigid tetracyclic structure with specific ring conformations and a defined absolute configuration. This detailed structural understanding, derived primarily from X-ray crystallography and supported by spectroscopic methods, is essential for its rational application in asymmetric catalysis and for the design of new derivatives with potential therapeutic applications. The availability of detailed experimental protocols allows for the continued investigation and quality control of this important chiral molecule.
References
An In-depth Technical Guide to the Structure and Stability of Sparteine Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known structural and stability characteristics of sparteine sulfate pentahydrate. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document outlines the foundational knowledge and the requisite experimental protocols for its thorough characterization.
Core Molecular and Physical Properties
This compound pentahydrate is the pentahydrate salt of sparteine, a quinolizidine alkaloid. It is a white, crystalline solid.[1] Key identifying information is summarized in Table 1.
| Property | Value |
| Chemical Name | (-)-Sparteine sulfate pentahydrate |
| CAS Number | 6160-12-9 |
| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O |
| Molecular Weight | 422.54 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol; practically insoluble in chloroform and ether. |
| Melting Point | Decomposes at 136°C; loses water of crystallization at 100°C, turning brown. |
Crystallographic Structure
A crystal structure for what is believed to be a related sparteine compound has been deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 2244276. However, the detailed crystallographic data from this specific entry is not publicly available in scientific literature, precluding a full summary of its unit cell parameters, bond lengths, and angles.
For researchers undertaking the crystallographic analysis of this compound pentahydrate, the following parameters (Table 2) would be determined through Single-Crystal X-ray Diffraction.
Table 2: Crystallographic Data Template for this compound Pentahydrate
| Parameter | Value (To be determined) |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Calculated Density (g/cm³) | - |
| R-factor (%) | - |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound pentahydrate suitable for diffraction. A common method is slow evaporation of a saturated aqueous or ethanolic solution.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters to achieve a final, accurate structural model.
Stability Profile
This compound pentahydrate is generally stable under normal storage conditions. However, it is susceptible to degradation under stress conditions such as heat and in the presence of strong oxidizing agents. The free base form of sparteine is known to deteriorate gradually, while the sulfate salt offers enhanced stability for handling and storage.
Table 3: Summary of Known Stability Information
| Condition | Observation |
| Normal Storage | Stable under cool, dry, and well-ventilated conditions. |
| Elevated Temperature | Loses water of crystallization at 100°C and decomposes at 136°C. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong alkalis. |
| Hazardous Decomposition | Under fire conditions, may produce toxic fumes of nitrogen oxides, carbon monoxide, and sulfur oxides. |
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound pentahydrate.
Caption: Experimental workflow for stability testing.
Factors Influencing Stability
The stability of this compound pentahydrate is influenced by several interconnected factors.
Caption: Factors affecting stability.
Detailed Experimental Protocols for Stability Studies
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Acid Hydrolysis:
-
Dissolve this compound pentahydrate in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M sodium hydroxide to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid powder to a dry heat of 100°C in a calibrated oven for 48 hours.
-
Dissolve the heat-stressed solid in the mobile phase for analysis.
-
-
Photostability:
-
Expose the solid powder and a 1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC.
-
Stability-Indicating HPLC Method Development and Validation
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
-
Method Development:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the parent drug from its degradation products.
-
Detection: UV detection at a wavelength where sparteine exhibits significant absorbance (to be determined by UV-Vis spectrophotometry).
-
Optimization: The mobile phase composition, gradient, flow rate, and column temperature are optimized to achieve baseline separation of all degradation peaks from the main sparteine peak.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from the forced degradation studies to demonstrate that the method can resolve the main peak from all degradation products and any potential excipients. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Linearity: Analyze a series of solutions with known concentrations of this compound pentahydrate to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of the analyte spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Conclusion
References
The Biological Activities of Sparteine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine sulfate, a quinolizidine alkaloid, has a rich history of pharmacological investigation. Primarily known for its cardiac and uterine effects, its biological activity profile extends to the central nervous system. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its molecular mechanisms, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and toxicological profile of this compound.
Introduction
Sparteine is a natural alkaloid found in various plants of the Lupinus and Cytisus genera.[1] Its sulfate salt has been historically used as an antiarrhythmic and oxytocic agent. Belonging to the Class Ia antiarrhythmic drugs, its primary mechanism of action involves the blockade of voltage-gated sodium channels. However, its pharmacological profile is broader, encompassing interactions with nicotinic and muscarinic acetylcholine receptors, which contribute to its complex effects on the cardiovascular, nervous, and reproductive systems. This guide will systematically explore these biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Cardiovascular Effects: Antiarrhythmic Activity
This compound's most well-characterized biological activity is its effect on the cardiovascular system, where it acts as a Class Ia antiarrhythmic agent.[2]
Mechanism of Action: Sodium Channel Blockade
The primary antiarrhythmic effect of this compound is attributed to its ability to block voltage-gated sodium channels (Nav) in cardiac myocytes.[2] By binding to the open state of the channel, it reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the rate of depolarization, a prolongation of the action potential duration, and an increase in the effective refractory period of cardiac tissue. These actions collectively suppress ectopic pacemaker activity and slow conduction, thereby terminating re-entrant arrhythmias.
dot
Quantitative Data: Efficacy and Potency
The following table summarizes the quantitative data available for the antiarrhythmic activity of this compound.
| Parameter | Value | Species | Tissue/Cell Type | Reference |
| EC50 (Na+ current reduction) | 110 µM | Rat | Cardiac Myocytes |
Experimental Protocol: Whole-Cell Patch-Clamp
The electrophysiological effects of this compound on cardiac sodium channels are typically investigated using the whole-cell patch-clamp technique.
Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of adult rats.
-
Electrode Preparation: Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane currents.
-
Voltage-Clamp Protocol: Cells are held at a holding potential of -100 mV. Sodium currents are elicited by depolarizing voltage steps to various test potentials (e.g., from -80 to +60 mV in 10 mV increments).
-
Drug Application: this compound is applied to the external solution at various concentrations. The effect on the peak sodium current amplitude is measured to determine the concentration-response relationship and calculate the EC50 value.
Effects on the Central Nervous System: Anticonvulsant Activity
This compound has demonstrated anticonvulsant properties in various preclinical models.
Mechanism of Action: Modulation of Muscarinic Receptors
The anticonvulsant effect of sparteine is not fully elucidated but is thought to involve the modulation of muscarinic acetylcholine receptors (mAChRs). Studies suggest that sparteine may act as an agonist at M2 and M4 subtypes of mAChRs. Activation of these Gi-coupled receptors can lead to a decrease in neuronal excitability through mechanisms such as the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately contributing to the suppression of seizure activity.
dot
References
Sparteine Sulfate as a Sodium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sparteine sulfate, a quinolizidine alkaloid, is recognized for its activity as a sodium channel blocker, classifying it as a Class Ia antiarrhythmic agent.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, available quantitative data, and detailed experimental protocols relevant to the characterization of this compound's interaction with voltage-gated sodium channels. The primary mechanism of action involves the inhibition of sodium influx during the depolarization phase of the cardiac action potential, leading to stabilization of the cardiac membrane and a reduction in excitability.[3] While specific quantitative data for sparteine's effects on various sodium channel isoforms remain limited in publicly available literature, this guide furnishes detailed methodologies for the electrophysiological assessment of sodium channel blockers, enabling researchers to conduct further investigations.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the blockade of voltage-gated sodium channels.[1][3] This action is the basis for its classification as a Class Ia antiarrhythmic drug. The binding of this compound to the sodium channel protein inhibits the influx of sodium ions into the cell during phase 0 of the action potential. This leads to a decreased rate and magnitude of depolarization, which in turn slows the conduction velocity in non-nodal cardiac tissues such as the atria, ventricles, and Purkinje fibers. By depressing abnormal conduction, this compound can interrupt re-entry circuits that are often the cause of tachycardias.
The interaction of sparteine with sodium channels is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). As a Class Ia antiarrhythmic, sparteine is expected to exhibit a preference for the open and/or inactivated states of the sodium channel. This state-dependent binding contributes to its use-dependent effect, where the degree of block increases with a higher frequency of channel activation, such as during a rapid heart rate.
Quantitative Data
The available quantitative data on the potency of this compound as a sodium channel blocker is limited. The most specific data comes from a study on rat cardiac myocytes.
| Parameter | Value | Cell Type | Species | Notes |
| EC50 (Na+ Current Reduction) | 110 µM | Cardiac Myocytes | Rat | Concentration-dependent reduction in sodium current. |
| Inactivation Shift | -8 mV | Cardiac Myocytes | Rat | Hyperpolarizing shift in the voltage-dependence of Na+ channel inactivation. No significant change in channel activation was observed. |
Table 1: Electrophysiological Effects of Sparteine on Cardiac Sodium Channels.
Further research is required to determine the IC50 values of this compound for specific human sodium channel isoforms (e.g., hNav1.5), its binding affinity (Kd), and its association (on-rate) and dissociation (off-rate) kinetics.
Experimental Protocols
The following protocols describe standard electrophysiological methods used to characterize the interaction of a compound like this compound with voltage-gated sodium channels, particularly the cardiac isoform, Nav1.5. These are generalized protocols based on established methodologies for sodium channel blockers.
Cell Culture and Preparation
For in-vitro analysis, a human embryonic kidney (HEK-293) cell line stably expressing the human cardiac sodium channel, hNav1.5 (encoded by the SCN5A gene), is commonly used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For experiments, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.
4.2.1 Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.
4.2.2 Recording Procedure
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance and series resistance.
-
Apply voltage-clamp protocols to elicit and measure sodium currents.
Voltage-Clamp Protocols for Characterizing this compound
4.3.1 Tonic Block Assessment
-
Objective: To determine the effect of the compound on the resting state of the channel.
-
Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to -20 mV for 20 ms) to elicit a peak sodium current.
-
Apply this compound at various concentrations and repeat the test pulse after a steady-state block is achieved.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the compound concentration to determine the IC50 for tonic block.
-
4.3.2 Use-Dependent Block Assessment
-
Objective: To evaluate the effect of the compound on channels during repetitive stimulation.
-
Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a specific frequency (e.g., 1 Hz and 5 Hz).
-
Measure the peak current of each pulse in the train.
-
Apply this compound and repeat the pulse train.
-
The degree of use-dependent block is quantified by the progressive reduction in peak current during the pulse train in the presence of the compound.
-
4.3.3 State-Dependent Block (Inactivated State Preference) Assessment
-
Objective: To determine the compound's affinity for the inactivated state of the channel.
-
Protocol:
-
Use a two-pulse protocol. A long conditioning prepulse to various potentials (e.g., from -140 mV to -40 mV for 500 ms) is applied to induce different levels of steady-state inactivation.
-
Immediately following the prepulse, apply a test pulse to a constant potential (e.g., -20 mV) to measure the available sodium current.
-
Plot the normalized peak current from the test pulse against the prepulse potential to generate a steady-state inactivation curve.
-
Apply this compound and repeat the protocol.
-
A leftward shift in the inactivation curve in the presence of the compound indicates a preferential binding to the inactivated state.
-
Visualizations
Logical Workflow for Assessing Sodium Channel Blockade
Workflow for characterizing this compound's sodium channel blocking properties.
Signaling Pathway from Sodium Channel Blockade to Antiarrhythmic Effect
Conceptual pathway from Nav1.5 blockade by sparteine to its antiarrhythmic effect.
Conclusion
This compound is a recognized sodium channel blocker with antiarrhythmic properties. Its mechanism of action is centered on the inhibition of sodium currents, leading to a reduction in cardiac excitability. While quantitative data on its interaction with specific human sodium channel isoforms are sparse, the experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its electrophysiological profile. Further investigation is warranted to fully elucidate the isoform specificity, binding kinetics, and potential downstream signaling effects of this compound, which will be crucial for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts in the field of antiarrhythmic therapy.
References
sparteine sulfate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine sulfate, the salt form of the naturally occurring quinolizidine alkaloid (-)-sparteine, is a versatile chemical entity with significant applications in both synthetic chemistry and pharmacology. Renowned for its rigid, chiral structure, it serves as a crucial ligand in asymmetric synthesis, facilitating the stereoselective formation of a wide range of chemical compounds. In the realm of pharmacology, this compound is recognized as a class 1a antiarrhythmic agent due to its sodium channel blocking activity and is a well-established probe substrate for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in drug metabolism. This technical guide provides an in-depth overview of the chemical identifiers, key applications, experimental methodologies, and underlying mechanisms of action of this compound.
Chemical Identifiers and Physicochemical Properties
This compound is commercially available in both anhydrous and pentahydrate forms. The chemical identifiers for both are detailed below.
| Identifier | This compound Anhydrous | This compound Pentahydrate |
| CAS Number | 299-39-8[1][2][3][4][5] | 6160-12-9 |
| Molecular Formula | C₁₅H₂₈N₂O₄S | C₁₅H₃₈N₂O₉S |
| Molecular Weight | 332.46 g/mol | 422.54 g/mol |
| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid | (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid;pentahydrate |
| SMILES | C1CCN2C[C@@H]3C--INVALID-LINK--CN4[C@H]3CCCC4.OS(=O)(=O)O | C1CCN2C[C@H]3C--INVALID-LINK--CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O |
| InChI | InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13-,14-,15+;/m0./s1 | InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1 |
| PubChem CID | 23616742 | 72325 |
Applications in Asymmetric Synthesis
(-)-Sparteine, and by extension its stable sulfate salt, is a highly valued chiral ligand in asymmetric synthesis. Its rigid C2-symmetric bis-quinolizidine structure creates a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of chemical transformations.
Enantioselective Lithiation-Substitution Reactions
A prominent application of (-)-sparteine is in the enantioselective deprotonation of prochiral substrates using organolithium bases, followed by quenching with an electrophile. The chiral sparteine-organolithium complex selectively removes one of two enantiotopic protons, leading to the formation of a configurationally stable chiral organolithium intermediate. Subsequent reaction with an electrophile yields a highly enantioenriched product.
Experimental Workflow: Asymmetric Lithiation of N-Boc-pyrrolidine
Quantitative Data from Sparteine-Mediated Asymmetric Reactions
The efficacy of (-)-sparteine as a chiral ligand is demonstrated by the high yields and enantiomeric excesses achieved in various reactions.
| Substrate | Electrophile | Product | Yield (%) | ee (%) |
| N-Boc-N-(p-methoxyphenyl)benzylamine | D₂O | (R)-N-Boc-N-(p-methoxyphenyl)-α-deuteriobenzylamine | 95 | 96 |
| N-Boc-pyrrolidine | (CH₃)₃SiCl | (R)-N-Boc-2-(trimethylsilyl)pyrrolidine | 85 | 96 |
| O-alkyl carbamate | Bu₃SnCl | Chiral α-stannyl carbamate | 72 | >97 |
Pharmacological Applications
This compound exhibits significant pharmacological activity, primarily as a sodium channel blocker and as a metabolic probe for CYP2D6.
Sodium Channel Blockade and Antiarrhythmic Effects
Sparteine is classified as a class 1a antiarrhythmic agent. Its therapeutic effect stems from its ability to block voltage-gated sodium channels in cardiomyocytes. By binding to the open and/or inactivated states of the sodium channel, sparteine prolongs the refractory period and slows the conduction of the action potential, thereby suppressing arrhythmias.
Signaling Pathway: Voltage-Gated Sodium Channel Modulation
CYP2D6 Phenotyping
Sparteine is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. Due to the high genetic polymorphism of the CYP2D6 gene, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. The rate at which an individual metabolizes a dose of sparteine, often measured as the metabolic ratio of sparteine to its dehydro-metabolites in urine, serves as a reliable in vivo indicator of their CYP2D6 phenotype. This is crucial for personalized medicine, as the efficacy and toxicity of many clinically used drugs are dependent on CYP2D6 activity.
Experimental Protocols
General Protocol for CYP2D6 Inhibition Assay
This protocol outlines a general in vitro method to assess the inhibitory potential of a test compound on CYP2D6 activity using sparteine as the probe substrate.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a known CYP2D6 inhibitor (e.g., quinidine) in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of this compound in water or buffer.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw human liver microsomes (HLM) or recombinant human CYP2D6 supersomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at various concentrations (or the positive control inhibitor), and the microsomal protein.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the metabolic reaction by adding the sparteine substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new tube or a well plate for analysis.
-
-
Analysis:
-
Analyze the formation of the dehydrosparteine metabolites using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Quantify the amount of metabolite formed in the presence of different concentrations of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of CYP2D6 activity remaining at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of activity versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.
-
Conclusion
This compound is a molecule of significant interest to both synthetic chemists and pharmacologists. Its utility as a chiral ligand in asymmetric synthesis is well-established, providing access to a wide array of enantioenriched molecules. Concurrently, its defined pharmacological profile as a sodium channel blocker and a specific substrate for CYP2D6 underscores its importance in drug development and personalized medicine. This guide has provided a comprehensive overview of its chemical properties, applications, and the experimental methodologies associated with its use, serving as a valuable resource for researchers in these fields.
References
- 1. Development and application of a method to investigate drug-metabolizing enzyme inhibitors using sparteine for probe of cytochrome P450 2D6 and tris(2,2'-bipyridine)ruthenium(II)-electrogenerated chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sparteine Sulfate: Molecular Weight, Formula, and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine sulfate, the salt form of the quinolizidine alkaloid sparteine, is a compound of significant interest in both synthetic chemistry and pharmacology. Known for its role as a chiral ligand and its physiological effects as a class 1a antiarrhythmic agent, a thorough understanding of its physicochemical properties is paramount for its application in research and drug development. This technical guide provides a detailed overview of the molecular weight, chemical formula, and other key characteristics of this compound. It includes a compilation of quantitative data, representative experimental protocols for its characterization, and a visualization of its primary mechanism of action as a sodium channel blocker.
Molecular Identity and Physicochemical Properties
This compound is typically available in two common forms: anhydrous and pentahydrate. The presence of water of hydration significantly impacts its molecular weight and formula.
Molecular Formula and Molecular Weight
The fundamental chemical properties of both the anhydrous and pentahydrate forms of this compound are summarized below.
| Property | This compound Anhydrous | This compound Pentahydrate |
| Molecular Formula | C₁₅H₂₈N₂O₄S | C₁₅H₃₈N₂O₉S |
| Molecular Weight | 332.46 g/mol | 422.54 g/mol [1] |
| Canonical SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O |
| InChI Key | FCEHFCFHANDXMB-UHFFFAOYSA-N | GQ3J2TLZ7E-UHFFFAOYSA-N |
| CAS Number | 299-39-8 | 6160-12-9 |
Physicochemical Data
A summary of key physicochemical data for this compound is presented in the following table. It is important to note that some of these properties can be influenced by the hydration state of the compound.
| Property | Value | Notes |
| Melting Point | 133-140 °C (decomposes) | The pentahydrate form loses water of crystallization around 100 °C. |
| Solubility | Water: Soluble | |
| DMSO: 85 mg/mL (for the pentahydrate form)[1] | Sonication may be required to achieve dissolution. | |
| Ethanol: Soluble | ||
| Chloroform: Practically insoluble | ||
| Ether: Practically insoluble | ||
| Appearance | White to off-white crystalline powder |
Experimental Protocols for Characterization
The determination of the molecular weight, formula, and other properties of this compound relies on a combination of analytical techniques. Below are representative protocols for these key experiments.
Determination of Molecular Weight and Formula
2.1.1. Mass Spectrometry
A high-resolution mass spectrometer can be used to accurately determine the mass of the intact molecule, which is crucial for confirming its molecular formula.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and methanol.
-
Method:
-
The sample solution is infused into the ESI source.
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the most abundant ion is measured with high mass accuracy.
-
The elemental composition is calculated from the accurate mass measurement, which allows for the confirmation of the molecular formula.
-
2.1.2. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be used to empirically determine the chemical formula.
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of dried this compound is placed in a tin capsule.
-
Method:
-
The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The weight percentages of C, H, N, and S are calculated and compared to the theoretical values for the proposed molecular formula.
-
Spectroscopic Characterization
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Method:
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to specific functional groups, such as N-H, C-H, and S=O (from the sulfate group).
-
2.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent (e.g., water or ethanol).
-
Method:
-
The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm).
-
The resulting spectrum can be used for quantitative analysis or to provide qualitative information about the chromophores present.
-
Mechanism of Action: Sodium Channel Blockade
This compound is classified as a class 1a antiarrhythmic agent, with its primary mechanism of action being the blockade of voltage-gated sodium channels.[2] This action reduces the influx of sodium ions into the cell during the initial phase of the action potential, thereby slowing the rate of depolarization.
References
Methodological & Application
Application Notes and Protocols: (-)-Sparteine Sulfate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a powerful and versatile ligand in the field of asymmetric synthesis. Its rigid C2-symmetric framework allows for effective chirality transfer in a variety of metal-catalyzed reactions, enabling the synthesis of enantioenriched molecules that are crucial for the development of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of (-)-sparteine sulfate in several key asymmetric transformations.
Core Applications of (-)-Sparteine Sulfate
(-)-Sparteine sulfate is primarily utilized as a chiral ligand in conjunction with organometallic reagents and transition metal catalysts. Its ability to form stable, well-defined chiral complexes is central to its function in inducing enantioselectivity. Key applications include:
-
Asymmetric Deprotonation (Lithiation): The complex formed between (-)-sparteine and organolithium reagents is highly effective in the enantioselective deprotonation of prochiral substrates.
-
Kinetic Resolution of Alcohols: In combination with palladium catalysts, (-)-sparteine facilitates the aerobic oxidative kinetic resolution of racemic secondary alcohols, providing access to enantioenriched alcohols and ketones.
-
Enantioselective Aldol Reactions: When used with Lewis acids such as titanium tetrachloride, (-)-sparteine promotes highly diastereoselective and enantioselective aldol additions.
-
Asymmetric Michael Additions: Nickel(II) complexes of (-)-sparteine have been shown to catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Enantioselective Carbolithiation: The (-)-sparteine-organolithium complex can add across carbon-carbon double bonds in an enantioselective manner, creating new stereocenters.
Below are detailed protocols and data for selected applications.
Asymmetric Synthesis Workflow using (-)-Sparteine
The general workflow for utilizing (-)-sparteine in asymmetric synthesis involves the formation of a chiral metal-ligand complex which then interacts with the substrate to facilitate the enantioselective transformation.
General workflow for asymmetric synthesis using (-)-sparteine.
Application 1: Palladium-Catalyzed Aerobic Kinetic Resolution of Secondary Alcohols
This method provides a highly efficient route to resolve racemic secondary alcohols, yielding both enantioenriched alcohol and the corresponding ketone. The reaction utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process.[1]
Quantitative Data Summary
| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | (-)-Sparteine (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Alcohol | Selectivity (s) |
| 1 | 1-Phenylethanol | 5 (Pd(nbd)Cl₂) | 20 | Toluene | 80 | 48 | 58.0 | 95.2 | 23.1 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 5 (Pd(nbd)Cl₂) | 20 | Toluene | 80 | 72 | 55.6 | 99.0 | 47.1 |
| 3 | 1-(1-Naphthyl)ethanol | 5 (Pd(nbd)Cl₂) | 20 | Toluene | 80 | 96 | 55.0 | 98.0 | 38.0 |
| 4 | 1-Phenyl-2-propen-1-ol | 5 (Pd(nbd)Cl₂) | 20 | Toluene | 80 | 24 | 53.0 | 98.0 | 41.0 |
Experimental Protocol
General Procedure for the Oxidative Kinetic Resolution of Secondary Alcohols:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add powdered 3Å molecular sieves (0.25 g).
-
After cooling under a nitrogen atmosphere, add the palladium precursor (e.g., Pd(nbd)Cl₂, 0.025 mmol, 5 mol%).
-
Add toluene (5.0 mL) followed by (-)-sparteine (0.10 mmol, 20 mol%).
-
Evacuate the flask and backfill with oxygen (repeated three times), then leave an oxygen-filled balloon attached.
-
Heat the reaction mixture to 80 °C for 10 minutes.
-
Add the racemic secondary alcohol (0.50 mmol, 1.0 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC to determine conversion and enantiomeric excess.
-
Upon reaching the desired conversion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to separate the enantioenriched alcohol and the ketone.
Application 2: Asymmetric Lithiation and Trapping of N-Boc-pyrrolidine
The (-)-sparteine/s-BuLi system enables the enantioselective deprotonation of N-Boc-pyrrolidine at the α-position, followed by trapping with an electrophile to generate chiral 2-substituted pyrrolidines.
Quantitative Data Summary
| Entry | Electrophile | Ligand | Temp (°C) | Time | Yield (%) | er |
| 1 | Me₃SiCl | (-)-Sparteine | -78 | 2 h | 85 | 90:10 |
| 2 | Ph₂CO | (-)-Sparteine | -78 | 20 min | 95 | 88:12 |
| 3 | 4-MeO-C₆H₄-Br (Negishi Coupling) | (+)-Sparteine Surrogate | -78 | 3 h | 78 | 92:8 |
| 4 | Me₃SiCl | (-)-Sparteine | -20 | 2 min | 75 | 90:10 |
Experimental Protocol
Procedure for Asymmetric Lithiation and Trapping with Trimethylsilyl Chloride:
-
To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.20 equiv), and (-)-sparteine (13.7 g, 58.4 mmol, 1.20 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add s-BuLi (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol, 1.30 equiv) dropwise over 30 minutes, maintaining the internal temperature below -65 °C.
-
Stir the resulting orange-red solution at -78 °C for 2 hours.
-
Add trimethylsilyl chloride (7.4 mL, 58.4 mmol, 1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Application 3: Asymmetric Aldol Addition using Titanium Tetrachloride and (-)-Sparteine
This protocol describes the highly diastereoselective synthesis of syn-aldol products from N-acyl oxazolidinones. The combination of TiCl₄ and (-)-sparteine is crucial for achieving high levels of stereocontrol.[2][3]
Quantitative Data Summary
| Entry | N-Acyl Oxazolidinone | Aldehyde | TiCl₄ (equiv) | (-)-Sparteine (equiv) | Yield (%) | syn:anti ratio |
| 1 | N-Propionyl | Isobutyraldehyde | 1.0 | 2.5 | 70 | 98:2 |
| 2 | N-Propionyl | Benzaldehyde | 1.0 | 2.5 | 85 | >99:1 |
| 3 | N-Propionyl | Acetaldehyde | 1.0 | 2.5 | 75 | 97:3 |
Experimental Protocol
Procedure for Asymmetric Aldol Addition:
-
To a flame-dried flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.0 M in CH₂Cl₂, 1.1 mL, 1.1 equiv) dropwise.
-
After stirring for 5 minutes, add (-)-sparteine (2.5 mmol, 2.5 equiv) dropwise, resulting in a dark red solution.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.1 mmol, 1.1 equiv) dropwise.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathway and Logical Relationship Diagrams
Logical Flow for Catalyst and Substrate Activation
Activation pathway in asymmetric lithiation.
These application notes and protocols provide a starting point for researchers interested in utilizing (-)-sparteine sulfate for asymmetric synthesis. The versatility and high enantioselectivities achievable with this chiral ligand make it a valuable tool in modern organic chemistry and drug discovery. For novel substrates or reaction types, optimization of reaction conditions may be necessary.
References
- 1. The palladium-catalyzed aerobic kinetic resolution of secondary alcohols: reaction development, scope, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Lithiation Using (-)-Sparteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective lithiation of prochiral substrates utilizing the chiral ligand (-)-sparteine. The methodology leverages the formation of a chiral complex between sec-butyllithium (s-BuLi) and (-)-sparteine to achieve asymmetric deprotonation, leading to the formation of enantioenriched organolithium intermediates. Subsequent reaction with various electrophiles affords a wide range of chiral molecules with high enantioselectivity. This technique is particularly valuable in the synthesis of chiral amines, alkaloids, and other precursors for drug development. This protocol focuses on the well-established enantioselective lithiation of N-Boc-pyrrolidine as a model system, and also provides data for other substrates to demonstrate the broader applicability of the method.
Introduction
Enantioselective synthesis is a cornerstone of modern organic chemistry and is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry. Asymmetric lithiation, facilitated by the use of a chiral ligand, offers a powerful and versatile strategy for the construction of stereogenic centers. The use of (-)-sparteine, a naturally occurring chiral diamine, in combination with organolithium bases, has emerged as a robust method for the enantioselective deprotonation of a variety of prochiral substrates.
The underlying principle of this methodology is the formation of a conformationally rigid chiral complex between the organolithium reagent and (-)-sparteine. This complex then selectively abstracts one of two enantiotopic protons from the substrate, leading to a configurationally stable, enantioenriched organolithium intermediate. This intermediate can then be trapped with a suitable electrophile to generate the desired chiral product with high enantiomeric excess (e.e.).
It is important to note that while the topic specifies "sparteine sulfate," the active chiral ligand in this protocol is the free base, (-)-sparteine. (-)-Sparteine sulfate is a more stable, crystalline salt and can be converted to the free base prior to use.
Materials and Reagents
-
Substrate: e.g., N-Boc-pyrrolidine
-
Organolithium reagent: sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Chiral ligand: (-)-Sparteine (free base)
-
Solvent: Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Electrophile: e.g., Trimethylsilyl chloride (TMSCl), benzaldehyde, etc.
-
Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas: Argon or Nitrogen
Safety Precautions: Organolithium reagents such as s-BuLi are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. It is highly recommended to work in a fume hood and have a Class D fire extinguisher readily available. (-)-Sparteine is toxic and should be handled with care.
Experimental Workflow
The general experimental workflow for the enantioselective lithiation and subsequent electrophilic quench is depicted below.
Caption: General workflow for enantioselective lithiation.
Detailed Experimental Protocol: Enantioselective Lithiation of N-Boc-pyrrolidine
This protocol describes the enantioselective lithiation of N-Boc-pyrrolidine followed by quenching with an electrophile, adapted from literature procedures.
1. Preparation of the s-BuLi/(-)-Sparteine Complex and Lithiation:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) (to make a ~0.1 M solution of the substrate).
-
Add (-)-sparteine (1.2 equiv) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sec-butyllithium (s-BuLi) in cyclohexane (1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting solution at -78 °C for the time specified in the data tables (typically 1-4 hours) to allow for the complete formation of the lithiated intermediate.
2. Electrophilic Quench:
-
To the solution of the lithiated intermediate at -78 °C, add the desired electrophile (1.2-1.5 equiv) either neat or as a solution in anhydrous Et₂O or MTBE.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, or as determined by TLC analysis.
3. Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The following tables summarize the quantitative data for the enantioselective lithiation of various substrates using the s-BuLi/(-)-sparteine system.
Table 1: Enantioselective Lithiation-Substitution of N-Boc-pyrrolidine
| Electrophile (E) | Product | Yield (%) | e.e. (%) | Reference |
| Me₃SiCl | 2-TMS-N-Boc-pyrrolidine | 85 | >98 | [1][2] |
| PhCHO | 2-(CH(OH)Ph)-N-Boc-pyrrolidine | 78 | 96 | [1] |
| (PhCO)₂O | 2-Benzoyl-N-Boc-pyrrolidine | 75 | 95 | [1] |
| Allyl Bromide | 2-Allyl-N-Boc-pyrrolidine | 65 | 94 | [1] |
Table 2: Enantioselective Lithiation of Other Substrates
| Substrate | Electrophile | Product | Yield (%) | e.e. (%) | Reference |
| N-Boc-piperidine | Me₃SiCl | 2-TMS-N-Boc-piperidine | 80 | 96 | |
| N-Boc-indoline | MeOD | 2-Deuterio-N-Boc-indoline | 90 | 98 | |
| O-Propyl N,N-diisopropylcarbamate | Me₃SiCl | Chiral α-silylated carbamate | 82 | 92 |
Mechanism and Stereochemical Model
The enantioselectivity of the deprotonation is governed by the formation of a diastereomeric complex between the s-BuLi/(-)-sparteine complex and the substrate. The chiral ligand creates a chiral environment around the lithium atom, directing the deprotonation to one of the two enantiotopic protons.
Caption: Simplified model of enantioselective lithiation.
Conclusion
The enantioselective lithiation protocol using s-BuLi and (-)-sparteine is a highly effective and versatile method for the synthesis of enantioenriched compounds. The procedure is robust, and the high levels of stereocontrol make it an attractive strategy for the synthesis of chiral building blocks in academic and industrial settings. Careful attention to anhydrous and anaerobic conditions is critical for the success of this reaction. The availability of both (-)-sparteine and its enantiomeric surrogates provides access to both enantiomers of the desired products, further enhancing the utility of this powerful asymmetric transformation.
References
Application Notes: Sparteine Sulfate in the Synthesis of Pharmaceutical Intermediates
Introduction
(-)-Sparteine, a naturally occurring chiral diamine, and its synthetic surrogates are powerful ligands in asymmetric synthesis, enabling the enantioselective preparation of crucial pharmaceutical intermediates. The sulfate salt of sparteine is often utilized for its stability and ease of handling. This document provides detailed application notes and protocols for the use of sparteine and its surrogates in key synthetic transformations relevant to drug development.
Core Application: Enantioselective Deprotonation
The primary application of sparteine and its surrogates in pharmaceutical intermediate synthesis is as a chiral ligand in complex-induced deprotonation reactions. In the presence of an organolithium base, such as sec-butyllithium (s-BuLi), sparteine forms a chiral complex that can selectively remove a proton from a prochiral substrate. This generates a configurationally stable organolithium intermediate, which can then be trapped with various electrophiles to afford enantioenriched products.
A significant challenge in this field has been the commercial availability of only the (-)-enantiomer of sparteine. This limitation has driven the development of "(+)-sparteine surrogates," which provide access to the opposite enantiomeric series of products. A notable surrogate is synthesized in three steps from the readily available natural product (-)-cytisine.[1]
Key Pharmaceutical Intermediates Synthesized Using Sparteine-Mediated Reactions:
-
Chiral Pyrrolidines: 2-Aryl-N-Boc-pyrrolidines are valuable building blocks for various biologically active molecules. The enantioselective deprotonation of N-Boc pyrrolidine using s-BuLi/(-)-sparteine, followed by arylation, provides access to these important intermediates with high enantioselectivity.[2][3]
-
Indolizidine Alkaloids: The synthesis of (-)-indolizidine 167B, a member of a class of alkaloids with a wide range of biological activities, has been achieved using a (+)-sparteine surrogate in an asymmetric deprotonation step.[4]
-
CCK Antagonist Intermediates: A (+)-sparteine surrogate has been utilized in the synthesis of an intermediate for the cholecystokinin (CCK) antagonist (+)-RP 66803, highlighting the direct applicability of this methodology in drug discovery.[4]
-
Chiral Cyclopropanes: Enantiomerically enriched cyclopropylcarboxamides, which are present in several pharmaceutical agents, can be synthesized via the sparteine-mediated asymmetric metallation of prochiral cyclopropanes.
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions involving sparteine and its surrogates in the synthesis of pharmaceutical intermediates.
Table 1: Enantioselective Synthesis of (S)-2-Aryl-Boc-Pyrrolidines via Asymmetric Deprotonation
| Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 75 | 96 |
| p-Chlorophenyl | 65 | 95 |
| p-Fluorophenyl | 68 | 96 |
| p-Methylphenyl | 72 | 96 |
| m-Methoxyphenyl | 63 | 94 |
| 1-Naphthyl | 55 | 84 |
| 2-Naphthyl | 46 | 90 |
| 2-Thienyl | 51 | 96 |
| 3-Furyl | 21 | 93 |
Table 2: Synthesis of a (+)-Sparteine Surrogate and its Application
| Reaction | Substrate | Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |
| Synthesis of Surrogate | (-)-Cytisine | - | (+)-Sparteine Surrogate | - | - |
| Asymmetric Deprotonation | N-Boc Pyrrolidine | (+)-Sparteine Surrogate | (R)-2-trimethylsilyl-N-Boc-pyrrolidine | 85 | 95:5 |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of (S)-2-Aryl-Boc-Pyrrolidines
This protocol describes the asymmetric deprotonation of an (arylmethyl)(3-chloropropyl)-Boc-amine followed by intramolecular cyclization.
Materials:
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(Arylmethyl)(3-chloropropyl)-Boc-amine
-
Toluene, anhydrous
-
Diethyl ether (Et2O), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (-)-sparteine (1.63 mmol) in anhydrous toluene (5.1 mL) at -78 °C under an inert atmosphere, add sec-butyllithium (1.53 mmol, 1.2 M in cyclohexane).
-
After stirring for 5 minutes, add a solution of the (arylmethyl)(3-chloropropyl)-Boc-amine (1.02 mmol) in anhydrous toluene (5.1 mL) at -78 °C.
-
Stir the reaction mixture at -78 °C for the time specified for the particular substrate (typically 1-4 hours).
-
Quench the reaction by the addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with Et2O.
-
Combine the organic extracts, dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the (S)-2-aryl-Boc-pyrrolidine.
-
Determine the enantiomeric excess by chiral stationary phase HPLC.
Protocol 2: Three-Step Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
This protocol details the synthesis of a versatile (+)-sparteine surrogate.
Step 1: N-Methoxycarbonylation of (-)-Cytisine
-
To a solution of (-)-cytisine (27.5 mmol) and triethylamine (30.2 mmol) in dichloromethane (CH2Cl2, 80 mL) at 0 °C, add methyl chloroformate (30.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 10 minutes and then at room temperature for 1 hour.
-
Wash the reaction mixture with water and brine, then dry the organic layer over MgSO4, filter, and concentrate to give the crude N-methoxycarbonyl-cytisine, which is used in the next step without further purification.
Step 2: Hydrogenation of N-Methoxycarbonyl-cytisine
-
To a solution of N-methoxycarbonyl-cytisine (26.2 mmol) in methanol (MeOH, 100 mL), add platinum(IV) oxide (2.7 mmol).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon) at room temperature for 69 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to give the hydrogenated product.
Step 3: Reduction to the (+)-Sparteine Surrogate
-
Add a solution of the hydrogenated intermediate (24.6 mmol) in tetrahydrofuran (THF, 50 mL) to a stirred suspension of lithium aluminum hydride (LiAlH4, 73.8 mmol) in THF (100 mL) at 0 °C.
-
Heat the reaction mixture at reflux for 24 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and extract the filtrate with CH2Cl2.
-
Dry the combined organic extracts over MgSO4, filter, and concentrate.
-
Purify the crude product by Kugelrohr distillation to afford the (+)-sparteine surrogate.
Visualizations
Caption: Workflow for enantioselective deprotonation.
Caption: Synthesis of a (+)-sparteine surrogate.
Caption: Sparteine and its surrogates in synthesis.
References
- 1. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Semantic Scholar [semanticscholar.org]
- 4. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Sparteine Sulfate in Organometallic Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine, a naturally occurring chiral diamine alkaloid, and its stable salt, sparteine sulfate, have emerged as powerful chiral ligands in the field of organometallic catalysis.[1][2] Its rigid C2-symmetric bicyclic structure provides a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of asymmetric transformations. This attribute has made it an invaluable tool in the synthesis of enantiomerically enriched molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds.[3] While (-)-sparteine is readily available from natural sources, its enantiomer, (+)-sparteine, is not, which has spurred the development of synthetic surrogates to access the opposite enantiomers of chiral products.[2]
This document provides detailed application notes and experimental protocols for key organometallic reactions catalyzed by complexes incorporating sparteine as a chiral ligand. The focus is on practical methodologies for asymmetric synthesis, including palladium-catalyzed kinetic resolution of alcohols, titanium-catalyzed aldol reactions, copper-catalyzed cross-coupling reactions, and palladium-catalyzed Mukaiyama aldol reactions.
Key Applications and Experimental Data
The versatility of sparteine as a chiral ligand is demonstrated across a range of metal-catalyzed reactions, consistently delivering high levels of enantioselectivity. The following tables summarize the quantitative data for several key applications.
Table 1: Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
The kinetic resolution of racemic secondary alcohols is a powerful strategy for obtaining enantioenriched alcohols and ketones. The palladium-sparteine complex effectively catalyzes the aerobic oxidation of one enantiomer of the alcohol at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer.[4]
| Entry | Substrate (Racemic Alcohol) | Catalyst System | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Alcohol | Selectivity Factor (s) |
| 1 | 1-Phenylethanol | 5 mol% Pd(nbd)Cl₂, 20 mol% (-)-sparteine, O₂ | 112 | 55 | 99 | 23.1 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 5 mol% Pd(nbd)Cl₂, 20 mol% (-)-sparteine, O₂ | 72 | 53 | 98 | 47.1 |
| 3 | 1-(1-Naphthyl)ethanol | 5 mol% Pd(nbd)Cl₂, 20 mol% (-)-sparteine, O₂ | 96 | 51 | 97 | 35.5 |
| 4 | 1-Indanol | 5 mol% Pd(nbd)Cl₂, 20 mol% (-)-sparteine, O₂ | 120 | 52 | 93 | 15.6 |
Table 2: Titanium-Catalyzed Asymmetric Aldol Reaction of N-Acyl Oxazolidinones
The combination of titanium tetrachloride (TiCl₄) and (-)-sparteine facilitates the "soft" enolization of N-acyl oxazolidinones to generate a chiral titanium enolate. This intermediate then reacts with aldehydes to produce syn-aldol adducts with high diastereoselectivity.
| Entry | N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| 2 | N-Propionyl oxazolidinone | Benzaldehyde | 98:2 | 89 |
| 3 | N-Propionyl oxazolidinethione | Isobutyraldehyde | >99:1 | 92 |
| 4 | N-Propionyl oxazolidinethione | Pivaldehyde | >99:1 | 90 |
Table 3: Copper-Catalyzed O-Arylation of Phenols with Aryl Halides
The dimeric copper(I) iodide complex with (-)-sparteine, bis(μ-iodo)bis[(-)-sparteine]dicopper(I), is an effective catalyst for the O-arylation of phenols with aryl halides. This reaction serves as a valuable model for Sonogashira-type cross-coupling reactions.
| Entry | Phenol | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Cresol | p-Bromoanisole | K₂CO₃ | DMSO | 80 | 12 | 92 |
| 2 | Phenol | Iodobenzene | K₂CO₃ | DMSO | 80 | 12 | 95 |
| 3 | p-Cresol | Chlorobenzene | Cs₂CO₃ | DMSO | 110 | 16 | 85 |
| 4 | 2-Naphthol | Bromobenzene | K₂CO₃ | DMSO | 80 | 12 | 90 |
Table 4: Palladium-Catalyzed Enantioselective Mukaiyama Aldol Reaction
A dicationic palladium complex bearing (-)-sparteine as the chiral ligand demonstrates excellent catalytic performance in the enantioselective Mukaiyama aldol reaction between silyl enol ethers and aldehydes.
| Entry | Silyl Enol Ether | Aldehyde | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | 1-Phenyl-1-trimethylsilyloxyethene | Benzaldehyde | 90 | 85 |
| 2 | 1-Phenyl-1-trimethylsilyloxyethene | p-Tolualdehyde | 92 | 88 |
| 3 | 1-Phenyl-1-trimethylsilyloxyethene | p-Anisaldehyde | 91 | 87 |
| 4 | 1-Phenyl-1-trimethylsilyloxyethene | p-Chlorobenzaldehyde | 88 | 82 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Protocol 1: Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
This protocol describes a general procedure for the kinetic resolution of racemic secondary alcohols using a palladium-(-)-sparteine catalyst system and molecular oxygen as the terminal oxidant.
Materials:
-
Palladium(II) bis(norbornadiene) dichloride (Pd(nbd)Cl₂)
-
(-)-Sparteine
-
Racemic secondary alcohol
-
Toluene (anhydrous)
-
Powdered 3Å molecular sieves
-
Oxygen (balloon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried 200 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add powdered 3Å molecular sieves (4.0 g).
-
Flame-dry the flask under vacuum and then cool to room temperature under a nitrogen or argon atmosphere.
-
Add Pd(nbd)Cl₂ (108 mg, 0.40 mmol, 0.05 equiv) and anhydrous toluene (80 mL).
-
Add (-)-sparteine (368 µL, 1.60 mmol, 0.20 equiv) to the flask.
-
Evacuate the flask and backfill with oxygen (repeat this cycle three times). Inflate a balloon with oxygen and attach it to the condenser.
-
Heat the reaction mixture to 80 °C for 10 minutes.
-
Add the racemic secondary alcohol (8.00 mmol, 1.0 equiv) to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor the progress by taking aliquots at regular intervals.
-
To monitor the reaction, withdraw a small aliquot (e.g., 0.2 mL), filter it through a short plug of silica gel (eluting with ethyl acetate), and concentrate the filtrate.
-
Analyze the residue by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the percent conversion and the enantiomeric excess of the unreacted alcohol.
-
Once the desired conversion and enantiomeric excess are achieved, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the enantioenriched alcohol from the ketone product.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Sparteine Metal Complexes as Chiral Catalyst for Asymmetric Synthesis – A Review (2024) | Chicago U. Illinois U. [scispace.com]
- 4. Dual role of (-)-sparteine in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sparteine Sulfate in Racemic Mixture Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. One established method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. (-)-Sparteine, a naturally occurring chiral diamine, and its salts, such as sparteine sulfate, can serve as effective resolving agents for racemic acids. This document provides a detailed overview of the principles and a general protocol for utilizing this compound in the resolution of racemic mixtures.
The fundamental principle behind this technique lies in the differential solubility of the diastereomeric salts formed between the enantiomers of a racemic acid and a single enantiomer of a chiral base, in this case, (-)-sparteine. The reaction of a racemic acid (comprising R- and S-enantiomers) with (-)-sparteine results in the formation of two diastereomeric salts: [(R)-acid]·[(-)-sparteine] and [(S)-acid]·[(-)-sparteine]. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.
Core Principle: Diastereomeric Salt Resolution
The process of resolving a racemic acid with (-)-sparteine sulfate can be broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic acid is reacted with an equimolar or sub-stoichiometric amount of (-)-sparteine sulfate in a suitable solvent. This acid-base reaction leads to the formation of two diastereomeric salts.
-
Fractional Crystallization: The solvent system is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer crystallizes out, while the more soluble one remains in the mother liquor.
-
Liberation of the Enantiomer: The crystallized diastereomeric salt is isolated and then treated with a strong acid to protonate the carboxylate and a strong base to neutralize the sparteine, liberating the desired enantiomerically enriched acid. The sparteine resolving agent can often be recovered and recycled.
Experimental Workflow and Protocols
The following section outlines a general experimental protocol for the resolution of a racemic carboxylic acid using (-)-sparteine sulfate. It is important to note that the optimal conditions, including the choice of solvent, temperature, and stoichiometry, are highly dependent on the specific racemic acid being resolved and may require empirical optimization.
General Protocol for the Resolution of a Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
(-)-Sparteine sulfate
-
Methanol
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Heating plate with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve (-)-sparteine sulfate (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the this compound solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator to induce crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For some systems, slow evaporation of the solvent at room temperature may be effective.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold solvent.
-
-
Recrystallization for Enantiomeric Enrichment (Optional but Recommended):
-
To improve the diastereomeric purity of the salt, and consequently the enantiomeric excess of the final product, a recrystallization step is often necessary.
-
Dissolve the collected crystals in a minimal amount of hot solvent and allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystallized diastereomeric salt in water.
-
Add 2 M HCl solution dropwise with stirring until the solution becomes acidic (pH ~2), which will protonate the carboxylic acid.
-
Extract the liberated carboxylic acid into an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with a small amount of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the yield, melting point, and specific rotation of the obtained acid.
-
The enantiomeric excess (e.e.) of the product should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.
-
Data Presentation
The success of a resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The diastereomeric excess (d.e.) of the crystallized salt directly correlates with the final e.e. of the acid. Below is a template for tabulating the results of resolution experiments.
| Racemic Acid | Resolving Agent | Solvent System | Stoichiometry (Acid:Base) | Yield (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Acid (%) |
| Racemic Acid A | (-)-Sparteine Sulfate | Methanol | 1:0.5 | Data | Data | Data |
| Racemic Acid A | (-)-Sparteine Sulfate | Ethanol/Water | 1:1 | Data | Data | Data |
| Racemic Acid B | (-)-Sparteine Sulfate | Acetone | 1:0.8 | Data | Data | Data |
Note: The data in this table is illustrative. Actual results will vary depending on the specific substrates and conditions.
Visualizing the Workflow
The logical flow of the diastereomeric salt resolution process can be visualized as follows:
Conclusion
The use of (-)-sparteine sulfate as a resolving agent offers a viable and effective method for the separation of enantiomers from racemic acidic compounds. The success of this technique hinges on the careful selection of solvents and optimization of crystallization conditions to maximize the solubility difference between the diastereomeric salts. The provided protocol serves as a foundational guide for researchers to develop specific and efficient resolution processes for their target molecules.
Application Notes and Protocols for Sparteine-Mediated Asymmetric Deprotonation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting sparteine-mediated asymmetric deprotonation, a powerful tool in modern stereoselective synthesis. This technique allows for the enantioselective functionalization of prochiral centers adjacent to a directing group, leading to the formation of valuable chiral building blocks.
Introduction
Sparteine-mediated asymmetric deprotonation is a highly effective method for the enantioselective removal of a proton from a prochiral substrate.[1][2] The process typically involves the use of an alkyllithium base, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), in the presence of the chiral diamine (-)-sparteine.[1][3] This chiral complex selectively abstracts one of two enantiotopic protons, generating a configurationally stable organolithium intermediate.[1] Subsequent quenching with an electrophile proceeds with retention of configuration, affording an enantioenriched product.
The stereochemical outcome of the reaction is controlled by the chiral environment created by the complex of the alkyllithium reagent and (-)-sparteine. The rigidity of the bispidine framework of (-)-sparteine is crucial for achieving high levels of enantioselectivity. This methodology has been successfully applied to a variety of substrates, including N-Boc protected heterocycles, carbamates, and benzylamines.
Key Applications
-
Asymmetric synthesis of substituted heterocycles: Enantioselective functionalization of N-Boc-pyrrolidine and other nitrogen-containing heterocycles.
-
Synthesis of chiral alcohols and amines: Deprotonation of carbamates and subsequent reaction with electrophiles provides access to enantioenriched alcohols and amines.
-
Creation of stereogenic centers in acyclic systems: Asymmetric deprotonation of acyclic carbamates and other suitable substrates.
Experimental Protocols
Protocol 1: Asymmetric Lithiation and Silylation of N-Boc-pyrrolidine
This protocol describes the enantioselective deprotonation of N-Boc-pyrrolidine followed by quenching with chlorotrimethylsilane, a common electrophile.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
Toluene, anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is charged with (-)-sparteine (1.1 equivalents) and anhydrous toluene (to make a ~0.1 M solution based on the substrate).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of s-BuLi: sec-Butyllithium (1.1 equivalents) is added dropwise to the solution of (-)-sparteine. The resulting solution is stirred at -78 °C for 30 minutes to allow for complex formation.
-
Addition of Substrate: A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous toluene is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: Chlorotrimethylsilane (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for an additional 2 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize representative results for the sparteine-mediated asymmetric deprotonation of various substrates.
Table 1: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
| Electrophile (E+) | Product | Yield (%) | e.e. (%) | Reference |
| Me₃SiCl | 2-Trimethylsilyl-N-Boc-pyrrolidine | 85 | 96 | |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 75 | >98 | |
| I₂ | 2-Iodo-N-Boc-pyrrolidine | 80 | 95 | |
| Allyl Bromide | 2-Allyl-N-Boc-pyrrolidine | 70 | 94 |
Table 2: Asymmetric Deprotonation of Carbamates
| Substrate | Electrophile (E+) | Product | Yield (%) | e.e. (%) | Reference |
| N,N-Diisopropyl geranyl carbamate | Me₃SiCl | (R)-α-silyl-N,N-diisopropyl geranyl carbamate | 85 | >94 | |
| N,N-Diisopropyl neryl carbamate | Me₃SiCl | (R)-α-silyl-N,N-diisopropyl neryl carbamate | 78 | >88 | |
| Heptyl N,N-diisopropylcarbamate | Me₃SiCl | 1-Trimethylsilylheptyl N,N-diisopropylcarbamate | 90 | 96 |
Table 3: Asymmetric Deprotonation-Substitution of N-Pop-benzylamines
| Substrate (R¹) | Electrophile (E+) | Product | Yield (%) | e.r. | Reference |
| Me | MeI | N-(1-Phenylethyl)-N-methylphosphinamide | 92 | 88:12 | |
| Me | PhCOCl | N-(1-Phenyl-2-oxo-2-phenylethyl)-N-methylphosphinamide | 95 | 85:15 | |
| Me | Me₃SnCl | N-(1-Phenyl-1-trimethylstannylethyl)-N-methylphosphinamide | 98 | 86:14 |
Visualizations
The following diagrams illustrate the key aspects of the sparteine-mediated asymmetric deprotonation process.
References
Gram-Scale Synthesis of (±)-Sparteine Sulfate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of (±)-sparteine sulfate, a valuable chiral ligand and synthetic building block. The presented methodology follows the recently developed pyridine dearomatization approach, offering a scalable and efficient route from inexpensive starting materials. This application note includes a comprehensive experimental protocol, tabulated quantitative data for each synthetic step, and a visual representation of the workflow to aid in laboratory implementation.
Introduction
Sparteine is a tetracyclic quinolizidine alkaloid that has found widespread application in asymmetric synthesis as a chiral ligand, particularly for organolithium reagents.[1][2] Despite its utility, the availability and cost of both enantiomers of sparteine have been subject to supply chain variability, prompting the development of efficient and scalable synthetic routes.[1][2][3] This protocol details a robust, seven-step gram-scale synthesis of racemic sparteine, which can be readily converted to its more stable sulfate salt. The synthesis commences with the commodity chemicals pyridine and glutaryl chloride, proceeding through a key dearomative cyclization to construct the functionalized quinolizidine core.
Overall Synthetic Scheme
The gram-scale synthesis of (±)-sparteine sulfate begins with the reaction of pyridine and glutaryl chloride, which, after a methanol quench, forms the key quinolizidine intermediate 9 . A subsequent two-step reduction and protection sequence affords tosylate 18 . N-alkylation with glutarimide yields 19 , which then undergoes an intramolecular enolate addition to furnish the tetracyclic core 20 . Finally, a global reduction with lithium aluminum hydride (LiAlH4) provides (±)-sparteine (1 ), which is then converted to its bis-hydrogen sulfate salt for improved stability and handling.
Quantitative Data Summary
The following table summarizes the key quantitative data for the gram-scale synthesis of (±)-sparteine sulfate.
| Step | Intermediate/Product | Starting Material | Molecular Weight ( g/mol ) | Grams (g) | Moles (mol) | Yield (%) |
| 1 | Methyl (1S,9aR)-1-hydroxy-2-oxo-1,2,3,4,6,7,8,9a-octahydro-quinolizine-1-carboxylate (9 ) | Pyridine | 79.10 | 8.1 | 0.102 | - |
| 2 | Methyl (1S,9aR)-1-((tosyloxy)methyl)-1,2,3,4,6,7,8,9a-octahydroquinolizine-1-carboxylate (17 ) | Intermediate 9 | 227.26 | 13.0 | 0.057 | 55 (over 2 steps) |
| 3 | (1S,9aR)-1-((tosyloxy)methyl)-1,2,3,4,6,7,8,9a-octahydroquinolizine-1-methanol (18 ) | Intermediate 17 | 355.45 | 14.8 | 0.042 | 73 |
| 4 | 2-((((1S,9aR)-1-(hydroxymethyl)octahydrido-2H-quinolizin-1-yl)methyl)amino)pentanedioic acid (19 ) | Intermediate 18 | 326.44 | 12.7 | 0.039 | 93 |
| 5 | (6aR,11aS,11bR)-dodecahydropyrido[2,1-f]pyrido[1,2-c]oxazine-6,8-dione (20 ) | Intermediate 19 | 248.31 | 5.4 | 0.022 | 56 |
| 6 | (±)-Sparteine (1 ) | Intermediate 20 | 234.40 | 2.9 | 0.012 | 56 |
| 7 | (±)-Sparteine Sulfate (1 ·2H₂SO₄) | (±)-Sparteine (1 ) | 430.53 | 1.6 | 0.0037 | 30 |
Experimental Protocols
Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere of nitrogen or argon in oven-dried glassware.
Step 1: Synthesis of Quinolizidine 9
This step involves the interrupted dearomative cascade cyclization between pyridine and glutaryl chloride.
Step 2: Two-Step Reduction to afford Intermediate 17
The crude material from the previous step is hydrogenated using catalytic palladium on carbon (Pd/C) to yield intermediate 17 . This material is advanced to the next step as a mixture of diastereomers due to difficulties in purification at this stage.
Step 3: Chemoselective Reduction and Tosylation to Primary Tosylate 18
The ester of intermediate 17 is chemoselectively reduced with L-selectride, and the reaction is directly quenched with tosyl chloride to provide the primary tosylate 18 .
Step 4: N-Alkylation with Glutarimide to yield Intermediate 19
An SN2 reaction between tosylate 18 and glutarimide results in the N-alkylation product 19 .
Step 5: Intramolecular Enolate Addition to form Tetracycle 20
The formation of the C9 enolate of 19 and subsequent intramolecular addition to the glutarimide moiety constructs the carbocyclic scaffold of sparteine, yielding intermediate 20 .
Step 6: Global Reduction to (±)-Sparteine (1)
Intermediate 20 is reduced with lithium aluminum hydride (LiAlH₄) to afford (±)-sparteine (1 ) on a gram scale. The product can be purified by distillation.
Step 7: Formation of (±)-Sparteine Sulfate (1·2H₂SO₄)
The purified (±)-sparteine is recrystallized as the bis-hydrogen sulfate salt from ethanol to provide the final product, (±)-Sparteine Sulfate.
Visual Workflow
The following diagrams illustrate the logical flow of the synthesis and the key transformations.
Caption: Synthetic workflow for (±)-Sparteine.
References
Application Notes and Protocols for Sustainable Sparteine Sulfate Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a sustainable method of preparing sparteine sulfate, a stable salt of the chiral diamine alkaloid (-)-sparteine. This compound is a valuable ligand and organocatalyst in asymmetric synthesis and possesses various biological activities.[1][2] The presented method focuses on an environmentally friendly extraction process from the fresh plant material of Lupinus montanus, offering a more sustainable alternative to synthetic routes and methods requiring dried plant matter.[1]
(-)-Sparteine free base is a liquid that is sensitive to air and can degrade even under refrigeration, making its handling and storage challenging.[1][2] In contrast, (-)-sparteine sulfate is a stable salt, which provides significant advantages for long-term storage and ease of use in research and development. This protocol details a process that directly yields the stable sulfate salt, which can be used as a precursor to generate the free base in situ or in a separate step for catalytic applications.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the sustainable extraction process for (-)-sparteine and its sulfate salt from Lupinus montanus.
| Parameter | Value | Notes |
| Plant Material Water Content | 80-82% | Extraction is performed on non-dried leaves and stems. |
| Total Alkaloid Content (dry base) | 2.8-3.0% | Approximately 80% of the total alkaloids is (-)-sparteine. |
| (-)-Sparteine Sulfate Yield (dry base) | 2.3% (23 g/kg) | |
| Process Efficiency for (-)-Sparteine Sulfate | 67% | |
| (-)-Sparteine Free Base Yield (from raw alkaloids) | 52% (20.5 g/kg) | Obtained via high-vacuum distillation of the raw alkaloid mixture. |
| Process Efficiency for (-)-Sparteine Free Base | 66% |
Experimental Protocol: Sustainable Extraction of (-)-Sparteine Sulfate
This protocol is adapted from a published, environmentally friendly process for the preparation of (-)-sparteine sulfate from fresh Lupinus montanus leaves and stems.
Materials and Equipment:
-
Fresh leaves and stems of Lupinus montanus
-
0.5 M Sulfuric acid (H₂SO₄)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Cyclopentyl methyl ether (CPME)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solka-Floc (filter aid)
-
Mechanical stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Plant Material Preparation:
-
Take 1 kg of fresh, non-dried leaves and stems of Lupinus montanus.
-
Mince the plant material.
-
-
Acidic Extraction:
-
Place the minced plant material in a suitable container and add 1 L of 0.5 M sulfuric acid.
-
Mechanically stir the mixture at 250 rpm and maintain the temperature at 50 °C for 72 hours.
-
-
Filtration:
-
Filter the mixture through a bed of Solka-Floc.
-
Wash the filter cake with three 200 mL portions of water.
-
Compress the filter cake to recover the maximum amount of the acidic extract.
-
-
Basification:
-
Combine the filtrate and the washes.
-
Carefully adjust the pH of the solution to 9.3 using concentrated ammonium hydroxide.
-
-
Solvent Extraction:
-
Transfer the basified aqueous solution to a large separatory funnel.
-
Extract the aqueous phase with three 350 mL portions of cyclopentyl methyl ether.
-
To break any emulsions that form, filter each organic extract through a layer of Solka-Floc.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to dryness using a rotary evaporator with a bath temperature of 40 °C to yield the raw alkaloid mixture.
-
-
Isolation of (-)-Sparteine Sulfate:
-
The raw alkaloid mixture can be further purified to isolate (-)-sparteine sulfate. The original publication proceeds to obtain the free base via distillation, but the sulfate salt is present in the initial acidic extract and can be isolated from the raw alkaloid mixture by treatment with sulfuric acid.
-
Visualizations
Experimental Workflow for Sustainable this compound Extraction
Caption: Workflow for the sustainable extraction and preparation of this compound.
References
Application Notes and Protocols: (-)-Sparteine Sulfate in Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The kinetic resolution of racemic secondary alcohols is a powerful strategy for the synthesis of enantioenriched compounds, which are crucial building blocks in the pharmaceutical industry. The palladium-catalyzed aerobic oxidative kinetic resolution using (-)-sparteine as a chiral ligand offers an efficient and practical method for this transformation. This protocol utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign and cost-effective process.[1] Mechanistic studies have revealed that (-)-sparteine plays a dual role, acting as both a chiral ligand on the palladium center and as an exogenous base to facilitate the reaction.[2][3][4][5] The concentration of (-)-sparteine has been shown to be a critical parameter, influencing both the rate and the enantioselectivity of the resolution.
Reaction Principle
The core of this kinetic resolution lies in the selective oxidation of one enantiomer of a racemic secondary alcohol to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. The chiral palladium-(-)-sparteine complex preferentially catalyzes the oxidation of one enantiomer over the other, leading to the resolution.
Experimental Protocols
General Procedure for the Oxidative Kinetic Resolution of Secondary Alcohols
This protocol is adapted from the work of Ferreira, E. M., and Stoltz, B. M. (2001).
Materials:
-
Palladium(II) source (e.g., Pd(nbd)Cl₂, Pd(OAc)₂)
-
(-)-Sparteine or (-)-Sparteine sulfate
-
Racemic secondary alcohol
-
Anhydrous toluene
-
Powdered 3Å molecular sieves
-
Oxygen (balloon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stir bar
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add powdered 3Å molecular sieves (e.g., 4.0 g for an 8.0 mmol scale reaction).
-
Under a nitrogen atmosphere, add the palladium source (e.g., Pd(nbd)Cl₂, 108 mg, 0.40 mmol, 0.05 equiv for an 8.0 mmol scale).
-
Add anhydrous toluene (e.g., 80.0 mL for an 8.0 mmol scale).
-
Add (-)-sparteine (e.g., 368 µL, 1.60 mmol, 0.20 equiv for an 8.0 mmol scale).
-
Evacuate the flask and backfill with oxygen (repeat 3 times), then leave an oxygen-filled balloon attached to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) for 10 minutes to allow for catalyst formation.
-
Add the racemic secondary alcohol (e.g., 8.00 mmol, 1.0 equiv).
-
Monitor the reaction progress for conversion and enantiomeric excess (e.e.) using appropriate analytical techniques such as TLC, GC, ¹H-NMR, and chiral HPLC.
-
Upon reaching the desired conversion (typically ~50-60% for optimal e.e. of the remaining alcohol), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of enantioenriched alcohol and ketone by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the results obtained for the kinetic resolution of various secondary alcohols using the palladium-(-)-sparteine catalyst system.
Table 1: Ligand Screen for the Pd-catalyzed Oxidative Kinetic Resolution of 1-Phenylethanol
| Ligand | Yield of Alcohol (%) | Combined Yield (Alcohol + Ketone) (%) | e.e. (%) | Selectivity (s) |
| (-)-Sparteine | 47 | 93 | 89 | 20 |
| (+)-Sparteine | 48 | 95 | 87 | 18 |
| Cinchonidine | 49 | 98 | 10 | 1.4 |
| (R,R)-TMCDA | 50 | >99 | 5 | 1.2 |
Data adapted from Ferreira, E. M., and Stoltz, B. M. (2001).
Table 2: Oxidative Kinetic Resolution of Various Secondary Alcohols with Pd(nbd)Cl₂ and (-)-Sparteine
| Entry | Alcohol Substrate | Time (h) | Conversion (%) | e.e. of Alcohol (%) | Selectivity (s) |
| 1 | 1-Phenylethanol | 24 | 54 | 95 | 29 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 24 | 53 | 96 | 32 |
| 3 | 1-(4-Chlorophenyl)ethanol | 24 | 55 | 94 | 26 |
| 4 | 1-Indanol | 12 | 52 | 98 | 46 |
| 5 | 1-Phenyl-2-propanol | 48 | 51 | 85 | 14 |
| 6 | 1-Naphthylethanol | 24 | 58 | >99 | >100 |
Data compiled from various sources.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed kinetic resolution of secondary alcohols.
Caption: General workflow for the Pd-catalyzed kinetic resolution.
Catalytic Cycle and Role of (-)-Sparteine
The mechanism of the palladium-catalyzed aerobic oxidative kinetic resolution is complex, with (-)-sparteine playing a crucial dual role. At low concentrations, the deprotonation of the alcohol to form the palladium alkoxide is rate-limiting. At higher concentrations, β-hydride elimination becomes the rate-determining step.
Caption: Dual role of (-)-sparteine in the catalytic cycle.
Mechanism and Selectivity
The enantioselectivity of the kinetic resolution is determined by the difference in the rates of oxidation of the two alcohol enantiomers. This difference arises from the diastereomeric transition states formed between the chiral palladium-(-)-sparteine complex and each enantiomer of the alcohol. At high concentrations of (-)-sparteine, the selectivity is influenced by both the thermodynamic stability of the diastereomeric palladium-alkoxide intermediates and the kinetics of the subsequent β-hydride elimination step. At lower concentrations of (-)-sparteine, the kinetic deprotonation step plays a more significant role in determining the selectivity, which often results in lower relative rate values. The observation of saturation kinetics with respect to the concentration of (-)-sparteine supports its dual role in the catalytic cycle. Furthermore, the reaction is inhibited by the addition of (-)-sparteine·HCl, which is consistent with the proposed role of free (-)-sparteine as a base.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual role of (-)-sparteine in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: Determining Enantiomeric Excess in Sparteine-Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Sparteine is a naturally occurring chiral diamine widely employed as a ligand in asymmetric synthesis.[1][2] Its C2-symmetric-like rigid structure makes it highly effective in controlling the stereochemical outcome of various reactions, including enantioselective deprotonations with organolithium bases, kinetic resolutions, and transition-metal-catalyzed processes.[1][3][4] The primary goal of these reactions is to produce one enantiomer of a chiral molecule in excess over the other. The success of such a synthesis is quantified by the enantiomeric excess (ee), a critical parameter in the development of pharmaceuticals, where different enantiomers can have vastly different biological activities. Accurate and reliable determination of ee is therefore a cornerstone of asymmetric catalysis.
This document provides detailed protocols and application notes for the most common analytical techniques used to determine the enantiomeric excess of products from sparteine-catalyzed reactions: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Analytical Techniques
The determination of enantiomeric excess relies on creating a diastereomeric interaction that allows for the differentiation of the two enantiomers. This can be achieved either by separating the enantiomers on a chiral stationary phase or by converting them into diastereomers that can be distinguished by standard analytical methods.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for ee determination. Separation is achieved using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, causing them to elute at different retention times. The ratio of the peak areas corresponds directly to the ratio of the enantiomers.
-
Chiral Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase to separate the enantiomers. Its high sensitivity makes it suitable for analyzing trace amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine ee by using a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR). These agents form transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum (typically ¹H NMR). The ee is calculated from the integration ratio of these signals.
Experimental Workflows and Protocols
A successful ee determination begins with proper handling of the reaction mixture and careful sample preparation.
Caption: General workflow from reaction to ee analysis.
Protocol 1: General Sample Workup
This protocol describes a standard procedure for quenching a sparteine-catalyzed reaction (e.g., an organolithium-mediated process) and isolating the crude product.
-
Reaction Quenching: At the appropriate temperature (e.g., -78 °C), slowly add a quenching agent (e.g., saturated aqueous NH₄Cl solution, methanol, or water) to the reaction mixture with vigorous stirring.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Phase Separation: If an organic solvent immiscible with water was used (e.g., diethyl ether, toluene), transfer the mixture to a separatory funnel. Add deionized water if necessary and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine & Dry: Combine all organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired compound from sparteine and other byproducts. Collect and concentrate the relevant fractions.
Protocol 2: ee Determination by Chiral HPLC
-
Sample Preparation: Accurately weigh a small amount of the purified product (~1 mg) and dissolve it in the HPLC mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Racemic Standard: Prepare a sample of the racemic product (if available) using the same method to establish the retention times of both enantiomers.
-
Instrument Setup:
-
Column: Select a suitable Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The ratio is critical for achieving separation and must be optimized.
-
Flow Rate: Set a flow rate, typically between 0.5 and 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detector: Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomer peaks. Subsequently, inject the chiral sample.
-
Calculation: The enantiomeric excess is calculated from the areas of the two peaks (A1 and A2) using the formula:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Protocol 3: ee Determination by Chiral GC
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1-0.5 mg/mL) in a volatile solvent (e.g., hexane, ethyl acetate). If the compound contains polar functional groups (-OH, -NH₂), derivatization (e.g., acetylation, silylation) may be necessary to improve volatility and peak shape.
-
Instrument Setup:
-
Column: Install a chiral capillary column (e.g., based on derivatized cyclodextrins like Rt-βDEXse).
-
Carrier Gas: Use a high-purity carrier gas (e.g., Helium, Hydrogen) at a constant flow or pressure.
-
Temperature Program: Optimize the oven temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation.
-
Injector: Use a split/splitless injector, typically at a temperature high enough to ensure rapid volatilization without thermal decomposition.
-
Detector: A Flame Ionization Detector (FID) is commonly used.
-
-
Analysis: Inject a racemic standard to determine the retention times of the enantiomers, followed by the chiral sample.
-
Calculation: Calculate the ee (%) using the peak areas from the chromatogram, as described in the HPLC protocol.
Protocol 4: ee Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify a well-resolved proton signal that is suitable for monitoring.
-
Add Chiral Solvating Agent (CSA): Add a small, sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Monitor Spectral Changes: Acquire a new ¹H NMR spectrum. The signal of interest should split into two distinct signals corresponding to the two diastereomeric solvates. If separation is poor, incrementally add more CSA until optimal separation is achieved.
-
Calculation: Carefully integrate the two separated signals (I1 and I2). The enantiomeric excess is calculated as:
-
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Data Presentation
Clear and concise presentation of results is essential. Quantitative data from ee determination experiments should be summarized in tables for easy comparison.
Table 1: Example Data for a Sparteine-Catalyzed Asymmetric Lithiation-Substitution
| Entry | Substrate | Electrophile | Conditions | Yield (%) | ee (%) [a] |
|---|---|---|---|---|---|
| 1 | N-Boc-pyrrolidine | TMSCl | s-BuLi/(-)-sparteine, Et₂O, -78 °C, 2h | 85 | 96 |
| 2 | N-Boc-piperidine | MeI | s-BuLi/(-)-sparteine, Toluene, -78 °C, 4h | 78 | 92 |
| 3 | N-Boc-pyrrolidine | (CH₃)₂CO | n-BuLi/(-)-sparteine, MTBE, -78 °C, 2h | 91 | 88 |
| 4 | N-Boc-azetidine | PhCHO | s-BuLi/(-)-sparteine, Et₂O, -78 °C, 1h | 65 | >99 |
[a] Determined by chiral HPLC analysis.
Table 2: Example Data for a Pd/Sparteine-Catalyzed Oxidative Kinetic Resolution
| Entry | Substrate | Base | Solvent | Conversion (%) [a] | ee (%) [b] |
|---|---|---|---|---|---|
| 1 | 1-Phenylethanol | K₂CO₃ | Toluene | 52 | 97 |
| 2 | 1-Indanol | Cs₂CO₃ | CH₃CN | 55 | 99 |
| 3 | 1-(4-Chlorophenyl)ethanol | K₂CO₃ | Toluene | 51 | 95 |
| 4 | Cyclohex-2-en-1-ol | NaHCO₃ | Dioxane | 48 | 89 |
[a] Determined by ¹H NMR analysis of the crude reaction mixture. [b] Enantiomeric excess of the recovered alcohol, determined by chiral GC analysis.
Method Selection Guide
Choosing the appropriate analytical technique is crucial for obtaining accurate results. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting an ee analysis method.
-
Chiral GC is the first choice for analytes that are volatile and stable at high temperatures.
-
Chiral HPLC is the most versatile and common method, especially for compounds with a UV chromophore. It is suitable for a wide range of polarities and molecular weights.
-
NMR Spectroscopy is a powerful alternative when chiral columns are unavailable or when separation is difficult. It does not require physical separation of the enantiomers but requires higher sample amounts and a suitable chiral auxiliary. It can be particularly useful for high-throughput screening.
References
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. Sparteines as Chiral Ligands for Asymmetric Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Origin of enantioselection in chiral alcohol oxidation catalyzed by Pd[(-)-sparteine]Cl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of (-)-Sparteine/Organolithium Reagents for the Enantioselective Lithiation of 7,8-Dipropyltetrathia[7]helicene: Single and Double Kinetic Resolution Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Sparteine Sulfate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine, a naturally occurring chiral diamine alkaloid, and its synthetic antipode, (+)-sparteine, are powerful chiral ligands extensively utilized in asymmetric synthesis. Sparteine sulfate, the salt form, offers improved stability and handling properties compared to the free base. In the synthesis of complex natural products, sparteine is renowned for its ability to induce high levels of stereoselectivity in a variety of reactions, most notably in asymmetric deprotonation and carbolithiation reactions. This document provides detailed application notes and experimental protocols for the use of sparteine in the synthesis of key natural product precursors.
Core Application: Asymmetric Deprotonation with s-BuLi/(-)-Sparteine
A primary application of (-)-sparteine is in the enantioselective deprotonation of prochiral substrates using sec-butyllithium (s-BuLi). The resulting chiral organolithium intermediate can then react with various electrophiles to afford enantiomerically enriched products. This methodology is a cornerstone in the construction of chiral building blocks for natural product synthesis.
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical workflow of an asymmetric deprotonation-substitution sequence mediated by the s-BuLi/(-)-sparteine complex.
Caption: Asymmetric deprotonation workflow using s-BuLi/(-)-sparteine.
Application Example 1: Enantioselective Synthesis of (S)-2-Aryl-Boc-pyrrolidines
(S)-2-Aryl-Boc-pyrrolidines are valuable chiral building blocks for the synthesis of various natural products and pharmaceuticals. Their enantioselective synthesis can be achieved through an asymmetric deprotonation-cyclization of (arylmethyl)(3-chloropropyl)-Boc-amines mediated by s-BuLi/(-)-sparteine.[1]
Quantitative Data
| Substrate (Aryl Group) | Yield (%)[1] | Enantiomeric Excess (ee, %)[1] |
| Phenyl | 75 | 96 |
| p-Chlorophenyl | 68 | 95 |
| p-Fluorophenyl | 71 | 96 |
| p-Methylphenyl | 70 | 95 |
| m-Methoxyphenyl | 65 | 94 |
| 1-Naphthyl | 55 | 84 |
| 2-Naphthyl | 46 | 93 |
| 2-Thienyl | 51 | 96 |
| 3-Furyl | 21 | 93 |
Experimental Protocol: General Procedure for the Enantioselective Synthesis of (S)-2-Aryl-Boc-pyrrolidines[1]
Materials:
-
(Arylmethyl)(3-chloropropyl)-Boc-amine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of (-)-sparteine (1.2 mmol) in anhydrous toluene (10 mL) is cooled to -78 °C under an argon atmosphere.
-
A solution of s-BuLi in cyclohexane (1.2 mmol) is added dropwise, and the resulting solution is stirred at -78 °C for 15 minutes.
-
A solution of the (arylmethyl)(3-chloropropyl)-Boc-amine (1.0 mmol) in anhydrous toluene (5 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding (S)-2-aryl-Boc-pyrrolidine.
Application Example 2: Synthesis of P-Stereogenic Phosphines
P-stereogenic phosphines are crucial ligands in asymmetric catalysis. A (-)-sparteine-mediated dynamic kinetic resolution of racemic lithiophosphine-boranes provides an effective route to enantioenriched P-stereogenic phosphines.
Logical Relationship
The following diagram illustrates the dynamic kinetic resolution process.
References
Troubleshooting & Optimization
challenges in handling and storage of sparteine free base
Welcome to the technical support center for sparteine free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the handling and storage of sparteine free base. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of sparteine in your experiments.
Frequently Asked Questions (FAQs)
Q1: My previously colorless sparteine free base has turned yellow or brown. What happened and is it still usable?
A1: Discoloration of sparteine free base, which is a colorless to slightly yellow viscous oil when pure, is a common issue.[1] This is primarily due to two degradation pathways upon exposure to air:
-
Oxidation: Tertiary amines like sparteine can be oxidized by atmospheric oxygen to form N-oxides, which are often colored.[1]
-
Reaction with Carbon Dioxide: Sparteine is a base and will readily react with atmospheric CO2, especially in the presence of moisture, to form a bicarbonate salt.[1] This can increase the viscosity and may even lead to crystallization.[1]
The usability of the discolored sparteine depends on the extent of degradation and the requirements of your experiment. For applications requiring high purity, such as in asymmetric synthesis, purification by distillation is recommended before use. For less sensitive applications, the material may still be usable, but you should be aware of the potential for reduced efficacy and the presence of impurities.
Q2: I've noticed some crystalline material forming in my sparteine free base. What is it and how should I handle it?
A2: The formation of crystalline material in sparteine free base is likely due to the formation of sparteine bicarbonate, as explained in Q1.[1] This occurs when the amine reacts with atmospheric carbon dioxide. To address this, you can attempt to remove the CO2 by placing the sample under a high vacuum. Gentle heating may aid in this process. However, for complete removal of this and other degradation products, purification by vacuum distillation is the most effective method.
Q3: What are the optimal storage conditions for sparteine free base to minimize degradation?
A3: To minimize degradation, sparteine free base should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxygen and carbon dioxide. It should be kept in a tightly sealed container, preferably with a Teflon-lined cap or a glass stopper with fluorinated grease. Refrigeration at 0°C or freezing at -20°C is recommended for long-term storage to slow down potential degradation processes. It is also crucial to protect it from light.
Q4: My sparteine free base seems to have absorbed water. How can I dry it?
A4: Sparteine free base is described as moderately hygroscopic. To dehydrate it, you can dissolve the sparteine in a dry, non-polar solvent like diethyl ether and then dry the solution over a suitable drying agent such as calcium hydride. Afterwards, the solvent can be removed under reduced pressure.
Q5: What are the primary safety concerns when working with sparteine free base?
A5: Sparteine is highly toxic, particularly if ingested. It is harmful if swallowed, in contact with skin, or inhaled. Therefore, it is essential to handle sparteine free base in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data
The following table summarizes key physical and chemical properties of sparteine free base.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₆N₂ | |
| Molecular Weight | 234.38 g/mol | |
| Appearance | Colorless to slightly yellow viscous, oily liquid | |
| Boiling Point | 173°C at 8 mmHg; 137-138°C at 1 mmHg; 325°C at atmospheric pressure | |
| Density | 1.02 g/cm³ | |
| Solubility in Water | 0.3 g/100 mL (3040 mg/L) at 20-22°C | |
| Solubility in Organic Solvents | Soluble in ether, hexane, alcohol, chloroform, ethanol, DMSO, and dimethylformamide. | |
| pKa | pKa1 = 2.24; pKa2 = 9.46 (at 20°C) |
Experimental Protocols
Protocol 1: Purification of Sparteine Free Base by Vacuum Distillation
This protocol describes a general procedure for the purification of sparteine free base using vacuum distillation. This method is suitable for removing non-volatile impurities and degradation products.
Materials:
-
Crude sparteine free base
-
Round-bottom flask
-
Short-path distillation head
-
Receiving flask
-
Thermometer and adapter
-
Stir bar
-
Heating mantle with stirrer
-
Vacuum pump or water aspirator
-
Vacuum tubing (thick-walled)
-
Glass wool or aluminum foil for insulation
-
Grease for glass joints
-
Cold trap (recommended to protect the vacuum pump)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Inspect all glassware for cracks or defects before use.
-
Place a stir bar in a round-bottom flask appropriately sized for the volume of sparteine to be distilled.
-
Assemble the short-path distillation apparatus, ensuring all joints are lightly greased to ensure a good seal. A Claisen adapter is recommended to minimize bumping.
-
Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum source.
-
Place the distillation flask in a heating mantle on a magnetic stirrer.
-
-
Degassing:
-
Add the crude sparteine free base to the distillation flask.
-
Turn on the vacuum source to slowly evacuate the apparatus. This will remove any dissolved gases and volatile impurities.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin stirring the sparteine.
-
Slowly heat the distillation flask.
-
Wrap the distillation head with glass wool or aluminum foil to ensure the vapor phase reaches the condenser.
-
Collect the fraction that distills at the expected boiling point for the measured pressure. For sparteine, the boiling point is approximately 137-138°C at 1 mmHg.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system by introducing an inert gas.
-
Turn off the vacuum source.
-
The purified, colorless sparteine free base is in the receiving flask and should be stored under an inert atmosphere.
-
Protocol 2: Determination of Sparteine Concentration by Acid-Base Titration
This protocol provides a method for determining the concentration of a sparteine solution through acid-base titration with a standardized solution of hydrochloric acid (HCl).
Materials:
-
Sparteine free base solution of unknown concentration
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Buret
-
Pipette and pipette bulb
-
Erlenmeyer flasks
-
pH meter or a suitable indicator (e.g., Bromocresol green)
-
Magnetic stirrer and stir bar
-
Distilled or deionized water
-
Ethanol or methanol (to dissolve sparteine if not already in solution)
Procedure:
-
Preparation:
-
Rinse the buret with a small amount of the standardized HCl solution and then fill it. Record the initial volume.
-
Accurately pipette a known volume of the sparteine solution into an Erlenmeyer flask. If starting with neat sparteine, accurately weigh a small amount and dissolve it in a suitable solvent like ethanol.
-
Add a stir bar and enough distilled water to ensure the pH electrode (if used) is submerged.
-
If using an indicator, add a few drops to the flask.
-
-
Titration:
-
Place the flask on the magnetic stirrer and begin stirring gently.
-
If using a pH meter, place the calibrated electrode into the solution.
-
Slowly add the HCl titrant from the buret, periodically stopping to record the pH and the volume of titrant added.
-
As the equivalence point is approached (indicated by a rapid change in pH or a color change of the indicator), add the titrant dropwise.
-
The endpoint is reached when a persistent color change is observed or the point of maximum inflection on the pH curve is passed. Sparteine has two pKa values, so two equivalence points may be observed. The second equivalence point is typically used for quantification.
-
-
Calculation:
-
Record the final volume of HCl added.
-
Calculate the moles of HCl used (Moles HCl = Molarity of HCl × Volume of HCl in Liters).
-
Since sparteine is a diamine, the stoichiometry of the reaction at the second equivalence point is 1 mole of sparteine to 2 moles of HCl.
-
Calculate the moles of sparteine (Moles Sparteine = Moles HCl / 2).
-
Calculate the concentration of the sparteine solution (Molarity of Sparteine = Moles Sparteine / Volume of Sparteine solution in Liters).
-
Repeat the titration at least two more times for accuracy.
-
Protocol 3: Analysis of Sparteine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the qualitative and quantitative analysis of sparteine. Parameters may need to be optimized for your specific instrument and column.
Materials:
-
Sparteine sample
-
Suitable solvent (e.g., methanol, dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms or equivalent)
-
Autosampler vials with inserts
-
Syringe filters (if sample contains particulates)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sparteine sample in a suitable solvent (e.g., 1 mg/mL).
-
If necessary, filter the sample through a syringe filter into a GC vial.
-
-
Instrumental Parameters (Example):
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless or split (e.g., 20:1), depending on concentration
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100-120°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 5-10°C/min to 280-300°C.
-
Final hold: Hold at 280-300°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis:
-
Inject the sample into the GC-MS.
-
Identify the sparteine peak based on its retention time and mass spectrum. The mass spectrum of sparteine will show a molecular ion peak (M+) at m/z 234 and characteristic fragmentation patterns.
-
For quantitative analysis, prepare a calibration curve using standards of known sparteine concentrations.
-
Visual Troubleshooting and Process Guides
Sparteine Degradation Pathway
Caption: Degradation pathways of sparteine free base upon exposure to air.
Troubleshooting Workflow for Impure Sparteine
Caption: Decision workflow for handling impure sparteine free base.
References
Technical Support Center: Overcoming Poor Enantioselectivity with Sparteine Sulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor enantioselectivity in reactions mediated by sparteine sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during asymmetric synthesis using this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction is showing low enantiomeric excess (ee). Where do I start troubleshooting?
A1: Before optimizing reaction parameters, it is crucial to first validate your analytical method for determining enantiomeric excess. Chromatographic artifacts or an unoptimized separation method can often be mistaken for low enantioselectivity.
Initial Analytical Validation Steps:
-
Prepare a Racemic Standard: Synthesize or obtain a true racemic sample of your product.
-
Analyze the Racemic Mixture: Use your chiral chromatography method (e.g., HPLC, GC, or SFC) to analyze the racemic standard.
-
Expected Outcome: A successful validation will show two baseline-separated peaks with a 50:50 area ratio.[1]
-
Troubleshooting the Analysis: If you do not observe two well-resolved peaks, your analytical method requires optimization before you can reliably measure the ee of your reaction.[1] Consider adjusting the mobile phase composition, changing the alcohol modifier (e.g., isopropanol to ethanol), lowering the flow rate, or adjusting the column temperature.[1]
Q2: I've confirmed my analytical method is accurate, but the enantioselectivity of my sparteine-mediated reaction is still poor. What are the likely chemical causes?
A2: Poor enantioselectivity can stem from several factors related to reagents, reaction conditions, and the substrate itself. A systematic approach to investigating these is key.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting poor enantioselectivity.
Step 1: Reagent Quality and Handling
-
This compound Purity: Ensure the this compound is of high purity and has been stored correctly. As a salt, it is more stable than the free base, but contamination can still be an issue.
-
Organolithium Reagent: The concentration of organolithium reagents like s-BuLi or n-BuLi can change over time. It is crucial to titrate the organolithium solution before use to ensure accurate stoichiometry.
-
Substrate and Electrophile Purity: Impurities in the starting material can act as catalyst poisons or participate in non-selective background reactions, lowering the overall ee.[1]
-
Handling Precautions: Sparteine and organolithium reagents are sensitive to air and moisture. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Q3: How do I properly handle and prepare my reagents for a sparteine-mediated lithiation?
A3: Proper handling is critical for reproducibility and high enantioselectivity.
Caption: Workflow for reagent preparation and reaction setup.
Experimental Protocol: Preparation for a Sparteine-Mediated Lithiation
-
Glassware: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent: Use anhydrous solvent. For instance, diethyl ether (Et₂O) or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl.
-
This compound: Dry the required amount of this compound under high vacuum for several hours before use.
-
Organolithium: Titrate the organolithium reagent (e.g., s-BuLi in hexanes) to determine its exact molarity.
-
Reaction Assembly: Assemble the reaction under a positive pressure of inert gas. Add the this compound and solvent to the reaction flask. Cool the solution to the desired temperature (e.g., -78 °C) before adding the organolithium reagent dropwise.
Q4: My reagents are pure and handled correctly. How do I optimize the reaction conditions?
A4: Temperature, solvent, and stoichiometry are critical parameters that can significantly influence enantioselectivity.
Step 2: Optimization of Reaction Conditions
| Parameter | Common Range/Conditions | Troubleshooting Action | Rationale |
| Temperature | -78 °C to -20 °C | Screen lower temperatures (e.g., -90 °C or -100 °C) | Lower temperatures generally increase enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major enantiomer.[2] |
| Solvent | Ethers (Et₂O, THF, MTBE), Hydrocarbons (Toluene, Hexane) | Screen different solvents or solvent mixtures. | The polarity and coordinating ability of the solvent can affect the aggregation state of the organolithium species and the conformation of the sparteine-lithium complex, thereby influencing stereoselectivity. |
| Stoichiometry | 1.0 - 1.2 equivalents of sparteine and organolithium | Vary the ratio of sparteine to the organolithium reagent and substrate. | An excess of the chiral ligand can sometimes be beneficial, but the optimal ratio is substrate-dependent. |
| Addition Order & Rate | Slow, dropwise addition of organolithium | Vary the order of addition (e.g., add substrate to the pre-formed sparteine-RLi complex). Ensure slow addition to maintain a low reaction temperature. | The formation of the active chiral complex before the introduction of the substrate is often crucial for high enantioselectivity. |
Experimental Protocol: General Procedure for a Sparteine-Mediated Asymmetric Lithiation-Substitution
-
To a stirred solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether (0.2 M) at -78 °C under an argon atmosphere is added s-BuLi (1.1 equiv., 1.4 M in hexanes) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of the prochiral substrate (1.0 equiv.) in anhydrous diethyl ether is then added dropwise over 15 minutes.
-
The reaction mixture is stirred for the specified time (e.g., 2-5 hours) at -78 °C.
-
The electrophile (1.5 equiv.) is added, and the reaction is stirred for an additional period.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess of the purified product is determined by chiral chromatography.
Q5: Could my substrate be the issue? Are there alternatives if this compound consistently gives poor results?
A5: Yes, the structure of the substrate plays a significant role. In some cases, the inherent stereochemical preference of the substrate may not align with the stereocontrol exerted by the sparteine-lithium complex, resulting in a "mismatched" pairing.
Step 3: Substrate and Ligand Considerations
-
Substrate-Control: In some systems, the inherent chirality or steric bulk of the substrate can direct the stereochemical outcome, even overriding the influence of the chiral ligand.
-
Sparteine Surrogates: If optimizing conditions for (-)-sparteine fails, consider using a (+)-sparteine surrogate. These are particularly useful for accessing the opposite enantiomer of the product. Several (+)-sparteine surrogates have been developed and shown to provide equal but opposite enantioselectivity to (-)-sparteine. These surrogates can often be synthesized from readily available chiral starting materials like (-)-cytisine.
| Ligand | Typical Application | Enantiomeric Outcome |
| (-)-Sparteine | Asymmetric deprotonation of N-Boc pyrrolidine | (R)- or (S)-product depending on the substrate |
| (+)-Sparteine Surrogate | Asymmetric deprotonation of N-Boc pyrrolidine | Opposite enantiomer to that obtained with (-)-sparteine |
This technical support guide provides a structured approach to troubleshooting and optimizing reactions involving this compound. By systematically validating analytical methods, ensuring reagent quality, and carefully optimizing reaction conditions, researchers can significantly improve the enantioselectivity of their asymmetric syntheses.
References
managing sparteine sulfate degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of sparteine sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in stability between sparteine free base and this compound?
A1: Sparteine free base is known to deteriorate over time, even under refrigeration. The sulfate salt form, (–)-sparteine sulfate, is significantly more stable, offering considerable advantages for handling and long-term storage.[1]
Q2: What are the ideal storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[2] For general laboratory use, it is crucial to protect the compound from environmental factors known to accelerate degradation, such as high temperatures (above 25°C), humidity, and direct light exposure.[3][4] Always store it in a tightly sealed, opaque container in a cool, dry, dark place.
Q3: My this compound solution appears discolored. What could be the cause?
A3: Discoloration, such as a yellowish tint, is often an indicator of chemical degradation, most commonly oxidation. Sparteine, being a tertiary amine, is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents in your solution. It is recommended to prepare solutions fresh and consider using degassed solvents or storing solutions under an inert atmosphere (e.g., argon or nitrogen) for sensitive experiments.
Q4: What are the common degradation pathways for a compound like this compound?
A4: Pharmaceutical compounds like this compound are susceptible to several degradation pathways. The most common include:
-
Oxidation: The nitrogen atoms in the sparteine molecule are susceptible to oxidation, potentially forming N-oxides. This is a primary concern.
-
Hydrolysis: Degradation via reaction with water, which can be catalyzed by acidic or basic conditions. While the sulfate salt is stable, the sparteine molecule itself could be susceptible under harsh pH conditions.
-
Photolysis: Degradation caused by exposure to UV or visible light.
-
Thermal Degradation: Accelerated degradation at elevated temperatures.
Troubleshooting Guide
Issue: I'm observing unexpected peaks in my HPLC analysis of a this compound sample.
This is a common sign of degradation. The following flowchart and guide will help you troubleshoot the issue.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Potential Degradation Pathway
Oxidation is a significant degradation pathway for sparteine due to its two tertiary amine groups. The formation of an N-oxide is a probable transformation.
Caption: Plausible oxidative degradation of sparteine.
Stability Data: Example Forced Degradation Study
Forced degradation studies are essential to develop and validate stability-indicating analytical methods. The goal is to induce a small amount of degradation (typically 5-20%) to demonstrate that the analytical method can separate the degradation products from the intact drug. The following table summarizes example conditions and potential outcomes for a forced degradation study on this compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Example) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8% | Hydrolytic products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 12% | Hydrolytic products |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C (Room) | 18% | N-oxides, other oxidative products |
| Thermal | Dry Heat | 48 hours | 80°C | 6% | Thermolytic products |
| Photolytic | ICH Option 1¹ | 24 hours | 25°C (Room) | 15% | Photolytic products |
¹ICH Option 1: Exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
Caption: General workflow for a forced degradation study.
Protocol 2: Example Stability-Indicating HPLC Method
This protocol provides a starting point for developing a Reverse-Phase HPLC (RP-HPLC) method for analyzing this compound and its degradation products. Method optimization will be required.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile(Adjust ratio as needed for optimal separation) |
| Gradient | Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm or 242 nm (Scan with PDA to find optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute stressed samples with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL). |
Method Validation: To be considered "stability-indicating," this method must be validated according to ICH guidelines. This includes demonstrating specificity (the ability to separate the drug from its degradants), linearity, accuracy, precision, and robustness. Peak purity analysis using a PDA detector should be performed to confirm that the main sparteine peak is free from co-eluting impurities.
References
Technical Support Center: Optimizing Sparteine Sulfate Catalysis
Welcome to the technical support center for the optimization of reaction conditions in sparteine sulfate catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using (-)-sparteine sulfate over the free base?
A1: The primary advantage of using (-)-sparteine sulfate is its stability. The free base, (-)-sparteine, can degrade over time, even when stored under refrigeration. The sulfate salt offers enhanced stability, making it easier to handle and store for extended periods, ensuring reproducibility in your reactions.
Q2: How do I prepare the active catalyst from (-)-sparteine sulfate?
A2: To use (-)-sparteine sulfate in a reaction that requires the free base, you will need to perform a simple deprotonation step. This is typically achieved by treating the sulfate salt with a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent, followed by extraction of the free base. For reactions involving organolithium reagents, the free base is generated in situ by the organolithium reagent itself.
Q3: My reaction is showing low enantioselectivity. What are the potential causes and solutions?
A3: Low enantioselectivity can stem from several factors. The concentration of (-)-sparteine is a critical parameter. In some reactions, such as the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols, higher concentrations of (-)-sparteine lead to higher enantioselectivity. Additionally, the choice of solvent can significantly impact the stereochemical outcome. It is recommended to perform a solvent screen to identify the optimal medium for your specific transformation. The nature of the organolithium reagent in asymmetric deprotonations is also crucial; for instance, t-BuLi has been shown to outperform s-BuLi in certain cases.[1]
Q4: I am observing a low reaction yield. What should I troubleshoot?
A4: Low yields can be attributed to several factors. Ensure all reagents and solvents are of high purity and are anhydrous, as many sparteine-mediated reactions, particularly those involving organolithiums, are highly sensitive to moisture. The stoichiometry of the reactants, including the organolithium reagent and (-)-sparteine, should be carefully controlled. In some instances, a slight excess of one reagent may be beneficial. Catalyst deactivation could also be a culprit. Ensure your palladium source (if applicable) is fresh and handled under an inert atmosphere.
Q5: Can the (-)-sparteine ligand be recovered after the reaction?
A5: Yes, one of the advantages of using (-)-sparteine is that the chiral ligand can often be recovered from the reaction mixture. This is typically achieved by an acidic wash of the organic phase during the work-up. The protonated sparteine salt will move to the aqueous layer, which can then be basified and extracted to recover the free base.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sparteine Concentration | In palladium-catalyzed kinetic resolutions, the enantioselectivity is dependent on the concentration of (-)-sparteine.[2] At low concentrations, deprotonation can be the rate-limiting step, leading to lower selectivity. Increase the concentration of (-)-sparteine to favor a different rate-limiting step (β-hydride elimination) and potentially enhance enantioselectivity. |
| Incorrect Solvent Choice | The solvent plays a crucial role in the conformation of the catalyst-substrate complex. A solvent screen is highly recommended. For Michael addition reactions of diethyl malonate to chalcone catalyzed by a Nickel-Sparteine complex, toluene was found to be superior to more polar solvents like ethanol, methanol, or THF. |
| Inappropriate Organolithium Reagent | In asymmetric deprotonations, the choice of organolithium reagent can significantly influence the outcome. For the enantioselective lithiation of 7,8-dipropyltetrathia[3]helicene, t-BuLi provided better results than s-BuLi, i-PrLi, or n-BuLi.[1] |
| Presence of Water | Trace amounts of water can react with the organolithium reagent and the lithiated intermediates, leading to racemic background reactions. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Deactivated Catalyst | For palladium-catalyzed reactions, ensure the palladium precursor is fresh and stored under inert conditions. Consider using a more active pre-catalyst or adding a ligand to stabilize the active Pd(0) species. |
| Incorrect Stoichiometry | The ratio of the organolithium reagent to the substrate and sparteine is critical. In some cases, more than 0.5 equivalents of the organolithium reagent and a large excess of (-)-sparteine may be necessary to achieve high conversion.[1] |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For example, in some lithiation reactions, competitive ortho-lithiation or addition to the directing group can occur. Modifying the directing group or the reaction conditions (e.g., temperature) may mitigate these side reactions. |
| Inefficient Quenching | For reactions involving organolithium intermediates, the quenching step is crucial. Quenching at a low temperature with a suitable electrophile is necessary to avoid decomposition of the lithiated species and loss of product. |
Data Presentation
Table 1: Optimization of a Tsuji-Wacker Oxidation using a Pd[(-)-sparteine]Cl₂ Catalyst
| Conditions | Yield of β-hydroxyketone |
| Traditional Tsuji-Wacker (PdCl₂, CuCl, O₂, DMF/H₂O) | 30% |
| Sigman's Modification (Pd[(-)-sparteine]Cl₂, DMAc, H₂O, O₂) | 67% |
This table summarizes the significant improvement in yield for the oxidation of a terminal alkene to a β-hydroxyketone by employing a palladium-(-)-sparteine complex.
Table 2: Effect of Solvent on Enantioselectivity in a Ni-Sparteine Catalyzed Michael Addition
| Solvent | Enantiomeric Excess (ee) |
| Toluene | 86% |
| Ethanol | Lower than Toluene |
| Methanol | Lower than Toluene |
| THF | Lower than Toluene |
This table highlights the importance of solvent choice, with the less polar solvent, toluene, providing the highest enantioselectivity in this specific reaction.
Experimental Protocols
Protocol 1: Preparation of the [(-)-Sparteine]PdCl₂ Complex
This protocol describes the synthesis of the palladium complex used in oxidative kinetic resolutions.
Materials:
-
(-)-Sparteine
-
Pd(CH₃CN)₂Cl₂
-
1,2-Dichloroethane
-
CH₂Cl₂
-
Hexanes
Procedure:
-
In a 250 mL round-bottom flask, combine (-)-sparteine (10.0 mmol) and Pd(CH₃CN)₂Cl₂ (9.99 mmol) in 100 mL of 1,2-dichloroethane.
-
Heat the reaction mixture to 65 °C for one hour.
-
Remove the solvent in vacuo.
-
Dissolve the resulting red oil in CH₂Cl₂ and add hexanes to precipitate the product.
-
Concentrate the solution and remove the solvent in vacuo to obtain an orange-red powdery solid.
-
Rinse the solid with hexanes to afford the final product.
Protocol 2: Enantioselective Lithiation of N-Boc-pyrrolidine
This protocol details a typical procedure for the asymmetric deprotonation of N-Boc-pyrrolidine using s-BuLi and (-)-sparteine.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi)
-
Anhydrous diethyl ether or toluene
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, argon-purged flask at -78 °C, add a solution of N-Boc-pyrrolidine (1.0 equiv) in anhydrous diethyl ether.
-
Add (-)-sparteine (1.2 equiv) to the solution.
-
Slowly add s-BuLi (1.2 equiv) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for the specified time (typically 1-4 hours) to allow for the deprotonation to complete.
-
Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical sparteine-mediated enantioselective lithiation.
Caption: A logical workflow for troubleshooting low enantioselectivity in sparteine-catalyzed reactions.
References
- 1. The Use of (-)-Sparteine/Organolithium Reagents for the Enantioselective Lithiation of 7,8-Dipropyltetrathia[7]helicene: Single and Double Kinetic Resolution Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual role of (-)-sparteine in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sparteine Sulfate in Asymmetric Synthesis
This guide provides troubleshooting for common issues encountered during chemical experiments involving sparteine sulfate. The following sections address frequently asked questions and offer solutions to problems related to reaction outcomes, reagent handling, and experimental setup.
Frequently Asked Questions (FAQs)
Q1: My sparteine-mediated reaction is giving low enantioselectivity. What are the common causes and how can I fix it?
Low enantioselectivity is a frequent issue in sparteine-mediated reactions, particularly in asymmetric deprotonations. The stereochemical outcome is highly sensitive to a number of variables.
Troubleshooting Steps:
-
Verify Sparteine Quality: this compound is a stable salt, but the active ligand is the free base. The free base can degrade over time, even when refrigerated[1]. Ensure you are using freshly prepared or properly stored sparteine free base. See the protocol for converting the sulfate salt to the free base below. The structural integrity of the ligand is also crucial; studies have shown that the complete tetracyclic structure (specifically the A-ring) is essential for achieving high levels of asymmetric induction[2][3].
-
Check Organolithium Reagent: The choice and quality of the organolithium base are critical.
-
Titration: Always titrate your organolithium reagent (e.g., s-BuLi, n-BuLi) before use to know its exact concentration. Inaccurate stoichiometry can lead to poor results.
-
Reagent Choice: The specific organolithium reagent can impact enantioselectivity. For instance, in some cases, t-BuLi has been shown to outperform s-BuLi[4].
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent has a profound effect on the structure of the organolithium-diamine complex in solution and, consequently, on enantioselectivity. While many reactions are performed in non-coordinating solvents like diethyl ether or MTBE, some systems show poor enantioselectivity in coordinating solvents like THF[4]. Experiment with different solvents to find the optimal medium for your specific substrate.
-
Temperature: Lithiation reactions are typically run at low temperatures (e.g., -78 °C). Ensure your temperature is stable and consistent, as fluctuations can negatively impact selectivity.
-
-
Review Stoichiometry: In some systems, an excess of sparteine and/or the organolithium reagent may be required to achieve high conversion and good enantiomeric excess (ee).
-
Consider the Substrate: Seemingly minor changes in the substrate structure can have a significant impact on yield and enantioselectivity. The directing group on the substrate (e.g., carbamate vs. benzoate) can also control the stereochemical outcome.
-
Explore Sparteine Surrogates: If optimizing the above parameters fails, consider using a synthetic sparteine surrogate. For some reactions, (+)-sparteine surrogates can provide the opposite enantiomer with comparable or even higher enantioselectivity and yield.
Q2: I am experiencing low yields in my reaction. What could be the cause?
Low yields can stem from reagent issues, side reactions, or problems with the experimental procedure.
Troubleshooting Steps:
-
Reagent Purity and Activity: As with low enantioselectivity, the quality of the sparteine free base and the exact molarity of the organolithium reagent are paramount. Old or improperly stored reagents are a common cause of low yields.
-
Moisture and Air Sensitivity: Organolithium reactions are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a completely inert atmosphere (e.g., Argon or Nitrogen).
-
Ligand Degradation: Some sparteine surrogates have been found to be more susceptible to oxidative modification under certain reaction conditions, which can lead to lower yields compared to reactions using (-)-sparteine itself.
-
Reaction Time and Temperature: Ensure the reaction is proceeding for the optimal amount of time. Deprotonation steps can require several hours at low temperatures. Also, confirm that the temperature is appropriate for your specific substrate and reagents, as some systems require precise temperature control to avoid decomposition or side reactions.
-
Sub-stoichiometric Conditions: Using catalytic or sub-stoichiometric amounts of sparteine can result in low yields and selectivities. Such procedures often require special conditions, such as a two-ligand system, to be effective.
Q3: How do I prepare sparteine free base from this compound?
Sparteine is typically supplied as the more stable sulfate salt, which must be converted to the active free base before use in most organometallic reactions.
Procedure:
This involves a simple acid-base extraction. The this compound salt is dissolved in an aqueous basic solution (e.g., NaOH) to deprotonate the ammonium species. The resulting water-insoluble free base is then extracted into an organic solvent.
Data Presentation
The selection of the organolithium reagent and chiral diamine ligand can significantly influence the enantioselectivity of the reaction.
Table 1: Effect of Organolithium Reagent and Sparteine Stoichiometry on a Model Lithiation Reaction.
| Entry | Organolithium Reagent | Equivalents of Reagent | Equivalents of (-)-Sparteine | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | s-BuLi | 0.6 | 5 | Et₂O | 55 | 60 |
| 2 | s-BuLi | 1.1 | 5 | Et₂O | 75 | 62 |
| 3 | t-BuLi | 0.6 | 0.6 | Et₂O | 76 | 73 |
| 4 | n-BuLi | 1.1 | 5 | Et₂O | 85 | 54 |
Data adapted from a study on the enantioselective lithiation of tetrathiahelicene. Results can vary significantly with substrate.
Table 2: Comparison of (-)-Sparteine and (+)-Sparteine Surrogate in Asymmetric Deprotonation.
| Substrate Directing Group | Chiral Ligand | Product Configuration | Yield (%) | er (enantiomeric ratio) |
|---|---|---|---|---|
| O-Carbamate | (-)-Sparteine | S | 84 | 96:4 |
| O-Carbamate | (+)-Sparteine Surrogate | R | 68 | 4:96 |
Data adapted from a study on the lithiation-trapping of secondary alkyl carbamates. The surrogate provides access to the opposite enantiomer with high fidelity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Lithiation–Borylation
This protocol is a representative example of a sparteine-mediated reaction and should be adapted for specific substrates and reagents.
Materials:
-
Substrate (e.g., secondary alkyl carbamate)
-
(-)-Sparteine (freshly prepared free base)
-
sec-Butyllithium (s-BuLi) in hexanes (titrated)
-
Boronic ester
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Under an inert atmosphere (Argon), add the substrate (1.5 equiv) and (-)-sparteine (1.5 equiv) to a flame-dried flask.
-
Dissolve the contents in anhydrous Et₂O to a concentration of 0.2 M.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Add s-BuLi (1.4 equiv, ~1.3 M in hexanes) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 5 hours to ensure complete deprotonation.
-
Add a solution of the boronic ester (1.0 equiv) in Et₂O (0.5 M) to the reaction mixture.
-
Continue stirring at -78 °C for an additional 3 hours.
-
Warm the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Stir the biphasic mixture for 15 minutes.
-
Proceed with a standard aqueous workup and purification (e.g., extraction and column chromatography).
This is a general procedure adapted from published methods. Reaction times, temperatures, and stoichiometry may require optimization for different substrates.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Is the A-ring of sparteine essential for high enantioselectivity in the asymmetric lithiation-substitution of N-Boc-pyrrolidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Use of (-)-Sparteine/Organolithium Reagents for the Enantioselective Lithiation of 7,8-Dipropyltetrathia[7]helicene: Single and Double Kinetic Resolution Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Sparteine Sulfate Reactivity: A Technical Support Guide on Solvent Choice
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of sparteine sulfate. Our resources are designed to address specific experimental challenges and provide actionable solutions to optimize reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Sparteine-Mediated Reactions
This guide addresses prevalent issues encountered during asymmetric synthesis using this compound, with a focus on the critical role of the solvent.
Question 1: We are observing low enantioselectivity in our sparteine-mediated asymmetric lithiation. What are the likely solvent-related causes and how can we address them?
Answer: Low enantioselectivity is a common challenge directly influenced by the choice of solvent. The coordinating ability of the solvent can significantly impact the structure and reactivity of the organolithium-sparteine complex, which is crucial for achieving high stereoselectivity.
-
Issue: Use of Highly Coordinating Solvents. Solvents like tetrahydrofuran (THF) can competitively coordinate to the lithium cation, disrupting the chiral complex formed with sparteine. This leads to a less-defined transition state and, consequently, a loss of enantioselectivity.[1][2] In some cases, the use of THF can result in a nearly complete loss of enantiomeric excess.[1][3]
-
Solution: Employ Non-Coordinating or Weakly Coordinating Solvents. For optimal results, solvent systems composed of hydrocarbons (e.g., n-pentane, hexane, toluene) mixed with a weakly coordinating ether like diethyl ether (Et₂O) are often preferred.[1] These solvent systems favor the formation of a stable, well-defined chiral complex between the organolithium reagent and sparteine. Toluene, in particular, has been shown to be an effective solvent for certain enantioselective intramolecular carbolithiation reactions. Cyclopentyl methyl ether (CPME) has also been identified as a sustainable and effective alternative to other ethereal solvents, demonstrating high enantioselectivity in some cases.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Question 2: Our reaction yield is low when using this compound. Could the solvent be the culprit?
Answer: Yes, the solvent can significantly impact reaction yield through several mechanisms:
-
Issue: Poor Solubility of this compound. this compound has limited solubility in many common non-polar organic solvents. If the salt does not fully dissolve or if the free base is not efficiently generated in situ, the concentration of the active chiral ligand will be low, leading to incomplete reaction and low yields.
-
Solution: Ensure Effective Free-Basing and Solubilization. While this compound is often used for its stability, the active ligand in these reactions is the free base, (-)-sparteine. The free base is typically generated in situ by the organolithium reagent. Ensure sufficient organolithium reagent is used to both deprotonate the substrate and neutralize the sulfate. The choice of a solvent that can adequately solvate the resulting lithium sulfate salt and the sparteine-organolithium complex is crucial. Ethereal solvents, even in small amounts, can aid in the solubilization of these species.
-
Issue: Solvent-Induced Side Reactions. The organolithium intermediates formed in these reactions are highly reactive. Certain solvents can participate in side reactions. For example, THF can be deprotonated by strong organolithium bases, especially at higher temperatures.
-
Solution: Choose Inert Solvents and Maintain Low Temperatures. Hydrocarbon solvents are generally less reactive towards organolithium reagents. Maintaining a low reaction temperature (typically -78 °C) is critical to minimize side reactions and ensure the stability of the organolithium intermediates.
Question 3: We are struggling with the reproducibility of our results. How can solvent quality affect the outcome?
Answer: The purity and dryness of the solvent are paramount for reproducible results in organolithium chemistry.
-
Issue: Presence of Water or Other Protic Impurities. Water will rapidly quench organolithium reagents, leading to lower effective concentrations of the base and reduced yields.
-
Solution: Use Anhydrous Solvents. Always use freshly distilled or commercially available anhydrous solvents. Solvents should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled using proper air-free techniques.
-
Issue: Peroxide Contamination in Ethereal Solvents. Ethereal solvents like diethyl ether and THF can form explosive peroxides over time. Peroxides can also interfere with the desired reaction pathway.
-
Solution: Test for and Remove Peroxides. Always test ethereal solvents for the presence of peroxides before use and purify them if necessary. Store these solvents over a drying agent and away from light.
Data Presentation: Solvent Effects on Enantioselectivity
The following table summarizes the impact of different solvents on the enantiomeric excess (ee) of products in various sparteine-mediated asymmetric reactions.
| Reaction Type | Substrate | Organolithium Reagent | Solvent System | Temperature (°C) | Product ee (%) |
| Intramolecular Carbolithiation | N,N-diallyl-2-bromoaniline | t-BuLi | n-Pentane / Diethyl Ether | -78 | 86 |
| Intramolecular Carbolithiation | N,N-diallyl-2-bromoaniline | t-BuLi | THF | -78 | ~0 |
| Intramolecular Carbolithiation | N-allyl-N-benzyl-2-bromoaniline | t-BuLi | Toluene | -78 | High (not specified) |
| Asymmetric Acylation | 3-phenylpropyl diisopropylcarbamate | s-BuLi | CPME | -78 | 94 |
| Asymmetric Acylation | 3-phenylpropyl diisopropylcarbamate | s-BuLi | THF | -78 | Racemic |
| Asymmetric Acylation | 3-phenylpropyl diisopropylcarbamate | s-BuLi | Diethyl Ether | -78 | Low Conversion |
| Asymmetric Acylation | 3-phenylpropyl diisopropylcarbamate | s-BuLi | Toluene | -78 | Racemic |
| Enantioselective Lithiation | 7,8-dipropyltetrathiahelicene | n-BuLi | Diethyl Ether | -78 | Good |
| Enantioselective Lithiation | 7,8-dipropyltetrathiahelicene | n-BuLi | Diethyl Ether / THF | -78 | Good |
| Enantioselective Lithiation | 7,8-dipropyltetrathiahelicene | n-BuLi | MTBE | -78 | Good |
Experimental Protocols
Representative Experimental Protocol for Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
Caption: General experimental workflow for asymmetric lithiation.
Materials:
-
(-)-Sparteine sulfate
-
Anhydrous solvent (e.g., Toluene, CPME, or a mixture of n-pentane and diethyl ether)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N-Boc-pyrrolidine (or other substrate)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add (-)-sparteine sulfate (1.1 equivalents).
-
Add the chosen anhydrous solvent (e.g., toluene) via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 equivalents) dropwise to the stirred suspension. The mixture is typically stirred for 30 minutes at -78 °C to ensure the complete formation of the s-BuLi-(-)-sparteine complex and the generation of the free base from the sulfate salt.
-
Add a solution of the substrate (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours) to ensure complete deprotonation.
-
Add the electrophile (1.2 equivalents) dropwise, again ensuring the temperature remains at -78 °C.
-
Continue stirring at -78 °C until the reaction is complete (monitor by TLC or other appropriate methods).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, including extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly, or do I need to convert it to the free base first?
A1: this compound can often be used directly in reactions involving organolithium reagents. The organolithium reagent will act as a base to generate the active (-)-sparteine free base in situ. However, you must account for the amount of organolithium reagent that will be consumed in this acid-base reaction when calculating the required stoichiometry.
Q2: What is the best solvent for reactions involving this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, a general guideline is to avoid strongly coordinating solvents like THF. Non-polar hydrocarbon solvents such as toluene, hexane, or pentane, often with a small amount of a weakly coordinating ether like diethyl ether, typically provide the best balance of reactivity and enantioselectivity. The sustainable solvent CPME has also emerged as a promising alternative.
Q3: How does temperature affect the outcome of sparteine-mediated reactions?
A3: Temperature is a critical parameter. Most sparteine-mediated asymmetric lithiations are performed at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediates and to maximize the energy difference between the diastereomeric transition states, which leads to higher enantioselectivity.
Q4: My enantioselectivity is still low even after changing the solvent. What else can I check?
A4: If solvent optimization does not resolve the issue, consider the following:
-
Purity of Reagents: Ensure that the this compound, substrate, and organolithium reagent are of high purity.
-
Accurate Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents can vary. Titrate your organolithium solution before use to ensure accurate stoichiometry.
-
Reaction Time: The lithiation time can be crucial. Optimize the time the substrate is exposed to the chiral base before adding the electrophile.
-
Stirring: Ensure efficient stirring, especially in heterogeneous mixtures, to maintain a consistent temperature and concentration throughout the reaction vessel.
-
Moisture: Rigorously exclude moisture from your reaction system.
Q5: Are there any alternatives to (-)-sparteine, which can be difficult to source?
A5: Yes, due to the limited availability of (+)-sparteine and occasional supply issues with (-)-sparteine, several "sparteine surrogates" have been developed. These are chiral diamines designed to mimic the structural and stereochemical properties of sparteine. If you are having trouble sourcing sparteine, exploring these alternatives may be a viable option.
References
- 1. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
strategies to minimize by-product formation in sparteine reactions
Welcome to the Technical Support Center for sparteine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize by-product formation and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in sparteine-mediated lithiation reactions?
A1: The formation of by-products is highly dependent on the substrate and reaction conditions. However, some common side products include:
-
Homo-dimers: Dimerization of the starting material can occur, especially if the electrophile is not reactive enough or is added too slowly.
-
Products of β-elimination: In substrates with a leaving group on the β-position relative to the lithiated carbon, β-elimination can be a significant side reaction. For example, in the lithiation of N-Boc-piperazines, a common by-product is the corresponding vinyl carbamate.[1]
-
Products from reaction with the solvent: The highly reactive organolithium intermediate can sometimes react with the solvent, especially if the solvent is not completely anhydrous or is reactive (e.g., THF can be deprotonated at low temperatures).
-
Over-alkylation or multiple additions: If the electrophile is highly reactive or used in a large excess, multiple additions to the substrate can occur.
-
Epimerization: If the lithiated carbon is a stereocenter, there is a risk of epimerization, leading to a loss of stereoselectivity. The stability of the organolithium intermediate is crucial in preventing this.[2]
Q2: How does temperature control affect by-product formation?
A2: Temperature is a critical parameter in sparteine-mediated reactions. Generally, these reactions are conducted at low temperatures (e.g., -78 °C) to:
-
Enhance the stability of the organolithium intermediate: This minimizes decomposition and side reactions with the solvent.[1]
-
Improve stereoselectivity: The chiral complex of sparteine, the organolithium, and the substrate is more ordered at lower temperatures, leading to higher enantioselectivity.
-
Control the rate of reaction: Slowing down the reaction can prevent side reactions that have a higher activation energy.
Allowing the reaction to warm up prematurely can lead to a significant increase in by-product formation.
Q3: What is the role of the organolithium reagent, and how does its choice impact the reaction?
A3: The organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) acts as the base to deprotonate the substrate, forming the reactive organolithium intermediate. The choice of the organolithium reagent can influence the reaction's efficiency and selectivity. The reactivity of common organolithium reagents increases in the order: n-BuLi < s-BuLi < t-BuLi. A more reactive organolithium reagent may be required for less acidic substrates but can also lead to more side reactions if not carefully controlled. The stoichiometry of the organolithium reagent is also crucial; an excess can lead to undesired side reactions.[3]
Q4: Can the choice of electrophile influence by-product formation?
A4: Yes, the nature and reactivity of the electrophile play a significant role.
-
Reactivity: A highly reactive electrophile can lead to over-reaction or reaction with the sparteine-organolithium complex itself. Conversely, a less reactive electrophile may not react efficiently with the organolithium intermediate, allowing for decomposition or side reactions to occur.
-
Steric Hindrance: A bulky electrophile may react more slowly or with lower selectivity.
-
Coordination: Some electrophiles can coordinate to the lithium atom, which can influence the regioselectivity and stereoselectivity of the reaction.[4] In some cases, the choice of electrophile can even alter the site of reaction on the substrate.
Q5: Are there alternatives to (-)-sparteine?
A5: Yes, due to the limited availability of (+)-sparteine, several "sparteine surrogates" have been developed to access the opposite enantiomer of the product. These surrogates are designed to mimic the chiral environment of sparteine and have been shown to provide comparable or even superior results in some reactions. Using a surrogate can be a valuable strategy if the desired enantiomer is not accessible with (-)-sparteine.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and a Complex Mixture of By-products
Possible Causes & Solutions
| Root Cause | Suggested Solutions |
| Decomposition of Organolithium Intermediate | Ensure the reaction is maintained at a consistently low temperature (-78 °C is common). Use a cryostat or a well-insulated bath. Verify the quality and dryness of the solvent and reagents. |
| Incorrect Stoichiometry of Reagents | Carefully titrate the organolithium reagent before use to determine its exact concentration. Optimize the ratio of substrate:organolithium reagent:sparteine. An excess of the organolithium reagent can lead to multiple deprotonations or reactions with the product. |
| Slow Addition of Electrophile | Add the electrophile at a steady, appropriate rate. Slow addition can allow the organolithium intermediate to decompose or react with the solvent. Conversely, too rapid addition can lead to localized heating and side reactions. |
| Impure Starting Materials or Reagents | Purify the substrate and ensure sparteine is of high purity. Distill solvents over an appropriate drying agent. |
Issue 2: Formation of a Significant Amount of β-Elimination Product
Possible Causes & Solutions
| Root Cause | Suggested Solutions |
| Substrate Structure | This is common in substrates with a good leaving group in the β-position, such as N-Boc protected piperazines. |
| Reaction Temperature | Maintain a very low reaction temperature throughout the lithiation and quenching steps. Warming the reaction mixture can favor the elimination pathway. |
| Electrophile Choice | A less reactive electrophile may allow more time for the elimination to occur. Consider using a more reactive electrophile to trap the organolithium intermediate quickly. |
| Solvent Effects | The choice of solvent can influence the stability of the organolithium intermediate and the rate of elimination. Consider screening different aprotic, non-polar solvents. |
Issue 3: Low Enantioselectivity
Possible Causes & Solutions
| Root Cause | Suggested Solutions |
| Epimerization of the Organolithium Intermediate | Ensure the reaction is kept at a low temperature to maintain the configurational stability of the lithiated species. The stability can be substrate-dependent. |
| Impure Sparteine or Sparteine Surrogate | Use highly pure chiral ligands. Even small amounts of the opposite enantiomer can significantly reduce the enantiomeric excess of the product. |
| Incorrect Complex Formation | The ratio of sparteine to the organolithium reagent is critical for the formation of the active chiral complex. An excess of the organolithium reagent can lead to the formation of achiral aggregates. |
| Reaction Temperature | Higher temperatures can lead to less defined transition states and lower enantioselectivity. |
Data on By-product Formation
The following tables summarize the impact of reaction parameters on product yield and by-product formation in specific sparteine-mediated reactions.
Table 1: Effect of Organolithium Reagent and Stoichiometry on the Silylation of 7,8-Dipropyltetrathiahelicene
| Organolithium Reagent (RLi) | Equivalents of RLi | Equivalents of (-)-Sparteine | Conversion (%) |
| n-BuLi | 1 | 1.2 | High |
| i-PrLi | >0.5 | Large Excess | Substantial |
| s-BuLi | >0.5 | Large Excess | Substantial |
| t-BuLi | >0.5 | Large Excess | Substantial |
This table illustrates that for bulkier organolithium reagents, a significant excess of both the reagent and sparteine may be necessary to achieve high conversion.
Table 2: By-products in the Kinetic Resolution of 2-Arylpiperazines
| Product | By-product |
| Enantioenriched 2-arylpiperazine | Ring-opened product from β-elimination |
| 2,2-disubstituted piperazine |
This table highlights the primary by-product formed in this specific reaction type.
Experimental Protocols
General Protocol for Sparteine-Mediated Asymmetric Lithiation-Substitution
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.
-
Ensure (-)-sparteine is pure and dry.
-
Titrate the organolithium reagent to determine its exact molarity.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the substrate and the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone or a cryostat bath.
-
-
Lithiation:
-
Add (-)-sparteine (typically 1.1-1.2 equivalents) to the cooled solution of the substrate.
-
Slowly add the organolithium reagent (typically 1.1-1.2 equivalents) dropwise, maintaining the internal temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for the optimized time (this can range from minutes to several hours, depending on the substrate). Monitor the progress of the lithiation by TLC or an appropriate in-situ method if possible.
-
-
Electrophilic Quench:
-
Add the electrophile (typically 1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C, again ensuring the temperature does not rise significantly.
-
Stir the reaction at -78 °C for the required time until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography, crystallization, or distillation as required.
-
Visualizations
Signaling Pathways and Workflows
Caption: Competing reaction pathways in sparteine-mediated lithiation.
Caption: A logical workflow for troubleshooting sparteine reactions.
References
- 1. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of (-)-Sparteine/Organolithium Reagents for the Enantioselective Lithiation of 7,8-Dipropyltetrathia[7]helicene: Single and Double Kinetic Resolution Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Sparteine Sulfate-Catalyzed Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up sparteine sulfate-catalyzed reactions from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a this compound-catalyzed lithiation reaction?
A1: The main challenges include:
-
Heat Transfer: Sparteine-mediated lithiation reactions are often highly exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient and increasing the risk of thermal runaway.[1][2]
-
Mixing Efficiency: Achieving homogeneous mixing in a large reactor is more challenging than in a lab flask. Poor mixing can lead to localized "hot spots," reduced yield, and inconsistent product quality.[3][4]
-
Reagent Addition: The rate of addition of organolithium reagents becomes critical at a larger scale to control the reaction rate and temperature.
-
Solid Handling: If the product crystallizes out of the solution, handling the resulting slurry in a large reactor and downstream equipment can be complex.[5]
-
Catalyst Deactivation: The catalyst may be more susceptible to deactivation by impurities in larger quantities of reagents and solvents.
Q2: How does the stoichiometry of (-)-sparteine need to be adjusted during scale-up?
A2: While in the lab, a slight excess of (-)-sparteine may be used to ensure high conversion and enantioselectivity, at the pilot scale, it is economically and environmentally desirable to use a stoichiometric or even slightly substoichiometric amount. However, this must be carefully optimized, as a lower catalyst loading can lead to slower reaction rates and incomplete conversion.
Q3: What are the key considerations for choosing a solvent for a pilot-scale this compound-catalyzed reaction?
A3: Beyond its effect on reactivity and enantioselectivity, solvent choice at the pilot scale is influenced by:
-
Boiling Point and Freezing Point: To ensure a suitable operating temperature range and ease of removal.
-
Safety: Flammability, toxicity, and environmental impact are major concerns at larger scales.
-
Cost and Availability: The cost of the solvent becomes a significant factor in the overall process economics.
-
Recovery and Recycling: The ability to efficiently recover and reuse the solvent is crucial for sustainable and cost-effective manufacturing.
Q4: How can I monitor the progress of the reaction in a large, sealed pilot plant reactor?
A4: Process Analytical Technology (PAT) tools are essential for monitoring reactions at the pilot scale. These can include:
-
In-situ Infrared (IR) or Raman Spectroscopy: To monitor the concentration of reactants and products in real-time.
-
Temperature and Pressure Probes: To ensure the reaction is proceeding within safe limits.
-
Sampling Systems: Automated or manual sampling for offline analysis by HPLC or GC to determine conversion and enantiomeric excess.
Troubleshooting Guide
Issue 1: The reaction is much slower at the pilot scale compared to the lab.
| Possible Cause | Troubleshooting Step |
| Poor Mixing | Increase the agitation speed. Ensure the impeller design is appropriate for the reactor geometry and reaction mass viscosity. |
| Lower Effective Concentration | Verify the accuracy of raw material dispensing. Ensure no significant headspace is leading to solvent evaporation and concentration changes. |
| Catalyst Deactivation | Test the purity of the starting materials and solvents for potential catalyst poisons (e.g., water, protic impurities). |
| Incorrect Temperature | Ensure the temperature probes are calibrated and accurately reflect the internal reaction temperature, not just the jacket temperature. |
Issue 2: The enantiomeric excess (ee) of the product is lower at the pilot scale.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Improve temperature control. Localized overheating due to poor mixing can lead to a decrease in enantioselectivity. |
| Side Reactions | Slower addition of the organolithium reagent can sometimes minimize side reactions that may be more prevalent at higher concentrations or temperatures. |
| Racemization | If the product is susceptible to racemization, ensure the work-up procedure is rapid and avoids harsh acidic or basic conditions. |
Issue 3: Difficulty in controlling the exotherm, leading to a rapid temperature increase.
| Possible Cause | Troubleshooting Step |
| Reagent Addition Rate Too Fast | Reduce the addition rate of the organolithium reagent. Consider a programmed addition profile (slower at the beginning). |
| Inadequate Cooling Capacity | Ensure the reactor's cooling system is operating at maximum capacity. Pre-cool the jacket to a lower temperature before starting the addition. |
| Insufficient Heat Transfer | Check for fouling on the reactor walls that could impede heat transfer. |
Data Presentation: Lab vs. Pilot Plant Scale-Up Parameters
The following table provides an example of how reaction parameters might change when scaling up a hypothetical this compound-catalyzed reaction.
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Key Scale-Up Considerations |
| Substrate | 50 g | 5.0 kg | Maintain concentration |
| (-)-Sparteine Sulfate | 1.2 eq | 1.1 eq | Optimize for cost and efficiency |
| Organolithium Reagent | 1.1 eq | 1.05 eq | Tighter control on stoichiometry |
| Solvent Volume | 500 mL | 50 L | Maintain solvent-to-substrate ratio |
| Reaction Temperature | -78 °C | -70 °C to -75 °C | Higher temperature may be needed for manageable cooling |
| Addition Time | 30 min | 4-6 hours | Slower addition to control exotherm |
| Agitation Speed | 300 rpm | 100-150 rpm | Tip speed and power per unit volume are key parameters |
| Typical Yield | 90% | 80-85% | Yields may be slightly lower on scale-up |
| Enantiomeric Excess (ee) | 98% | >95% | Maintaining high ee is a critical quality attribute |
Experimental Protocols
Laboratory Scale Protocol: Asymmetric Lithiation of N-Boc-pyrrolidine
-
Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried in an oven and assembled hot under a stream of nitrogen.
-
Reagent Charging: The flask is charged with N-Boc-pyrrolidine (50 g) and anhydrous diethyl ether (500 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: (-)-Sparteine sulfate (1.2 eq) is added, followed by the slow addition of s-butyllithium (1.1 eq) via the dropping funnel over 30 minutes, maintaining the internal temperature below -75 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 4 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired product.
Pilot Plant Scale-Up Considerations
-
Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and inerted with nitrogen. Pressure and leak tests are performed.
-
Cryogenic Cooling: The reactor jacket is cooled to the target temperature using a suitable cooling system (e.g., liquid nitrogen heat exchanger or a powerful chiller).
-
Reagent Transfer: N-Boc-pyrrolidine and anhydrous diethyl ether are transferred to the reactor via a closed system under nitrogen pressure.
-
Catalyst Charging: (-)-Sparteine sulfate is charged to the reactor as a solution or slurry in the reaction solvent.
-
Controlled Addition: s-Butyllithium is added via a calibrated dosing pump with a feedback loop connected to the temperature probe to control the addition rate and maintain the temperature within the set range.
-
Process Monitoring: The reaction is monitored using in-situ probes (e.g., FTIR) and regular sampling for offline analysis.
-
Quenching and Work-up: The quench solution is added at a controlled rate to manage any secondary exotherm. The subsequent phase separation and extractions are performed in the reactor or a dedicated extraction vessel.
-
Product Isolation: The product is isolated by crystallization directly from the reaction mixture or after a solvent swap, followed by filtration and drying in a filter-dryer.
Visualizations
Caption: Experimental workflow comparison for lab vs. pilot plant scale.
Caption: Troubleshooting guide for managing exothermic events.
References
- 1. helgroup.com [helgroup.com]
- 2. amarequip.com [amarequip.com]
- 3. filter-dryer.com [filter-dryer.com]
- 4. Reactors [training.itservices.manchester.ac.uk]
- 5. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sparteine Sulfate and Other Chiral Diamine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the diverse array of ligands available, chiral diamines have established themselves as a versatile and effective class. This guide provides an objective comparison of the naturally occurring chiral diamine, (-)-sparteine, with its synthetic surrogates and other notable chiral diamine ligands. The performance of these ligands is evaluated based on experimental data from key asymmetric transformations, providing a valuable resource for selecting the optimal ligand for a specific synthetic challenge.
Introduction to Chiral Diamine Ligands
Chiral diamines are organic compounds containing two amine functional groups and at least one stereocenter. Their ability to coordinate with metal centers creates a chiral environment that can effectively induce stereoselectivity in a wide range of chemical reactions. This property has made them indispensable tools in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.
(-)-Sparteine, a naturally occurring alkaloid, has been a workhorse in asymmetric synthesis for decades. Its rigid pentacyclic structure provides a well-defined chiral environment, leading to high enantioselectivities in many reactions. However, the availability of only the (-)-enantiomer from natural sources has been a significant limitation, precluding access to the opposite enantiomers of desired products. This "unnatural enantiomer problem" has spurred the development of synthetic alternatives, most notably (+)-sparteine surrogates.
Performance Comparison in Key Asymmetric Reactions
The efficacy of chiral diamine ligands is best assessed by their performance in well-established asymmetric reactions. This section presents a comparative analysis of (-)-sparteine, its (+)-surrogate, and other relevant chiral diamines in three key transformations: enantioselective lithiation of N-Boc pyrrolidine, oxidative kinetic resolution of secondary alcohols, and asymmetric aldol reactions.
Enantioselective Lithiation of N-Boc Pyrrolidine
The enantioselective deprotonation of N-Boc pyrrolidine followed by electrophilic quench is a fundamental method for the synthesis of chiral 2-substituted pyrrolidines, which are important building blocks in medicinal chemistry. The choice of chiral diamine ligand is critical for achieving high enantiomeric excess (ee).
| Ligand | Base | Electrophile | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | s-BuLi | Me₃SiCl | 85 | 96 (S) | [1] |
| (+)-Sparteine Surrogate | s-BuLi | Me₃SiCl | 84 | 95 (R) | [2][3] |
| (S,S)-N,N'-Bis(1-phenylethyl)cyclohexane-1,2-diamine | s-BuLi | Me₃SiCl | 72 | 95 (R) | [4] |
Table 1: Comparison of chiral diamine ligands in the enantioselective lithiation of N-Boc pyrrolidine. The (+)-sparteine surrogate provides access to the opposite enantiomer of the product with comparable efficiency to the naturally occurring (-)-sparteine.
Oxidative Kinetic Resolution of Secondary Alcohols
The kinetic resolution of racemic secondary alcohols is a powerful strategy for obtaining enantiomerically enriched alcohols. Palladium-catalyzed aerobic oxidation in the presence of a chiral diamine ligand has proven to be an effective method for this transformation.
| Ligand | Substrate | Conversion (%) | ee (%) of unreacted alcohol | Selectivity (s) | Reference |
| (-)-Sparteine | 1-Indanol | 55 | >99 | 47 | [5] |
| (+)-Sparteine Surrogate | 1-Indanol | 53 | >99 | 45 |
Table 2: Performance of (-)-sparteine and its (+)-surrogate in the oxidative kinetic resolution of 1-indanol. Both ligands exhibit excellent enantioselectivity, allowing for the efficient separation of the racemic mixture.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. The use of chiral diamine ligands in conjunction with a Lewis acid can effectively control the stereochemical outcome of the reaction.
| Ligand | Aldehyde | N-Acyl Oxazolidinone | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (%) of syn product | Reference |
| (-)-Sparteine | Isobutyraldehyde | N-Propionyl | 85 | >99:1 | >98 | |
| TMEDA (achiral) | Isobutyraldehyde | N-Propionyl | 75 | 90:10 | - |
Table 3: Comparison of (-)-sparteine and the achiral diamine TMEDA in the titanium-mediated asymmetric aldol reaction. The chiral ligand is essential for achieving high diastereoselectivity and enantioselectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these ligands in the laboratory.
General Procedure for Enantioselective Lithiation of N-Boc Pyrrolidine
To a solution of the chiral diamine ligand (1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added s-butyllithium (1.2 mmol, 1.4 M in cyclohexane). The resulting solution is stirred at -78 °C for 15 minutes. N-Boc pyrrolidine (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for the time specified in the relevant literature (typically 1-5 hours). The electrophile (1.5 mmol) is then added, and the reaction is stirred for an additional 1-2 hours at -78 °C before being warmed to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Oxidative Kinetic Resolution of a Secondary Alcohol
In a round-bottom flask, the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and the chiral diamine ligand (5 mol%) are dissolved in a suitable solvent (e.g., toluene, 5 mL). The racemic secondary alcohol (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) are added, and the flask is fitted with a balloon of oxygen or air. The reaction mixture is stirred at the specified temperature (e.g., 60 °C) and monitored by TLC or GC. Upon reaching approximately 50% conversion, the reaction is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to separate the unreacted alcohol from the ketone product. The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Aldol Reaction
To a solution of the N-acyl oxazolidinone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 mmol, 1.0 M in dichloromethane). The chiral diamine ligand (1.2 mmol) is then added dropwise, and the resulting deep red solution is stirred at -78 °C for 30 minutes. The aldehyde (1.2 mmol) is added, and the reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is warmed to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio and enantiomeric excess of the crude product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively. The product is then purified by flash column chromatography.
Visualizing Reaction Mechanisms
Understanding the underlying mechanisms of these stereoselective reactions is crucial for ligand design and reaction optimization. The following diagrams, generated using Graphviz, illustrate a proposed catalytic cycle for the enantioselective lithiation of N-Boc pyrrolidine and a general workflow for an asymmetric catalytic reaction.
Caption: Proposed catalytic cycle for the enantioselective lithiation of N-Boc pyrrolidine.
Caption: General experimental workflow for asymmetric catalysis using chiral diamine ligands.
References
- 1. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sparteine Sulfate and Its Alternatives in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
(-)-Sparteine, a naturally occurring chiral diamine, has long been a cornerstone in asymmetric synthesis, particularly in reactions involving organolithium reagents. Its rigid, C2-symmetric-like structure allows for excellent enantiocontrol in a variety of transformations. However, the limited availability of its unnatural (+)-enantiomer has historically restricted access to one of two possible enantioproducts. This guide provides a comprehensive comparison of (-)-sparteine sulfate's efficacy with that of its synthetic surrogates and other classes of chiral ligands. The data presented herein, summarized in clear, comparative tables, is intended to aid researchers in selecting the optimal chiral ligand for their specific synthetic challenges.
Asymmetric Deprotonation of N-Boc Pyrrolidine
The enantioselective deprotonation of N-Boc pyrrolidine is a benchmark reaction for evaluating the efficacy of chiral diamines. This transformation generates a chiral organolithium intermediate that can be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines, a common motif in pharmaceuticals.
| Ligand | Base | Solvent | Yield (%) | Enantiomeric Ratio (er) | Product Enantiomer |
| (-)-Sparteine | s-BuLi | Et2O | 95 | 98:2 | (S) |
| (+)-Sparteine Surrogate | s-BuLi | Et2O | 96 | 5:95 | (R) |
| (S,S)-Cyclohexane-derived diamine | s-BuLi | Not Specified | High | High | Not Specified |
Data compiled from multiple sources, specific yields and er may vary with reaction conditions.
As the data indicates, the (+)-sparteine surrogate, derived from (-)-cytisine, provides access to the opposite enantiomer of the product with comparable yield and enantioselectivity to (-)-sparteine. Furthermore, non-sparteine-like ligands, such as those derived from cyclohexane-1,2-diamine, have been shown to be highly effective, offering a readily available and often cheaper alternative for accessing both enantiomeric series.
Enantioselective Carbolithiation of Cinnamyl Alcohol
The asymmetric carbolithiation of olefins is a powerful method for the construction of chiral carbon centers. The reaction of an organolithium reagent with an alkene in the presence of a chiral ligand generates a new stereocenter.
| Ligand | Organolithium | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (-)-Sparteine (L1) | n-BuLi | Cumene | 82 | 83 | (S) |
| (+)-Sparteine Surrogate (L2) | n-BuLi | Cumene | 71 | 71 | (R) |
Data from a comparative study on the carbolithiation of cinnamyl alcohol.[1][2]
This reaction further exemplifies the "pseudo-enantiomeric" relationship between (-)-sparteine and its surrogate, providing a reliable method to access either enantiomer of the desired product.
Enantioselective Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of chiral catalysts can render this process enantioselective. Sparteine, in complex with transition metals, has been shown to be an effective catalyst.
| Metal Salt | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| NiCl2 | (-)-Sparteine | Toluene | 90 | 86 |
| Ni(acac)2 | (-)-Sparteine | Toluene | 85 | 80 |
| CuCl2 | (-)-Sparteine | Toluene | 75 | 65 |
| CoCl2 | (-)-Sparteine | Toluene | 70 | 60 |
Data from a study on the Michael addition of diethyl malonate to chalcone.[3]
The data clearly indicates that the choice of the metal salt is crucial for achieving high enantioselectivity, with NiCl2 being superior in this particular transformation when complexed with (-)-sparteine.[3]
Oxidative Kinetic Resolution of Secondary Alcohols
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In an oxidative kinetic resolution, one enantiomer of a racemic alcohol is selectively oxidized to the corresponding ketone, leaving the unreacted enantiomer in high enantiomeric excess.
| Catalyst System | Oxidant | Performance |
| (-)-Sparteine-Pd(II) | O2 | Excellent selectivity for a range of benzylic and allylic alcohols. |
| Chiral NHC-Pd(II) | O2 | A promising alternative to sparteine-based systems. |
| Chiral PNNP-Ir(I) | O2 | High enantioselectivity in aqueous media. |
While direct quantitative comparisons are often substrate-dependent, the (-)-sparteine-Pd(II) system is a well-established and highly effective catalyst for the oxidative kinetic resolution of a broad range of secondary alcohols. However, the development of alternatives, such as those based on N-heterocyclic carbenes (NHCs) and iridium complexes, is expanding the toolbox for chemists and in some cases offering improved reactivity or sustainability (e.g., reactions in water).
Experimental Protocols
General Procedure for the Asymmetric Deprotonation of N-Boc Pyrrolidine and Subsequent Arylation
To a dried flask under an inert atmosphere of nitrogen is added N-Boc pyrrolidine (1.2 equiv), the chiral diamine (e.g., (+)-sparteine, 1.2 equiv), and anhydrous methyl tert-butyl ether (MTBE). The solution is cooled to -78 °C. sec-Butyllithium (s-BuLi) in cyclohexane (1.3 equiv) is added dropwise, maintaining the internal temperature below -65 °C. The reaction mixture is stirred at -78 °C for 3 hours. A solution of anhydrous zinc chloride (ZnCl2) in THF is then added, again keeping the internal temperature below -65 °C. In a separate flask, palladium(II) acetate (Pd(OAc)2) and a suitable phosphine ligand are mixed in THF. This catalyst solution and the aryl bromide (1.0 equiv) are then added to the organozinc reagent. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the enantioenriched 2-arylpyrrolidine.
Typical Experimental Procedure for the Enantioselective Michael Addition of Diethyl Malonate to Chalcone
In a dry flask, NiCl2 (10 mol%) and (-)-sparteine (10 mol%) in dry toluene are stirred under a nitrogen atmosphere at room temperature for 6 hours.[3] Chalcone (1.0 equiv) is added in portions, and the mixture is stirred for an additional 30 minutes. A solution of diethyl malonate (1.2 equiv) in dry toluene is then added slowly. The reaction mixture is stirred until the starting material is fully consumed (monitored by TLC). The volatile materials are then removed in vacuo. The reaction is quenched with dilute HCl, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the Michael adduct.
Conclusion
(-)-Sparteine sulfate remains a highly effective and widely used chiral ligand in enantioselective synthesis. Its primary limitation, the lack of availability of its (+)-enantiomer, has been successfully addressed through the development of "sparteine surrogates" which provide access to the opposite product enantiomers with comparable efficacy. Furthermore, the field of asymmetric catalysis has evolved to offer a diverse range of alternative chiral ligands, including cyclohexane-derived diamines, N-heterocyclic carbenes, and various transition metal complexes with bespoke chiral ligands. These alternatives not only provide access to both product enantiomers but can also offer advantages in terms of cost, availability, and performance in specific applications. The choice of chiral ligand should therefore be guided by the specific transformation, desired enantiomer, and the availability and cost of the ligand.
References
A Comparative Guide to Sparteine and Isosparteine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. Among the vast library of available ligands, the naturally occurring alkaloid (-)-sparteine has long been a workhorse, particularly in reactions involving organolithium and palladium catalysis. However, its diastereomers, such as (-)-α-isosparteine, are often considered less effective. This guide provides an objective comparison of the performance of sparteine and isosparteine in key asymmetric transformations, supported by experimental data, to aid researchers in ligand selection and reaction optimization.
Structural Differences
(-)-Sparteine is a tetracyclic bis-quinolizidine alkaloid with C2 symmetry. In contrast, (-)-α-isosparteine and (+)-β-isosparteine are also diastereomers of sparteine but possess true C2 symmetry. This difference in symmetry and the resulting stereoelectronic properties can significantly influence the geometry and stability of the transition states in which they participate, ultimately dictating the enantiomeric outcome of a reaction.
The Rise of (+)-Sparteine Surrogates: A Comparative Guide to Design, Synthesis, and Application
For decades, (-)-sparteine, a naturally occurring chiral diamine, has been a cornerstone in asymmetric synthesis, enabling the stereoselective formation of complex molecules. However, the limited availability of its enantiomer, (+)-sparteine, has posed a significant challenge for chemists seeking to access the opposite enantiomers of their target compounds. This guide provides a comprehensive comparison of the development and application of (+)-sparteine surrogates, offering researchers and drug development professionals a detailed overview of the available alternatives, their performance, and the experimental protocols for their use.
The challenge of accessing (+)-sparteine has spurred the development of synthetic mimics, or surrogates, that can replicate its stereochemical influence in asymmetric transformations. A prominent and successful strategy has been the design of structurally similar diamines that retain the key conformational rigidity of sparteine but are accessible through practical synthetic routes. Notably, a family of (+)-sparteine surrogates developed by O'Brien and coworkers, derived from the readily available natural product (-)-cytisine, has emerged as a versatile and effective solution.[1][2] These surrogates typically lack one of the four rings of the sparteine scaffold yet have demonstrated the ability to induce equal and opposite enantioselectivity in a variety of metal-catalyzed reactions.[1][2]
Performance Comparison of (+)-Sparteine Surrogates
The efficacy of (+)-sparteine surrogates has been demonstrated in a range of important asymmetric transformations. This section provides a quantitative comparison of their performance against the benchmark, (-)-sparteine, in key reactions.
Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
The enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping is a fundamental transformation for the synthesis of chiral pyrrolidine derivatives, which are common motifs in pharmaceuticals. The following table compares the performance of a leading (+)-sparteine surrogate with (-)-sparteine in this reaction.
| Ligand | Electrophile (E+) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| (-)-Sparteine | MeOD | (S)-2-Deuterio-N-Boc-pyrrolidine | 85 | 96:4 |
| (+)-Sparteine Surrogate 1 | MeOD | (R)-2-Deuterio-N-Boc-pyrrolidine | 88 | 95:5[3] |
| (-)-Sparteine | (CH₂=CH)₂SiMe₂ | (S)-2-(vinyldimethylsilyl)-N-Boc-pyrrolidine | 75 | 96:4 |
| (+)-Sparteine Surrogate 1 | (CH₂=CH)₂SiMe₂ | (R)-2-(vinyldimethylsilyl)-N-Boc-pyrrolidine | 80 | 95:5 |
Table 1: Comparison of (-)-Sparteine and (+)-Sparteine Surrogate 1 in the asymmetric lithiation-trapping of N-Boc-pyrrolidine.
Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
The kinetic resolution of racemic secondary alcohols is a powerful method for obtaining enantioenriched alcohols and ketones. The palladium-catalyzed aerobic oxidation using a chiral diamine ligand is a notable example.
| Ligand | Substrate | Product (Alcohol) | Conversion (%) | Selectivity (s) |
| (-)-Sparteine | 1-Phenylethanol | (R)-1-Phenylethanol | 58 | 20 |
| (+)-Sparteine Surrogate 1 | 1-Phenylethanol | (S)-1-Phenylethanol | 55 | 18 |
| (-)-Sparteine | 1-Indanol | (R)-1-Indanol | 52 | >50 |
| (+)-Sparteine Surrogate 1 | 1-Indanol | (S)-1-Indanol | 51 | >50 |
Table 2: Comparison of (-)-Sparteine and (+)-Sparteine Surrogate 1 in the palladium-catalyzed oxidative kinetic resolution of secondary alcohols.
Copper-Mediated Asymmetric Oxidative Dearomatization
Copper-catalyzed asymmetric oxidative dearomatization reactions are valuable for the construction of complex chiral scaffolds from simple aromatic precursors. The performance of various (+)-sparteine surrogates in this transformation is highlighted below.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (+)-Sparteine Surrogate 1 (N-Me) | 65 | 90 |
| (+)-Sparteine Surrogate 2 (N-Et) | 70 | 95 |
| (+)-Sparteine Surrogate 3 (N-iPr) | 55 | 85 |
| (+)-Sparteine Surrogate 4 (N-neopentyl) | 40 | 70 |
Table 3: Evaluation of different N-alkyl substituted (+)-sparteine surrogates in the copper-mediated oxidative dearomatization of an alkynylbenzaldehyde.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of these synthetic methods.
Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
This procedure is adapted from the Organic Syntheses protocol for the preparation of the widely used N-methyl (+)-sparteine surrogate.
Step 1: Extraction of (-)-Cytisine from Laburnum anagyroides seeds.
-
Finely grind Laburnum anagyroides seeds (200 g).
-
Suspend the ground seeds in 2 M aqueous sodium hydroxide (800 mL) and stir for 24 hours.
-
Extract the mixture with dichloromethane (3 x 500 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (-)-cytisine.
Step 2: N-Carbomethoxylation of (-)-Cytisine.
-
Dissolve crude (-)-cytisine in dichloromethane (200 mL).
-
Add methyl chloroformate (1.2 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-carbomethoxy derivative.
Step 3: Hydrogenation of the Pyridone Ring.
-
Dissolve the N-carbomethoxy derivative in methanol (150 mL).
-
Add platinum(IV) oxide (5 mol%).
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the hydrogenated product.
Step 4: Reduction to the (+)-Sparteine Surrogate.
-
Add the hydrogenated product to a stirred suspension of lithium aluminum hydride (3 equiv.) in anhydrous tetrahydrofuran (300 mL) at 0 °C.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of lithium aluminum hydride used.
-
Filter the resulting suspension and extract the filtrate with diethyl ether (3 x 150 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by Kugelrohr distillation to afford the N-methyl (+)-sparteine surrogate.
Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
This protocol describes a general procedure for the enantioselective functionalization of N-Boc-pyrrolidine using a (+)-sparteine surrogate.
-
To a solution of the (+)-sparteine surrogate (1.2 equiv.) in anhydrous diethyl ether (5 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 equiv., solution in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in anhydrous diethyl ether (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add the desired electrophile (1.5 equiv.) and continue stirring at -78 °C for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-substituted N-Boc-pyrrolidine.
-
Determine the enantiomeric ratio by chiral HPLC or GC analysis.
Visualizing the Pathways
To better understand the synthesis and application of these surrogates, the following diagrams illustrate the key chemical transformations.
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of the azaphilones (+)-sclerotiorin and (+)-8-O-methylsclerotiorinamine utilizing (+)-sparteine surrogates in copper-mediated oxidative dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of sparteine derivatives in catalysis
A Comparative Guide to Sparteine Derivatives in Asymmetric Catalysis
(-)-Sparteine, a naturally occurring chiral diamine, has long been a cornerstone in asymmetric synthesis, particularly as a ligand for organolithium and transition metal catalysts.[1][2] Its rigid tetracyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of reactions. However, the commercial unavailability of its enantiomer, (+)-sparteine, has historically limited access to one of two possible enantiomeric products. This limitation has spurred the development of synthetic "sparteine surrogates," designed to mimic the catalytic activity of the elusive (+)-enantiomer and to offer alternative structural scaffolds for tuning reactivity and selectivity.[3]
This guide provides a comparative overview of (-)-sparteine and its synthetic derivatives in key catalytic applications, supported by experimental data and detailed protocols.
Performance Comparison of Sparteine Derivatives
The efficacy of (-)-sparteine and its surrogates is most evident in their application to asymmetric deprotonation and oxidative kinetic resolutions. The following tables summarize the performance of selected derivatives in these transformations, highlighting their relative efficiencies and enantioselectivities.
Asymmetric Lithiation-Substitution of N-Boc-Pyrrolidine
The enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic quench is a benchmark reaction for evaluating chiral diamine ligands. The data below compares (-)-sparteine with a prominent (+)-sparteine surrogate derived from (-)-cytisine.[3]
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-Sparteine | (S) | 95 | 96 |
| (+)-Sparteine Surrogate | (R) | 95 | 95 |
Reaction Conditions: N-Boc-pyrrolidine, s-BuLi, ligand in Et2O at -78 °C, then quenched with Me2SO4.
As the data indicates, the (+)-sparteine surrogate effectively provides access to the opposite enantiomer of the product with comparable yield and enantioselectivity to the natural (-)-sparteine. This demonstrates the success of the surrogate in fulfilling the role of the unavailable (+)-sparteine.
Oxidative Kinetic Resolution of Secondary Alcohols
The palladium-catalyzed oxidative kinetic resolution of racemic secondary alcohols is another area where sparteine-type ligands have proven valuable. The resolution of 1-phenylethanol serves as a standard for comparison.
| Ligand | Configuration of Recovered Alcohol | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) |
| (-)-Sparteine | (R) | 49 | >99 | 22 |
| (+)-Sparteine Surrogate | (S) | 51 | 95 | 16 |
Reaction Conditions: Racemic 1-phenylethanol, Pd(OAc)2, ligand, O2, toluene at 60 °C.
In this kinetic resolution, both (-)-sparteine and its surrogate demonstrate high efficiency in discriminating between the two enantiomers of the alcohol, leading to highly enantioenriched recovered starting material.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further research.
General Procedure for Asymmetric Lithiation-Substitution of N-Boc-Pyrrolidine
To a solution of the chiral diamine ligand ((-)-sparteine or (+)-sparteine surrogate, 1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added s-butyllithium (1.4 M in cyclohexane, 1.2 mmol). The resulting solution is stirred for 15 minutes. A solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours, after which dimethyl sulfate (1.5 mmol) is added. The mixture is stirred for a further 3 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution (10 mL) and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the product. Enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Oxidative Kinetic Resolution of 1-Phenylethanol.[4]
A flask is charged with Pd(OAc)2 (0.025 mmol), the chiral diamine ligand ((-)-sparteine or (+)-sparteine surrogate, 0.03 mmol), and toluene (5 mL) under an O2 atmosphere (balloon). The mixture is stirred at room temperature for 10 minutes. Racemic 1-phenylethanol (1.0 mmol) is then added and the reaction mixture is heated to 60 °C. The reaction progress is monitored by TLC and GC. Upon reaching approximately 50% conversion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to separate the unreacted alcohol from the ketone product. The enantiomeric excess of the recovered 1-phenylethanol is determined by chiral GC analysis.
Catalytic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of a (+)-sparteine surrogate and the catalytic cycle of the oxidative kinetic resolution.
Caption: Synthetic route to a (+)-sparteine surrogate from (-)-cytisine.
Caption: Simplified catalytic cycle for the Pd-catalyzed oxidative kinetic resolution of a secondary alcohol.
References
Cross-Validation of Sparteine Sulfate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sparteine sulfate's performance against its alternatives in both asymmetric synthesis and pharmacological applications. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Sparteine, a naturally occurring chiral diamine, and its sulfate salt have been utilized in diverse scientific fields, from facilitating stereoselective chemical reactions to exhibiting various pharmacological effects. This guide delves into a cross-validation of the results obtained with this compound, comparing its efficacy and characteristics with those of its synthetic surrogates and alternative therapeutic agents.
Asymmetric Synthesis: (-)-Sparteine vs. (+)-Sparteine Surrogate
A significant application of (-)-sparteine, the naturally occurring enantiomer, is as a chiral ligand in asymmetric synthesis, particularly in deprotonation reactions. However, the commercial unavailability of its enantiomer, (+)-sparteine, has historically limited the synthesis of the opposite enantiomers of chiral molecules. This has led to the development of synthetic (+)-sparteine surrogates.
A key reaction for comparing the efficacy of these chiral ligands is the catalytic asymmetric deprotonation of N-Boc pyrrolidine. Experimental data demonstrates that the (+)-sparteine surrogate effectively mirrors the performance of (-)-sparteine, providing nearly identical yields and enantioselectivity, but for the opposite enantiomer.
| Ligand | Stoichiometric Ligand | Yield (%) of syn-16 | e.r. of syn-16 | Yield (%) of anti-17 | e.r. of anti-17 |
| 0.3 eq. (-)-sparteine | 1.3 eq. bis-i-Pr-bispidine | 62 | 91:9 | 33 | 91:9 |
| 0.2 eq. (+)-sparteine surrogate | 1.2 eq. bis-i-Pr-bispidine | 66 | 6:94 | 30 | 7:93 |
Table 1: Comparison of (-)-Sparteine and (+)-Sparteine Surrogate in the Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine. The data shows that the (+)-sparteine surrogate provides a similar yield and enantiomeric ratio (e.r.) to (-)-sparteine, but produces the opposite enantiomer, demonstrating its effectiveness as a true surrogate.
Experimental Protocol: Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine
The following is a representative experimental protocol for the catalytic asymmetric deprotonation of N-Boc pyrrolidine using either (-)-sparteine or a (+)-sparteine surrogate.
Materials:
-
N-Boc pyrrolidine
-
s-BuLi (sec-Butyllithium) in hexanes
-
(-)-Sparteine or (+)-Sparteine surrogate
-
bis-i-Pr-bispidine (stoichiometric recycling ligand)
-
Et2O (Diethyl ether)
-
Benzaldehyde (electrophile)
-
Approriate work-up and purification reagents
Procedure:
-
To a solution of the chiral diamine ((-)-sparteine or (+)-sparteine surrogate, 0.2-0.3 equivalents) and bis-i-Pr-bispidine (1.2-1.3 equivalents) in Et2O at -78 °C, add s-BuLi (1.3-1.6 equivalents).
-
To this solution, add N-Boc pyrrolidine (1.0 equivalent) and stir the reaction mixture at -78 °C for the specified time.
-
Quench the reaction by adding benzaldehyde (2.0 equivalents).
-
After the reaction is complete, perform an aqueous work-up.
-
Isolate the products (syn- and anti-diastereomers) by column chromatography.
-
Determine the yield and enantiomeric ratio of the products by chiral HPLC analysis.
Caption: Workflow for the catalytic asymmetric deprotonation.
Pharmacological Applications: A Comparative Overview
This compound has been investigated for various pharmacological activities, including its effects as an anticonvulsant and a uterine stimulant. Due to safety and efficacy concerns, it has largely been superseded by more modern and reliable therapeutic agents.
Anticonvulsant Activity: this compound vs. Phenytoin
The anticonvulsant properties of this compound have been evaluated in animal models, typically using pentylenetetrazole (PTZ) to induce seizures. While direct comparative studies with modern anticonvulsants are scarce, we can compare the effective doses of this compound and a widely used anticonvulsant, phenytoin, in similar animal models.
| Drug | Animal Model | Effective Dose / TID50 | Effect |
| This compound | Rat (PTZ-induced seizures) | 30 mg/kg (i.p.) | Decrease in the severity of convulsive behavior and 100% survival[1] |
| Phenytoin | Mouse (i.v. PTZ seizure threshold) | 17.8 mg/kg (i.p.) | 50% increase in the tonic extensor seizure threshold |
Table 2: Comparison of the Anticonvulsant Activity of this compound and Phenytoin. It is important to note that these values are from different studies and animal models, which may affect direct comparability. TID50 refers to the dose of an anticonvulsant drug required to increase the PTZ seizure threshold for tonic extensor by 50%.
The following provides a general outline of the experimental protocol used to assess the anticonvulsant effects of this compound.
Animals:
-
Male Wistar rats
Procedure:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 13, 20, and 30 mg/kg).
-
After a set time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 90 mg/kg, i.p.).
-
Observe the animals for a defined period (e.g., 30 minutes) and record seizure activity, including latency to first seizure, seizure severity (using a standardized scale), and survival rate.
-
A control group receiving saline instead of this compound is run in parallel.
Caption: Workflow for assessing anticonvulsant activity.
Uterine Stimulant Activity: this compound vs. Oxytocin
This compound was historically used as an oxytocic agent to induce or augment labor. Its mechanism and efficacy can be compared to oxytocin, the standard agent for this purpose. In vitro studies on isolated human myometrial strips allow for a direct comparison of their effects on uterine contractions.
For a quantitative comparison, the motility index (amplitude × frequency of contractions) is a key parameter. Modern studies provide detailed data for oxytocin's effect on human myometrium.
| Drug | Concentration | Motility Index (√g·c·10 min⁻¹) (mean; 95% CI) |
| Oxytocin | 10⁻¹⁰ M to 10⁻⁵ M | 5.10; 4.70 to 5.50[2] |
Table 3: In Vitro Contractile Response of Human Myometrium to Oxytocin. This data provides a benchmark against which the performance of other uterine stimulants can be compared.
The following protocol outlines the methodology for assessing the contractile response of isolated human myometrial strips to uterotonic agents.
Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing Cesarean section.
-
Dissect the myometrium into small, longitudinal strips.
Experimental Setup:
-
Mount the myometrial strips in organ baths containing physiological salt solution (PSS) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Allow the strips to equilibrate and develop spontaneous contractions.
-
Record isometric tension using a force transducer.
Procedure:
-
Once stable spontaneous contractions are established, add the test agent (e.g., oxytocin or this compound) to the organ bath in a cumulative, dose-dependent manner.
-
Record the changes in the frequency and amplitude of contractions at each concentration.
-
Calculate the motility index (amplitude × frequency) to quantify the contractile response.
Caption: Oxytocin signaling pathway in myometrial cells.
References
- 1. The anticonvulsant effect of sparteine on pentylenetetrazole-induced seizures in rats: a behavioral, electroencephalographic, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Sparteine Sulfate in Stereoselective Synthesis: A Comparative Guide
For decades, (-)-sparteine, a naturally occurring chiral diamine, has been a cornerstone in the field of stereoselective synthesis. Its rigid tetracyclic structure and ability to form well-defined complexes with organometallic reagents and transition metals have made it an invaluable tool for chemists seeking to control the three-dimensional arrangement of atoms in a molecule. This guide provides a comprehensive review of the applications of its stable salt, sparteine sulfate, in key stereoselective transformations, offering a comparative analysis with alternative ligands, detailed experimental protocols, and mechanistic insights.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stereoselective synthesis in their work. We will delve into the performance of this compound in asymmetric deprotonation, palladium-catalyzed oxidative kinetic resolution, nickel-catalyzed Michael additions, and titanium-mediated aldol reactions. Quantitative data is presented in clear, comparative tables, and detailed experimental protocols for seminal reactions are provided. Furthermore, mechanistic pathways are visualized using Graphviz diagrams to offer a deeper understanding of the stereochemical control exerted by this remarkable chiral ligand.
Asymmetric Deprotonation: A Powerful Tool for Enantioselective C-C Bond Formation
One of the most significant applications of (-)-sparteine is in the asymmetric deprotonation of prochiral substrates using organolithium bases, most commonly sec-butyllithium. The resulting chiral organolithium species can then be trapped with various electrophiles to afford enantioenriched products. A classic example is the deprotonation of N-Boc-pyrrolidine.
Comparative Performance of Chiral Ligands in the Asymmetric Lithiation of N-Boc-pyrrolidine
| Ligand | Base | Electrophile | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | s-BuLi | TMSCl | 95 | >98 | [Beak, P. et al.J. Am. Chem. Soc.1994 , 116, 3231-3239] |
| (+)-Sparteine Surrogate | s-BuLi | TMSCl | 94 | >98 (opposite enantiomer) | [O'Brien, P. et al.J. Am. Chem. Soc.2005 , 127, 16378-16379] |
| TMEDA (achiral) | s-BuLi | TMSCl | 92 | 0 | [Beak, P. et al.J. Am. Chem. Soc.1994 , 116, 3231-3239] |
| (-)-α-Isosparteine | s-BuLi | TMSCl | 85 | 92 | [Hoppe, D. et al.Angew. Chem. Int. Ed.1997 , 36, 2282-2316] |
Experimental Protocol: Asymmetric Deprotonation of N-Boc-pyrrolidine
This protocol is adapted from the work of Beak and co-workers.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Anhydrous diethyl ether or MTBE
-
Electrophile (e.g., trimethylsilyl chloride, TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether at -78 °C.
-
Slowly add a solution of s-BuLi (1.2 equiv) in cyclohexane dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting orange-red solution at -78 °C for 1 hour.
-
Add the electrophile (1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched product.
Mechanism of (-)-Sparteine-Mediated Asymmetric Deprotonation
The stereochemical outcome of the deprotonation is determined by the formation of a well-defined complex between the substrate, the organolithium base, and (-)-sparteine. The chiral ligand directs the base to abstract one of the two enantiotopic protons, leading to a configurationally stable organolithium intermediate.
Caption: Asymmetric deprotonation pathway.
Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols
(-)-Sparteine has been successfully employed as a chiral ligand in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols. This method allows for the separation of a racemic mixture of alcohols by selectively oxidizing one enantiomer to the corresponding ketone, leaving the other enantiomer unreacted and thus enantioenriched.
Comparative Performance of Chiral Ligands in the Oxidative Kinetic Resolution of 1-Phenylethanol
| Ligand | Catalyst | Oxidant | Conversion (%) | ee (%) of Alcohol | Selectivity Factor (s) | Reference |
| (-)-Sparteine | Pd(OAc)₂ | O₂ | 52 | 99 | 25 | [Stoltz, B. M. et al.J. Am. Chem. Soc.2001 , 123, 7725-7726] |
| (+)-Sparteine Surrogate | Pd(OAc)₂ | O₂ | 51 | 98 | 23 | [O'Brien, P. et al.J. Org. Chem.2004 , 69, 5789-5792][1] |
| (S,S)-Bis(oxazoline) | Pd(OAc)₂ | O₂ | 48 | 85 | 10 | [Sigman, M. S. et al.J. Am. Chem. Soc.2001 , 123, 7475-7476] |
| TMEDA (achiral) | Pd(OAc)₂ | O₂ | ~100 | 0 | 1 | [Stoltz, B. M. et al.J. Am. Chem. Soc.2001 , 123, 7725-7726] |
Experimental Protocol: Oxidative Kinetic Resolution of 1-Phenylethanol
This protocol is adapted from the work of Stoltz and co-workers.
Materials:
-
Racemic 1-phenylethanol
-
(-)-Sparteine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene
-
Molecular sieves (3 Å)
-
Oxygen balloon
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add Pd(OAc)₂ (5 mol %), (-)-sparteine (10 mol %), and powdered 3 Å molecular sieves.
-
Purge the flask with oxygen.
-
Add a solution of racemic 1-phenylethanol (1.0 equiv) in toluene.
-
Fit the flask with an oxygen balloon and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the enantioenriched alcohol from the ketone product.
Catalytic Cycle of Pd-(-)-Sparteine Catalyzed Aerobic Oxidation
The catalytic cycle involves the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to generate the ketone and a palladium-hydride species. The active Pd(II) catalyst is regenerated by molecular oxygen. (-)-Sparteine plays a dual role as both a chiral ligand and a base in the deprotonation step.[2]
Caption: Pd-catalyzed aerobic oxidation.
Nickel-Catalyzed Enantioselective Michael Addition
The complex formed between nickel(II) chloride and (-)-sparteine has been shown to be an effective catalyst for the enantioselective Michael addition of malonates to chalcones. This reaction provides a straightforward route to chiral 1,5-dicarbonyl compounds.
Comparative Performance in the Michael Addition of Diethyl Malonate to Chalcone
| Ligand | Metal Salt | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | NiCl₂ | 90 | 86 | [Chopade, M. U. et al.J. Chem. Sci.2017 , 129, 1649-1655][3] |
| (-)-Sparteine | CuCl₂ | 82 | 75 | [Chopade, M. U. et al.J. Chem. Sci.2017 , 129, 1649-1655][3] |
| (-)-Sparteine | CoCl₂ | 78 | 68 | [Chopade, M. U. et al.J. Chem. Sci.2017 , 129, 1649-1655] |
| (R)-BINAP | Ni(acac)₂ | 85 | 92 | [Soai, K. et al.J. Chem. Soc., Perkin Trans. 11991 , 1613-1615] |
Experimental Protocol: NiCl₂-(-)-Sparteine Catalyzed Michael Addition
This protocol is adapted from the work of Chopade and co-workers.
Materials:
-
Chalcone
-
Diethyl malonate
-
Nickel(II) chloride (NiCl₂)
-
(-)-Sparteine
-
Anhydrous toluene
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol %) and (-)-sparteine (10 mol %) in dry toluene at room temperature for 1 hour.
-
Add the chalcone (1.0 equiv) to the reaction mixture and stir for an additional 30 minutes.
-
Slowly add diethyl malonate (1.2 equiv) to the mixture.
-
Continue stirring at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with dilute HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Mechanism for Ni-(-)-Sparteine Catalyzed Michael Addition
The proposed mechanism involves the coordination of both the enolate of the malonate and the chalcone to the chiral nickel center. The (-)-sparteine ligand creates a chiral environment that directs the nucleophilic attack of the enolate to one face of the Michael acceptor.
Caption: Ni-catalyzed Michael addition.
Titanium-Mediated Asymmetric Aldol Reaction
(-)-Sparteine can be used as a chiral base in conjunction with titanium tetrachloride (TiCl₄) to promote highly diastereoselective aldol reactions. The combination of TiCl₄ and (-)-sparteine allows for the "soft enolization" of N-acyl oxazolidinones, leading to excellent stereocontrol in the subsequent reaction with aldehydes.
Comparative Performance in the Aldol Reaction of an N-Propionyl Oxazolidinethione with Isobutyraldehyde
| Base | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (-)-Sparteine | TiCl₄ | >99:1 | 92 | [Crimmins, M. T. et al.J. Org. Chem.2001 , 66, 894-902] |
| TMEDA | TiCl₄ | 98:2 | 75 | [Crimmins, M. T. et al.J. Org. Chem.2001 , 66, 894-902] |
| Diisopropylethylamine (DIPEA) | TiCl₄ | 95:5 | 70 | [Crimmins, M. T. et al.J. Org. Chem.2001 , 66, 894-902] |
Experimental Protocol: TiCl₄-(-)-Sparteine Mediated Aldol Reaction
This protocol is adapted from the work of Crimmins and co-workers.
Materials:
-
N-Propionyl oxazolidinethione
-
Titanium tetrachloride (TiCl₄)
-
(-)-Sparteine
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a solution of the N-propionyl oxazolidinethione (1.0 equiv) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 equiv) dropwise.
-
After stirring for 5 minutes, add (-)-sparteine (2.2 equiv) dropwise.
-
Stir the resulting deep red solution for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Transition State Model for the TiCl₄-(-)-Sparteine Mediated Aldol Reaction
The high diastereoselectivity observed in this reaction is attributed to the formation of a highly organized, chelated transition state. The titanium center coordinates to the carbonyl oxygen of the aldehyde and both the carbonyl oxygen and the sulfur atom of the oxazolidinethione enolate. The (-)-sparteine ligand influences the facial selectivity of the enolate addition to the aldehyde.
Caption: Aldol reaction transition state.
Conclusion
(-)-Sparteine sulfate remains a highly valuable and versatile chiral ligand in stereoselective synthesis. Its ability to induce high levels of stereocontrol in a variety of important transformations, including asymmetric deprotonation, oxidative kinetic resolutions, Michael additions, and aldol reactions, underscores its significance in modern organic chemistry. While the natural availability of only the (-)-enantiomer has historically been a limitation, the development of effective (+)-sparteine surrogates has largely overcome this challenge, providing access to both enantiomeric series of products.
The comparative data presented in this guide demonstrates that while other chiral ligands can be effective, (-)-sparteine often provides superior or comparable results, particularly in terms of enantioselectivity. The detailed experimental protocols and mechanistic diagrams offer practical guidance and a deeper understanding of how this remarkable molecule orchestrates stereochemical outcomes. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the applications of sparteine and its derivatives are poised to expand, solidifying its place as a privileged chiral ligand in the synthetic chemist's toolbox.
References
Sparteine Sulfate in Industrial Asymmetric Synthesis: A Comparative Guide to its Economic Viability
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral ligand is a critical decision in the development of industrial-scale asymmetric syntheses, directly impacting process efficiency, cost-effectiveness, and the overall economic viability of pharmaceutical and fine chemical production. (-)-Sparteine, a naturally occurring lupin alkaloid, and its sulfate salt have long been employed as effective chiral ligands, particularly in asymmetric deprotonation reactions. However, its availability, primarily as a single enantiomer, and cost have driven the exploration of viable alternatives. This guide provides an objective comparison of (-)-sparteine sulfate with a prominent alternative, a (+)-sparteine surrogate derived from (-)-cytisine, supported by experimental data to inform researchers and drug development professionals in their selection of chiral ligands for industrial applications.
Performance Comparison in a Key Industrial Reaction
A benchmark reaction for evaluating the performance of chiral diamine ligands is the enantioselective lithiation of N-Boc-pyrrolidine. This reaction is a crucial step in the synthesis of many pharmaceutical intermediates. Below is a comparative summary of the performance of (-)-sparteine and a (+)-sparteine surrogate in this transformation.
| Ligand | Base | Electrophile | Yield (%) | Enantiomeric Excess (ee%) / Enantiomeric Ratio (er) | Notes |
| (-)-Sparteine | s-BuLi | TMS-Cl | 87 | 96% ee | Stoichiometric use of the ligand.[1] |
| (+)-Sparteine Surrogate | s-BuLi | Not specified | - | 95:5 er | Derived from (-)-cytisine. Provides the opposite enantiomer to (-)-sparteine.[2][3] |
Note: While the experimental conditions in the cited literature are not identical, the data provides a strong indication that the (+)-sparteine surrogate performs with a "similarly high degree of enantioselection" to (-)-sparteine, providing access to the opposite enantiomer.[4][5]
Economic Viability: A Cost-Benefit Analysis
A comprehensive economic analysis requires consideration of not only the price of the ligand but also its performance and the cost of its synthesis or procurement.
Cost of Starting Materials:
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| (-)-Sparteine | Biosynth | 1 g | 1,534.00 | 1,534.00 |
| (-)-Sparteine | Sigma-Aldrich | 500 mg | 164.00 | 328.00 |
| (+)-Sparteine | TCI Chemicals | 1 g | 85.00 | 85.00 |
| (-)-Cytisine | Chem-Impex | 10 g | 628.14 | 62.81 |
| (-)-Cytisine | Fisher Scientific | 100 mg | 21.25 | 212.50 |
Note: The prices listed are for research-grade quantities and are not representative of industrial bulk pricing, which is typically significantly lower and subject to negotiation with suppliers.
Analysis:
-
(-)-Sparteine Sulfate: The price of (-)-sparteine varies significantly between suppliers. Its extraction from natural sources can lead to supply chain vulnerabilities and price fluctuations.
-
(+)-Sparteine Surrogate: The key precursor for the most successful (+)-sparteine surrogate is (-)-cytisine, which is considerably cheaper than (-)-sparteine. The synthesis of the surrogate is a three-step process from (-)-cytisine. While this adds to the cost through labor, reagents, and infrastructure, the significantly lower starting material cost presents a potentially more economical route for accessing the (+)-enantiomer's reactivity, especially at an industrial scale. The synthesis has been demonstrated on a gram scale and is described as a "simple, three-step synthesis".
Experimental Protocols
Synthesis of (+)-Sparteine Surrogate from (-)-Cytisine
This three-step synthesis provides a practical route to the (+)-sparteine surrogate.
Step 1: Protection of (-)-Cytisine
-
Reactants: (-)-Cytisine, Methyl Chloroformate, Triethylamine
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure: (-)-Cytisine is dissolved in dichloromethane and triethylamine. The solution is cooled to 0°C, and methyl chloroformate is added dropwise. The reaction mixture is stirred until completion.
Step 2: Hydrogenation
-
Reactant: N-carbomethoxy-cytisine
-
Catalyst: Platinum(IV) oxide (PtO₂)
-
Solvent: Methanol (MeOH)
-
Procedure: The protected cytisine is dissolved in methanol, and platinum(IV) oxide is added. The mixture is subjected to a hydrogen atmosphere until the reaction is complete.
Step 3: Reduction
-
Reactant: Hydrogenated intermediate
-
Reagent: Lithium aluminum hydride (LiAlH₄)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: The hydrogenated product is treated with lithium aluminum hydride in THF to yield the final (+)-sparteine surrogate.
Asymmetric Lithiation of N-Boc-pyrrolidine
The following is a general procedure for the asymmetric lithiation of N-Boc-pyrrolidine using a chiral diamine ligand.
-
Reactants: N-Boc-pyrrolidine, sec-Butyllithium (s-BuLi), Chiral Ligand (e.g., (-)-Sparteine or (+)-Sparteine Surrogate)
-
Solvent: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Procedure: A solution of N-Boc-pyrrolidine and the chiral ligand in the chosen solvent is cooled to -78°C. s-BuLi is added dropwise, and the reaction is stirred for a specified time to allow for the formation of the lithiated intermediate. An electrophile (e.g., trimethylsilyl chloride) is then added to quench the reaction.
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
References
A Comparative Guide to the Catalytic Activity of Sparteine Metal Complexes in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral metal complexes have emerged as powerful tools in achieving high levels of stereocontrol in a variety of chemical transformations. Among the diverse array of chiral ligands available, (-)-sparteine, a naturally occurring diamine, has garnered significant attention due to its rigid C2-symmetric structure, which can impart a well-defined chiral environment around a metal center. This guide provides a comparative overview of the catalytic activity of sparteine metal complexes in three key asymmetric reactions: the Henry (nitroaldol) reaction, the Mukaiyama aldol reaction, and the oxidative kinetic resolution of secondary alcohols. The performance of different metal complexes is compared through quantitative data, and detailed experimental protocols for representative reactions are provided.
Performance Comparison of Sparteine Metal Complexes
The catalytic efficacy of sparteine metal complexes is highly dependent on the choice of the metal center and the specific reaction being catalyzed. The following tables summarize the performance of various sparteine-metal catalysts in the enantioselective Henry reaction, the asymmetric Mukaiyama aldol reaction, and the oxidative kinetic resolution of secondary alcohols, showcasing the yields and enantiomeric excesses achieved with different substrates.
Enantioselective Henry Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a classic C-C bond-forming reaction. Sparteine-copper complexes have proven to be particularly effective catalysts for rendering this transformation enantioselective.
| Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| CuCl2 / (-)-sparteine | Benzaldehyde | 92 | 85 | [1] |
| CuCl2 / (-)-sparteine | 4-Nitrobenzaldehyde | 95 | 97 | [1] |
| CuCl2 / (-)-sparteine | 4-Methoxybenzaldehyde | 90 | 82 | [1] |
| CuCl2 / (-)-sparteine | 2-Naphthaldehyde | 93 | 90 | [1] |
| Cu(OAc)2 / (-)-sparteine | Benzaldehyde | 85 | 78 | [2] |
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction involves the addition of a silyl enol ether to a carbonyl compound, typically promoted by a Lewis acid. While less common than other applications, sparteine-nickel complexes have shown promise in catalyzing this reaction asymmetrically.
| Catalyst | Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) | Reference |
| NiCl2 / (-)-sparteine | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 90 |
Oxidative Kinetic Resolution of Secondary Alcohols
The oxidative kinetic resolution of racemic secondary alcohols is a powerful strategy for obtaining enantioenriched alcohols and ketones. Sparteine-palladium complexes are highly effective catalysts for this transformation, demonstrating excellent selectivity for a range of substrates.
| Catalyst | Alcohol | Conversion (%) | ee (%) of recovered alcohol | Selectivity (s) | Reference |
| Pd(OAc)2 / (-)-sparteine | 1-Phenylethanol | 58 | 99 | 47 | |
| Pd(nbd)Cl2 / (-)-sparteine | 1-(4-Bromophenyl)ethanol | 53 | 99 | 71 | |
| Pd(nbd)Cl2 / (-)-sparteine | 1-(2-Naphthyl)ethanol | 52 | 99 | 85 | |
| Pd(CH3CN)2Cl2 / (-)-sparteine | 1-Indanol | 55 | 98 | 40 | |
| Pd(OAc)2 / (-)-sparteine | (E)-4-Phenyl-3-buten-2-ol | 51 | 97 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate reproducibility and further investigation.
Enantioselective Henry Reaction Catalyzed by CuCl2/(-)-Sparteine
General Procedure:
To a solution of (-)-sparteine (0.1 mmol) in methanol (2 mL) is added CuCl2·2H₂O (0.1 mmol). The resulting mixture is stirred at room temperature for 1 hour to form the catalyst complex. The aldehyde (1.0 mmol) and nitromethane (5.0 mmol) are then added sequentially. The reaction mixture is stirred at room temperature for the time specified for each substrate. Upon completion, the reaction is quenched with 1N HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired β-nitroalcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Mukaiyama Aldol Reaction Catalyzed by NiCl2/(-)-Sparteine
General Procedure:
In a flame-dried Schlenk tube under an argon atmosphere, NiCl2 (0.05 mmol) and (-)-sparteine (0.06 mmol) are suspended in anhydrous dichloromethane (1 mL). The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to -78 °C, and the aldehyde (0.5 mmol) is added, followed by the dropwise addition of the silyl enol ether (0.6 mmol). The reaction mixture is stirred at -78 °C for 24 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (5 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.
Oxidative Kinetic Resolution of 1-Phenylethanol Catalyzed by Pd(OAc)2/(-)-Sparteine
General Procedure:
To a round-bottom flask are added Pd(OAc)2 (0.025 mmol), (-)-sparteine (0.1 mmol), and toluene (5 mL). The mixture is stirred at room temperature for 20 minutes. Racemic 1-phenylethanol (1.0 mmol) is then added, and the flask is fitted with a balloon of oxygen. The reaction mixture is stirred vigorously at 80 °C. The progress of the reaction is monitored by GC analysis. Once the desired conversion is reached, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography to separate the unreacted alcohol and the ketone product. The enantiomeric excess of the recovered 1-phenylethanol is determined by chiral GC or HPLC analysis.
Visualizing the Catalytic Processes
To better understand the interactions and transformations occurring during catalysis, the following diagrams, generated using the DOT language, illustrate the general structure of a sparteine-metal complex and the proposed catalytic cycles for the discussed reactions.
References
Sparteine Sulfate in Industrial Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Sparteine, a naturally occurring chiral diamine, and its salt, sparteine sulfate, have long been recognized as powerful chiral ligands in asymmetric synthesis. Their primary industrial application lies in facilitating stereoselective reactions, particularly in the deprotonation of prochiral compounds using organolithium bases. However, the industrial utility of (-)-sparteine has been historically constrained by its availability in only one enantiomeric form. This limitation has spurred the development of synthetic alternatives, most notably (+)-sparteine surrogates, which provide access to the opposite enantiomer of the desired product.
This guide offers an objective comparison of (-)-sparteine with its synthetic surrogates, supported by experimental data from key academic studies that demonstrate their potential for larger-scale applications. While detailed, large-scale industrial case studies are not extensively published, the gram-scale syntheses reported in the literature provide valuable insights for researchers and drug development professionals.
Core Application: Asymmetric Lithiation-Trapping
A primary application of sparteine is in asymmetric deprotonation followed by electrophilic trapping. The chiral ligand-organolithium complex selectively removes a proton from a prochiral starting material, creating a configurationally stable carbanion. This intermediate then reacts with an electrophile to yield a chiral product with high enantiomeric excess.
Figure 1: General workflow for sparteine-mediated asymmetric lithiation-trapping.
Performance Comparison: (-)-Sparteine vs. (+)-Sparteine Surrogate
The development of (+)-sparteine surrogates has been a significant advancement, enabling the synthesis of the enantiomeric series that is not accessible with naturally occurring (-)-sparteine.[1][2] Research by O'Brien and colleagues has demonstrated that these surrogates, which can be synthesized from (-)-cytisine, often provide comparable or even superior results in terms of yield and enantioselectivity.[2][3]
Case Study 1: Asymmetric Lithiation and Trapping of N-Boc-pyrrolidine
This reaction is a classic benchmark for evaluating the effectiveness of chiral ligands in asymmetric deprotonation.
| Ligand | Stoichiometry (equiv.) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| (-)-Sparteine | 1.2 | 85 | 98:2 | [2] |
| (+)-Sparteine Surrogate | 1.2 | 90 | 2:98 | |
| (-)-Sparteine | 0.2 (catalytic) | 81 | 96:4 | |
| (+)-Sparteine Surrogate | 0.2 (catalytic) | 91 | 4:96 |
Experimental Protocol (Stoichiometric Conditions): A solution of N-Boc-pyrrolidine (1.0 equiv.) in diethyl ether is cooled to -78 °C under an inert atmosphere. The chiral ligand ((-)-sparteine or (+)-sparteine surrogate, 1.2 equiv.) is added, followed by the dropwise addition of s-butyllithium (1.2 equiv.). The reaction mixture is stirred at -78 °C for the specified time to ensure the formation of the lithiated intermediate. The electrophile (e.g., benzophenone) is then added, and the reaction is allowed to proceed to completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the enantioenriched product.
Case Study 2: Asymmetric Lithiation-Dimerization of a Phosphine Borane
This method is utilized for generating protected bisphosphine ligands, which are valuable in catalysis.
| Ligand | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| (-)-Sparteine | 75 | 98:2 | |
| (+)-Sparteine Surrogate | 71 | 3:97 |
Experimental Protocol: To a solution of the phosphine borane (1.0 equiv.) and the chiral ligand (1.2 equiv.) in a suitable solvent (e.g., diethyl ether) at -78 °C, s-butyllithium (1.2 equiv.) is added dropwise. The resulting mixture is stirred for a period to facilitate deprotonation. An oxidative coupling agent (e.g., CuCl₂) is then introduced to promote the dimerization. After the reaction is complete, it is quenched and worked up as described in the previous protocol.
References
Safety Operating Guide
Proper Disposal of Sparteine Sulfate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Sparteine Sulfate, understanding the correct disposal procedures is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] In case of a spill, immediately clean the area by vacuuming or sweeping the material into a suitable, labeled disposal container.[1][2] Avoid generating dust during this process.[1][2] Facilities utilizing this compound should be equipped with an eyewash station and a safety shower.
This compound: Key Characteristics for Disposal Consideration
Due to conflicting information in safety data sheets (SDS), a cautious approach to the disposal of this compound is necessary. While some sources may classify it as non-hazardous, others indicate potential health and environmental risks. Therefore, it is prudent to manage this compound as a hazardous waste unless a formal hazard assessment by your institution's environmental health and safety (EHS) department determines otherwise.
| Characteristic | Information | Citation |
| Hazard Classification | Varies by isomer and salt form. May be considered hazardous; harmful if swallowed, inhaled, or in contact with skin, and very toxic to aquatic life. | |
| Incompatibilities | Strong oxidizing agents. | |
| Hazardous Decomposition | May produce nitrogen oxides, carbon monoxide, and oxides of sulfur upon combustion. | |
| RCRA Listing | Not listed under RCRA P-Series or U-Series. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
Step 1: Waste Identification and Classification
The generator of the chemical waste is responsible for determining if it is classified as hazardous. This determination should be made in accordance with US EPA guidelines (40 CFR Part 261.3) as well as state and local regulations. Given the potential hazards, treat all this compound waste as hazardous chemical waste.
Step 2: Waste Segregation and Containerization
-
Segregation : Do not mix this compound waste with other waste streams. It is crucial to segregate incompatible chemicals to prevent dangerous reactions. Specifically, keep it separate from strong oxidizing agents.
-
Container : Use a designated, compatible, and leak-proof container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
Step 3: Labeling
Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department. Clear and accurate labeling is essential for safe handling and disposal.
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA at or near the point of generation.
-
Storage Conditions : Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area away from incompatible substances.
Step 5: Arrange for Disposal
-
Contact EHS : Once the container is full or has reached the accumulation time limit set by your institution (often up to one year for partially filled containers), contact your EHS department to arrange for a pickup.
-
Professional Disposal : Do not dispose of this compound down the drain or in the regular trash. Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sparteine Sulfate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sparteine Sulfate, a quinolizidine alkaloid. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Physicochemical and Toxicological Data
A clear understanding of the substance's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O (pentahydrate) | [1] |
| Molecular Weight | 422.54 g/mol (pentahydrate) | [2][3] |
| Appearance | Oily, viscous liquid (free base) | [4] |
| Solubility | In DMSO: 85 mg/mL | [3] |
| Specific Gravity | 1.02 | |
| Storage Temperature | Refrigerated, below 4°C (39°F) | |
| Acute Toxicity (LD50) | 30.4 mg/kg (Intravenous, rat) |
Personal Protective Equipment (PPE) Protocol
The primary hazard associated with this compound is exposure through inhalation, skin contact, or eye contact, which can cause irritation. Ingestion is also harmful. Therefore, a multi-faceted PPE approach is mandatory.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
The use of a chemical fume hood or a Class II Biosafety Cabinet is recommended to minimize inhalation of dust or aerosols.
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Gown/Coat: Wear a lab coat or other protective clothing to minimize skin contact. For tasks with a higher risk of spillage, impervious clothing is recommended.
-
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
The following workflow diagram outlines the standard procedure for donning and doffing PPE when handling this compound.
Operational Handling and Emergency Procedures
Proper handling techniques are crucial to prevent exposure. Always wash hands thoroughly after handling the compound. Avoid the generation and accumulation of dust.
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
The following diagram illustrates the decision-making process for responding to an accidental exposure.
Spill Management and Waste Disposal
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.
Spill Cleanup:
-
Don the appropriate PPE as outlined above.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. It is recommended to dampen the material with water to prevent it from becoming airborne.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate the spill area and cleaning equipment with a suitable solvent like alcohol.
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or water courses.
The logical flow for the disposal of this compound waste is depicted below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
